molecular formula HNO3 B077193 Azonic acid CAS No. 12507-77-6

Azonic acid

Cat. No.: B077193
CAS No.: 12507-77-6
M. Wt: 63.013 g/mol
InChI Key: GRYLNZFGIOXLOG-UHFFFAOYSA-N
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Description

Azonic acid is a prominent diazeniumdiolate compound recognized for its role as a stable, solid-state nitric oxide (NO) donor. Its primary research value lies in its ability to release nitric oxide in a controlled manner upon dissolution or under specific physiological conditions, such as exposure to light or changes in pH. This mechanism provides a significant advantage over gaseous NO, allowing for precise manipulation of NO concentration in experimental settings. Researchers utilize this compound to investigate the multifaceted roles of nitric oxide signaling in various biological processes, including vasodilation, neurotransmission, immune response, and apoptosis. Its stability and water-solubility make it an indispensable tool for in vitro studies exploring cell signaling pathways, as well as for ex vivo models where the effects of NO on tissue function are examined. This compound is particularly valuable for probing the dichotomy of NO's effects—ranging from cytoprotective to cytotoxic—in studies focused on cancer biology, cardiovascular research, and neurobiology. As a reliable source of NO, this compound enables the scientific community to deepen its understanding of one of the most critical signaling molecules in biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nitric acid
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InChI

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)
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InChI Key

GRYLNZFGIOXLOG-UHFFFAOYSA-N
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Canonical SMILES

[N+](=O)(O)[O-]
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Molecular Formula

HNO3
Record name NITRIC ACID, RED FUMING
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DSSTOX Substance ID

DTXSID5029685
Record name Nitric acid
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Molecular Weight

63.013 g/mol
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Physical Description

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]
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Boiling Point

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F
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Solubility

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible
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Density

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50
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Vapor Density

Relative vapor density (air = 1): 2.2
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Vapor Pressure

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg
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Impurities

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON
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Color/Form

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals

CAS No.

7697-37-2, 10361-80-5, 78989-43-2
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Melting Point

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F
Record name NITRIC ACID, RED FUMING
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Record name NITRIC ACID (> 70% in water)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Unraveling the Stability of Azonic Acid: A Deep Dive into Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

A critical ambiguity surrounds the term "Azonic acid," with scientific databases and chemical literature variously assigning it to the molecular formulas H₃NO₃, H₃NO₂, or even associating it with nitric acid (HNO₃) and a class of organic compounds. This lack of a universally accepted definition precludes a definitive guide to its stability. This whitepaper, therefore, addresses the theoretical stability of the most likely candidate structures based on available data and computational chemistry principles, while highlighting the crucial need for experimental validation.

For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is paramount for predicting its behavior, reactivity, and potential as a therapeutic agent. This document aims to provide a foundational understanding of the theoretical approaches used to evaluate the stability of nitrogen- and oxygen-containing compounds that could be classified as "this compound."

Table 1: Putative "this compound" Structures and Their Key Computed Descriptors

PubChem Compound ID (CID)Molecular FormulaIUPAC NameMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond DonorsHydrogen Bond Acceptors
16020003H₃NO₃This compound65.029-1.322
16020004H₃NO₂Azinic acid49.030-1.322

Data sourced from PubChem.[1][2]

Theoretical Framework for Stability Assessment

The thermodynamic stability of molecules like the putative azonic acids is fundamentally governed by the strength of their chemical bonds.[3] Theoretical models, primarily rooted in quantum mechanics, provide a powerful lens through which to predict and understand this stability.

Density Functional Theory (DFT) Calculations

A cornerstone of modern computational chemistry, Density Functional Theory (DFT) can be employed to calculate the electronic structure and energies of molecules. For a given "this compound" candidate, DFT calculations can predict key stability indicators:

  • Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. Lower BDEs for N-O or N-H bonds would indicate potential pathways for decomposition.[3] The inherent weakness of nitrogen-oxygen bonds, with typical dissociation energies of 40-60 kcal/mol, suggests that these compounds are susceptible to thermal decomposition.[3]

  • Reaction Enthalpies: The overall energy change for a proposed decomposition reaction. A negative enthalpy of reaction would indicate a thermodynamically favorable (exergonic) decomposition pathway.

  • Vibrational Frequencies: The calculation of vibrational frequencies can confirm that a molecular structure corresponds to an energy minimum (no imaginary frequencies) and can be used to compute thermodynamic properties like Gibbs free energy.

Conceptual Workflow for DFT-Based Stability Analysis

DFT_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Stability Analysis cluster_output Output Interpretation mol_structure Define Molecular Structure (e.g., H₃NO₃) dft_calc Perform DFT Calculation (e.g., B3LYP/6-31G*) mol_structure->dft_calc bde Calculate Bond Dissociation Energies dft_calc->bde thermo Determine Thermodynamic Properties (ΔG, ΔH) dft_calc->thermo freq Analyze Vibrational Frequencies dft_calc->freq pathways Predict Decomposition Pathways bde->pathways thermo->pathways stability Assess Overall Thermodynamic Stability freq->stability pathways->stability

Caption: A generalized workflow for assessing molecular stability using DFT.

Potential Decomposition Pathways

Based on the general principles of nitrogen oxoacid chemistry, several decomposition pathways for a hypothetical this compound (H₃NO₃) can be proposed. These pathways are theoretical and would require experimental verification.

Pathway A: Dehydration

One plausible decomposition route is the loss of a water molecule to form nitroamine (H₂NNO₂), which is itself unstable.

H₃NO₃ → H₂NNO₂ + H₂O

Pathway B: Homolytic Cleavage

The weak N-O bonds are susceptible to homolytic cleavage, especially under thermal or photochemical conditions, leading to the formation of radical species.

H₃NO₃ → •NO₂ + •OH + H•

These radicals can then initiate a cascade of further reactions.

Decomposition_Pathways cluster_dehydration Dehydration Pathway cluster_cleavage Homolytic Cleavage Pathway AzonicAcid This compound (H₃NO₃) Nitroamine Nitroamine (H₂NNO₂) AzonicAcid->Nitroamine - H₂O Radicals Radical Species (•NO₂, •OH, H•) AzonicAcid->Radicals Δ or hν Further_Decomposition Further Decomposition Products Nitroamine->Further_Decomposition Unstable Water Water (H₂O) Further_Reactions Further Reaction Products Radicals->Further_Reactions Reactive

References

The Elusive Nature of Azonic Acid: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific data reveals a significant ambiguity surrounding the identity and synthesis of azonic acid. While the term exists in chemical databases, a lack of concrete, peer-reviewed synthesis and purification methods prevents the creation of a definitive technical guide for researchers and drug development professionals.

The primary challenge in compiling a guide on this compound lies in the conflicting and sparse information available. The chemical formula associated with this compound is most frequently cited as H₃NO₃ in resources such as PubChem.[1] However, the term "this compound" is also used to describe a class of organic compounds with the general formula RN⁺(O⁻)(OH)₂.[2] This ambiguity is compounded by the existence of similarly named but distinct compounds, including azinic acid (H₃NO₂) and the organic compound meththis compound.[3][4]

A comprehensive search for established synthesis and purification protocols for this compound (H₃NO₃) did not yield any detailed experimental procedures or quantitative data, such as reaction yields or purity levels. This absence of information is a critical barrier to providing the in-depth technical guide requested. Information regarding the stability of related nitrogen oxoacids, such as azinic acid, suggests that they can be highly unstable.[5] This inherent instability may contribute to the lack of documented synthesis and purification methods for this compound.

While the search did uncover synthesis and purification methods for other compounds with similar names, these are not applicable to this compound (H₃NO₃). For instance, methods for the synthesis of meththis compound and the purification of azelaic acid are available but are irrelevant to the target compound of this guide.[4][6]

Chemical Identity and Properties

This compound is identified in the PubChem database as a nitrogen oxoacid with the molecular formula H₃NO₃.[7] The computed molecular weight is 65.029 g/mol .[7] Synonyms listed include dihydroxyazane oxide.[7][1]

Table 1: Computed Properties of this compound (H₃NO₃)

PropertyValueSource
Molecular Weight65.029 g/mol PubChem[7]
Molecular FormulaH₃NO₃PubChem[7]
IUPAC NameThis compoundPubChem[7]
InChIInChI=1S/H3NO3/c2-1(3)4/h1-3HPubChem[7]
InChIKeyLUCMUCKPKZWJHC-UHFFFAOYSA-NPubChem[7]
Canonical SMILES--INVALID-LINK--(O)[O-]PubChem[7]

Conclusion

Due to the significant lack of verifiable and detailed scientific literature on the synthesis and purification of this compound (H₃NO₃), it is not possible to provide the requested in-depth technical guide. The available information is insufficient to construct reliable experimental protocols, summarize quantitative data, or create meaningful visualizations of the synthetic pathways. Further fundamental research is required to establish stable and reproducible methods for the synthesis and purification of this compound before a comprehensive guide can be developed for the scientific community. Researchers interested in this area should first focus on foundational studies to unequivocally identify, synthesize, and characterize this compound.

References

discovery and history of nitrogen oxoacids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Nitrogen Oxoacids

Introduction

Nitrogen, an element constituting approximately 78% of our atmosphere, forms a diverse and crucial class of compounds known as oxoacids.[1] These molecules, containing nitrogen, oxygen, and hydrogen, have been pivotal throughout the history of chemistry, from the secretive pursuits of alchemists to the large-scale industrial processes that underpin modern agriculture and manufacturing. The primary nitrogen oxoacids—nitric acid (HNO₃), nitrous acid (HNO₂), hyponitrous acid (H₂N₂O₂), and peroxynitrous acid (ONOOH)—each possess unique properties and a distinct history of discovery and characterization. This technical guide provides a comprehensive overview of these acids for researchers, scientists, and drug development professionals, detailing their historical context, key scientific milestones, quantitative properties, and the experimental methodologies that led to their understanding.

Nitric Acid (HNO₃)

Nitric acid, historically known as aqua fortis ("strong water"), is the most stable and commercially significant of the nitrogen oxoacids.[2][3] Its ability to dissolve most metals, including silver, made it an invaluable tool for early alchemists and metallurgists.[2][4]

Discovery and Historical Timeline

The synthesis of nitric acid dates back to medieval alchemy. While the exact origins are debated, writings attributed to the 8th-century alchemist Jābir ibn Hayyān (Geber) describe a process for its creation, and it was known in Europe by the 14th century.[4][5][6]

  • c. 1300s: European alchemists document the preparation of aqua fortis.[4][7]

  • 1648: Johann Rudolf Glauber, a German-Dutch chemist, developed a method to produce purer nitric acid by distilling potassium nitrate (B79036) (saltpeter) with concentrated sulfuric acid.[4][7][8] This method became a laboratory standard for many years.

  • 1776: Antoine-Laurent Lavoisier demonstrated that nitric acid contained oxygen and could be formed from "nitrous air" (nitric oxide).[7][8]

  • 1785: Henry Cavendish determined the precise elemental composition of nitric acid and synthesized it by passing electric sparks through moist air, mimicking the natural process of lightning.[7]

  • 1901-1902: German chemist Wilhelm Ostwald developed the catalytic oxidation of ammonia (B1221849), which became the basis for the modern industrial production of nitric acid, known as the Ostwald Process.[4][8][9] This invention was crucial for the large-scale synthesis of fertilizers and explosives.

  • 1905: The Birkeland-Eyde process was implemented for industrial production, using an electric arc to oxidize atmospheric nitrogen.[7][10] This energy-intensive method was eventually superseded by the more efficient Ostwald process, especially after the development of the Haber-Bosch process for ammonia synthesis.[7][11][12]

Quantitative Data: Properties of Nitric Acid

The physical and chemical properties of nitric acid are well-characterized. It is a strong, highly corrosive mineral acid and a powerful oxidizing agent.[3][8]

PropertyValueReferences
Molar Mass63.01 g/mol [3]
pKa~ -1.4[13]
Density (anhydrous)1.51 g/cm³[3][7]
Melting Point-42 °C[3][7][8]
Boiling Point83 °C[3][7][8]
Appearance (Pure)Colorless Liquid[3][7]

Note: Commercially available "concentrated nitric acid" is an azeotrope with water, typically containing 68% HNO₃. Older samples often appear yellow or brown due to decomposition into nitrogen oxides and water.[7][9][13]

Historical Experimental Protocols

Glauber's Method for Nitric Acid Synthesis (1648)

This protocol, developed by Johann Rudolf Glauber, was a significant advancement in producing nitric acid with higher purity.

  • Reactants: Potassium nitrate (KNO₃, also known as saltpeter) and concentrated sulfuric acid (H₂SO₄, then known as oil of vitriol).

  • Apparatus: A retort and a receiving vessel, typically made of glass.

  • Procedure: a. Potassium nitrate is placed into the retort. b. Concentrated sulfuric acid is carefully added to the potassium nitrate. c. The mixture is gently heated. d. Nitric acid, which is more volatile, distills from the mixture and is collected as a fuming liquid in the cooled receiving vessel.

  • Reaction: 2 KNO₃(s) + H₂SO₄(l) → 2 HNO₃(g) + K₂SO₄(s)

Cavendish's Synthesis from Air (1785)

This experiment was foundational in determining the composition of the atmosphere and nitric acid.

  • Reactants: Moist atmospheric air.

  • Apparatus: A sealed glass vessel containing two electrodes and a small amount of water or alkaline solution.

  • Procedure: a. A continuous stream of electric sparks is passed through the air confined within the vessel. b. The nitrogen and oxygen in the air react under the high energy of the sparks to form nitric oxide (NO), which then further oxidizes to nitrogen dioxide (NO₂). c. The nitrogen dioxide dissolves in the water to form a dilute solution of nitric acid.

  • Reaction: a. N₂(g) + O₂(g) ⇌ 2 NO(g) b. 2 NO(g) + O₂(g) → 2 NO₂(g) c. 2 NO₂(g) + H₂O(l) → HNO₃(aq) + HNO₂(aq) (with the nitrous acid subsequently oxidizing to nitric acid)

Visualization: Evolution of Nitric Acid Production

G A Glauber's Method (1648) Distillation of Saltpeter with Sulfuric Acid B Cavendish's Synthesis (1785) Electric Spark in Moist Air A->B Conceptual Advance C Birkeland-Eyde Process (1905) Industrial Arc Process B->C Industrial Scale-up D Ostwald Process (1902) Catalytic Oxidation of Ammonia C->D Superseded by Higher Efficiency E Haber-Bosch Process (1908-1913) Ammonia Synthesis E->D Provides Key Reactant (NH3)

Caption: Historical progression of major nitric acid synthesis methods.

Nitrous Acid (HNO₂)

Nitrous acid is a weak and unstable monobasic acid that is known primarily in solution or as its corresponding nitrite (B80452) salts.[14][15][16] Its transient nature means it is almost always prepared in situ for immediate use in chemical reactions.

Discovery and Characterization

The discovery of nitrous acid is credited to the Swedish chemist Carl Wilhelm Scheele in the late 18th century, who also contributed to the discovery of nitrogen itself.[2][14] He referred to it as "phlogisticated acid of niter."[14] Due to its instability, it readily decomposes into other nitrogen oxides and nitric acid.[16][17]

Quantitative Data: Properties of Nitrous Acid
PropertyValueReferences
Molar Mass47.013 g/mol [15][17]
pKa~ 3.3[15]
Density~ 1 g/mL (in solution)[15][17]
Boiling Point158 °C (decomposes)[15]
AppearancePale blue solution[15][17]
Experimental Protocol: In Situ Generation of Nitrous Acid

This is the standard laboratory method for generating nitrous acid for use in reactions, such as the synthesis of diazonium salts.

  • Reactants: A nitrite salt, typically sodium nitrite (NaNO₂), and a cold, dilute mineral acid such as hydrochloric acid (HCl).

  • Apparatus: A reaction vessel (e.g., a beaker or flask) placed in an ice bath to maintain low temperatures (0-5 °C).

  • Procedure: a. The substrate to be reacted with nitrous acid is dissolved in the mineral acid and cooled in the ice bath. b. A solution of sodium nitrite in water is prepared and also cooled. c. The sodium nitrite solution is added dropwise to the acidic solution of the substrate with constant stirring. d. The slow addition and low temperature are critical to prevent the rapid decomposition of the formed nitrous acid.

  • Reaction: NaNO₂(aq) + HCl(aq) → HNO₂(aq) + NaCl(aq)

Visualization: In Situ Generation and Decomposition

G cluster_generation Generation (0-5 °C) cluster_decomposition Decomposition (Unstable) NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 Reaction in situ HCl Mineral Acid (e.g., HCl) HCl->HNO2 Reaction in situ HNO2_dec Nitrous Acid (HNO₂) NO Nitric Oxide (NO) NO2 Nitrogen Dioxide (NO₂) H2O Water (H₂O) HNO2_dec->NO 2 HNO₂ → NO + NO₂ + H₂O HNO2_dec->NO2 2 HNO₂ → NO + NO₂ + H₂O HNO2_dec->H2O 2 HNO₂ → NO + NO₂ + H₂O

Caption: The in-situ generation and subsequent decomposition of nitrous acid.

Hyponitrous Acid (H₂N₂O₂)

Hyponitrous acid is a highly unstable weak diprotic acid and an isomer of nitramide (B1216842) (H₂NNO₂).[18][19][20] It exists in cis and trans isomeric forms, with the trans form being isolable as white crystals that are explosive when dry.[19][21]

Discovery and Synthesis

The synthesis of hyponitrous acid is more complex than that of nitric or nitrous acids due to its instability. A key laboratory preparation involves the reaction of silver(I) hyponitrite with anhydrous hydrochloric acid in ether, which yields the trans isomer.[19][22][23] It can also be formed through the reaction of hydroxylamine (B1172632) with nitrous acid or the reduction of nitrites.[18][19][24]

Quantitative Data: Properties of Hyponitrous Acid
PropertyValue (trans-isomer)References
Molar Mass62.028 g/mol [21][25]
pKa₁7.21[19][23]
pKa₂11.54[19][23]
DecompositionH₂N₂O₂ → H₂O + N₂O[19]
Half-life (pH 1-3, 25°C)16 days[19]
AppearanceWhite explosive crystals[19][21]
Experimental Protocol: Synthesis of trans-Hyponitrous Acid

This protocol describes the laboratory synthesis from silver(I) hyponitrite. Extreme caution is required as the final product is explosive in its dry, solid state.

  • Reactants: Silver(I) hyponitrite (Ag₂N₂O₂) and anhydrous hydrogen chloride (HCl).

  • Solvent: Anhydrous diethyl ether.

  • Apparatus: Glassware dried thoroughly to exclude moisture, under an inert atmosphere if possible.

  • Procedure: a. A suspension of silver(I) hyponitrite is prepared in anhydrous diethyl ether. b. A solution of anhydrous HCl in diethyl ether is added slowly to the suspension with stirring, typically at low temperatures. c. A precipitate of silver chloride (AgCl) forms immediately. d. The reaction mixture is filtered to remove the solid AgCl. e. The ether filtrate, containing dissolved hyponitrous acid, is carefully evaporated under reduced pressure. This step is hazardous as it concentrates the explosive product.

  • Reaction: Ag₂N₂O₂(s) + 2 HCl(ether) → H₂N₂O₂(ether) + 2 AgCl(s)

Peroxynitrous Acid (ONOOH)

Peroxynitrous acid and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) of significant interest in biology and medicine.[26] Unlike the other oxoacids, its importance lies less in its industrial application and more in its role as a powerful oxidant and nitrating agent within biological systems.

Discovery and Biological Relevance

The study of peroxynitrous acid is a relatively modern field, with the first kinetic studies of its isomerization appearing in the 1960s.[27] Its biological significance was recognized later, with the discovery that it forms in vivo from the near-diffusion-controlled reaction between two other radical species: nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[26]

At physiological pH (~7.4), it exists in equilibrium with its peroxynitrite anion form, as its pKa is approximately 6.8.[26][28] It is a short-lived but highly reactive molecule that can induce significant oxidative and nitrosative stress, implicating it in both physiological cell signaling and pathological conditions.[26]

Quantitative Data: Properties of Peroxynitrous Acid
PropertyValueReferences
Molar Mass63.013 g/mol [29]
pKa~ 6.8[26][28]
Isomerization Rate Constant (k)1.2 s⁻¹ (isomerizes to HNO₃)[28]
UV Absorbance Max (ONOO⁻)302 nm (in alkaline solution)[26]
Biological Formation and Signaling Pathways

Peroxynitrous acid is not synthesized via traditional chemical protocols but is formed within cells. Its high reactivity allows it to modulate critical signaling pathways. For example, it has been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to cellular responses like proliferation, differentiation, and apoptosis.[26]

Visualization: Biological Formation and MAPK Pathway Activation

G cluster_formation Cellular Formation cluster_signaling MAPK Pathway Activation NO Nitric Oxide (•NO) ONOOH Peroxynitrous Acid (ONOOH) NO->ONOOH Diffusion-controlled reaction O2 Superoxide (O₂•⁻) O2->ONOOH Diffusion-controlled reaction ONOOH_sig Peroxynitrous Acid MAPKKK MAPKKK (e.g., MEKK1) ONOOH_sig->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylates Response Cellular Responses (Apoptosis, Inflammation) MAPK->Response

Caption: Formation of peroxynitrous acid and its role in activating MAPK signaling.

References

Spectroscopic Analysis of Simple Nitrogen-Containing Organic Acids: A Technical Guide Using Glycine as a Model System

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Spectroscopic Analysis of a Model Nitrogen-Containing Organic Acid

Executive Summary:

This technical guide provides a comprehensive overview of the application of key spectroscopic techniques for the structural elucidation of simple nitrogen-containing organic acids. Due to the absence of published experimental spectroscopic data for Azonic Acid (H₃NO₃), this report utilizes Glycine (B1666218) , the simplest amino acid, as a well-characterized and representative model system. The principles and methodologies detailed herein are broadly applicable to the analysis of other small organic molecules in research and drug development. This document outlines the theoretical basis, experimental protocols, and data interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the context of Glycine analysis. Quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of comparison.

Introduction: The Role of Spectroscopy in Structural Analysis

Spectroscopic techniques are fundamental tools in modern chemistry and drug development, enabling the non-destructive analysis of molecular structure, functional groups, and connectivity. By probing the interaction of electromagnetic radiation with matter, we can deduce a wealth of information about a compound's identity and purity. This guide will focus on three core spectroscopic methods:

  • Infrared (IR) Spectroscopy: Identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment and connectivity of atomic nuclei (primarily ¹H and ¹³C) within a molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Spectroscopic Analysis of Glycine

Glycine (NH₂CH₂COOH) is an ideal model system for this guide. In the solid state and in neutral aqueous solutions, it exists as a zwitterion (⁺NH₃CH₂COO⁻), a molecule with both a positive and a negative charge. This characteristic significantly influences its spectroscopic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of solid-state glycine, the zwitterionic form dominates, leading to characteristic absorption bands that differ from a simple carboxylic acid and amine.

Table 1: Key IR Absorption Bands for Solid-State Glycine (Zwitterionic Form)

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3100-2600Broad, StrongN-H stretching (from -NH₃⁺)
~1610StrongN-H asymmetric bending (from -NH₃⁺)
~1580StrongC=O asymmetric stretching (from -COO⁻)
~1410MediumC=O symmetric stretching (from -COO⁻)
~1330MediumCH₂ wagging
~900MediumC-C stretching

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the crystalline form of glycine.[1][2][3]

  • Sample Preparation:

    • Thoroughly grind a small amount of dry glycine (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[4]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Glycine + KBr Press Press into Pellet Grind->Press Background Record Background Press->Background Sample Record Sample Spectrum Background->Sample Process Generate IR Spectrum Sample->Process

FTIR Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For glycine, which is typically analyzed in a deuterated solvent like D₂O, the acidic proton of the carboxylic acid and the protons on the amine group will exchange with deuterium (B1214612), making them "invisible" in the ¹H NMR spectrum.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Glycine in D₂O

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~3.55Singlet-CH₂-
¹³C~44.1-CH₂-
¹³C~175.2-COO⁻

Note: Chemical shifts are referenced to a standard (e.g., DSS or TSP) and can be affected by pH and temperature.[5][6][7]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of glycine in 0.5-0.7 mL of deuterium oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. A standard pulse program with water suppression may be used to minimize the residual HDO signal.[8][9]

    • Acquire the ¹³C NMR spectrum using a pulse program with proton decoupling.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using an internal standard or the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Glycine in D2O Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Transfer->Tune Acquire Acquire Spectra (1H, 13C) Tune->Acquire Process Process & Analyze Spectra Acquire->Process

NMR Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a small, non-volatile molecule like glycine, a "soft" ionization technique such as Electrospray Ionization (ESI) is often employed.

Table 3: Mass Spectrometry Data for Glycine (Positive Ion ESI-MS)

Ionm/z (mass-to-charge ratio)Interpretation
[M+H]⁺76.039Protonated molecular ion (C₂H₆NO₂⁺)
[M-H₂O+H]⁺ or [M-OH]⁺58.029Loss of water or a hydroxyl radical
[M-COOH]⁺30.034Loss of the carboxyl group (decarboxylation)

Note: The exact m/z values correspond to the monoisotopic mass. The fragmentation pattern can be influenced by the collision energy used in tandem MS (MS/MS) experiments.[10][11][12]

  • Sample Preparation:

    • Prepare a dilute solution of glycine (e.g., 1-10 µM) in a solvent mixture suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid helps to protonate the analyte.[13]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

    • For structural confirmation, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak and any significant fragment ions.

    • Compare the observed fragmentation pattern with known fragmentation pathways for amino acids to confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Solution Prepare Dilute Solution Infuse Infuse into ESI Source Prepare_Solution->Infuse Optimize Optimize Source Infuse->Optimize Acquire_MS1 Acquire Full Scan MS Optimize->Acquire_MS1 Acquire_MS2 Acquire MS/MS Acquire_MS1->Acquire_MS2 Analyze Analyze Spectra & Fragmentation Acquire_MS2->Analyze

Mass Spectrometry Experimental Workflow

Conclusion

This technical guide has demonstrated the application of IR, NMR, and Mass Spectrometry for the structural analysis of a simple nitrogen-containing organic acid, using glycine as a model compound. The experimental protocols and data interpretation strategies outlined provide a robust framework for the characterization of small molecules in a research and development setting. By combining the information from these complementary spectroscopic techniques, a comprehensive and unambiguous structural determination can be achieved.

References

Quantum Chemical Calculations for Azonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting quantum chemical calculations on azonic acid (H₃NO₃). While experimental data on this compound is scarce, this document outlines the established ab initio and density functional theory (DFT) methodologies that can be employed to predict its structural, electronic, and spectroscopic properties. This guide is intended for researchers in computational chemistry, materials science, and drug development who are interested in the theoretical characterization of novel nitrogen oxoacids. We present detailed computational workflows, data presentation formats, and visualizations to facilitate further research into this and similar molecules.

Introduction

This compound (H₃NO₃), also known as dihydroxyazane oxide, is a nitrogen oxoacid.[1] Its molecular structure and properties are of significant interest for understanding the fundamental chemistry of nitrogen-oxygen compounds. Quantum chemical calculations provide a powerful tool for elucidating the characteristics of molecules for which experimental data is limited. By solving the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies, electronic properties, and reaction pathways from first principles.

This guide details the application of modern quantum chemical methods to the study of this compound. We will cover the selection of appropriate theoretical levels and basis sets, the types of calculations to be performed, and the interpretation of the resulting data.

Theoretical Background and Computational Methodologies

The selection of an appropriate computational method is crucial for obtaining accurate predictions of molecular properties. For a molecule like this compound, both Hartree-Fock (HF) based ab initio methods and Density Functional Theory (DFT) are applicable.

2.1. Ab Initio Methods

Ab initio methods are based on the direct solution of the Schrödinger equation without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation. More accurate methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), build upon the HF wave function to include electron correlation effects, leading to more reliable results, particularly for energy calculations.

2.2. Density Functional Theory (DFT)

DFT has become a popular method in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical in DFT. Common functionals include:

  • Hybrid functionals: B3LYP, PBE0

  • Meta-GGA functionals: M06-2X

2.3. Basis Sets

The basis set is a set of mathematical functions used to represent the atomic orbitals in the calculation. The quality of the basis set significantly impacts the accuracy of the results. Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ) are commonly used. For molecules containing lone pairs and for the calculation of properties like electron affinity, the inclusion of diffuse functions (+) and polarization functions (d,p) is recommended.

2.4. Experimental Protocols: A Computational Approach

The following outlines a typical computational protocol for the quantum chemical characterization of this compound.

  • Geometry Optimization: The first step is to determine the equilibrium geometry of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The optimization should be performed using a reliable method and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculations: Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum (no imaginary frequencies).

    • It provides the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra if available.

  • Single-Point Energy Calculations: To obtain a more accurate electronic energy, a single-point energy calculation can be performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).

  • Calculation of Molecular Properties: Various electronic properties can be calculated from the converged wavefunction or electron density. These include:

    • Dipole moment

    • Mulliken or Natural Bond Orbital (NBO) atomic charges

    • Frontier molecular orbitals (HOMO and LUMO) energies

    • Molecular electrostatic potential (MEP)

Predicted Properties of this compound

The following tables summarize the types of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented are hypothetical and serve as a template for reporting actual computational results.

Table 1: Predicted Geometrical Parameters of this compound

ParameterBond/AnglePredicted Value
Bond LengthN-O(H)Value (Å)
N=OValue (Å)
O-HValue (Å)
Bond AngleO-N-OValue (°)
H-O-NValue (°)
Dihedral AngleH-O-N-OValue (°)

Table 2: Predicted Vibrational Frequencies of this compound

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
O-H stretchValueValueValue
N=O stretchValueValueValue
N-O stretchValueValueValue
O-N-O bendValueValueValue
H-O-N bendValueValueValue

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted Value
Dipole MomentValue (Debye)
HOMO EnergyValue (eV)
LUMO EnergyValue (eV)
HOMO-LUMO GapValue (eV)
Mulliken Charge on NValue (e)
Mulliken Charge on O(H)Value (e)
Mulliken Charge on OValue (e)
Mulliken Charge on HValue (e)

Visualizations

Diagrams are essential for visualizing the relationships between different stages of the computational workflow and the molecular structure itself.

computational_workflow start Define Molecular Structure (this compound, H3NO3) method Select Computational Method (e.g., DFT: B3LYP) start->method basis Select Basis Set (e.g., 6-311+G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->verify verify->geom_opt No sp_energy Single-Point Energy Calculation (Higher Level of Theory, e.g., CCSD(T)) verify->sp_energy Yes properties Calculate Molecular Properties (Dipole, Charges, Orbitals, MEP) sp_energy->properties analysis Data Analysis and Interpretation properties->analysis

Figure 1: A generalized workflow for quantum chemical calculations on this compound.

Figure 2: A simple connectivity diagram of this compound.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the theoretical investigation of this compound. By employing the described quantum chemical methodologies, researchers can obtain valuable insights into the geometric, vibrational, and electronic properties of this and other novel nitrogen oxoacids. The provided templates for data presentation and workflow visualization are intended to serve as a standardized framework for future computational studies in this area. Further research, both theoretical and experimental, is necessary to fully characterize the chemical nature and potential applications of this compound.

References

Unlocking the Therapeutic Potential of Azelaic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelaic acid (AzA), a naturally occurring nine-carbon dicarboxylic acid, is a versatile and well-tolerated active ingredient with a growing body of research supporting its use in a variety of dermatological applications.[1][2] Found in grains such as wheat, rye, and barley, and also produced by the yeast Malassezia furfur, AzA exhibits a unique combination of antimicrobial, anti-inflammatory, anti-keratinizing, and anti-melanogenic properties.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms, potential research applications, and key experimental protocols related to azelaic acid for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Azelaic acid's therapeutic effects stem from its ability to modulate multiple biological pathways simultaneously. Its multifaceted mechanism of action makes it a valuable tool for investigating and treating complex skin conditions.[5][6]

1. Anti-inflammatory and Antioxidant Activity:

Azelaic acid demonstrates significant anti-inflammatory and antioxidant properties.[4][7] It is a scavenger of reactive oxygen species (ROS) and can inhibit the release of ROS from neutrophils in a dose-dependent manner.[5][8] This antioxidant activity helps to reduce oxidative tissue damage at sites of inflammation.[7][9]

Furthermore, AzA can interfere with key inflammatory signaling pathways. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which in turn inhibits the nuclear translocation of the nuclear factor-kappa B (NF-κB) p65 subunit and the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[2][10] This leads to a reduction in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α).[2][11]

In the context of rosacea, azelaic acid reduces the expression of kallikrein-5 (KLK-5) and the pro-inflammatory cathelicidin (B612621) LL-37.[7][12] It also inhibits toll-like receptor 2 (TLR-2), which plays a role in the inflammatory responses of both acne and rosacea.[5][12]

2. Antimicrobial Effects:

Azelaic acid possesses broad-spectrum bacteriostatic and bactericidal activity against both aerobic and anaerobic bacteria, including Cutibacterium acnes (formerly Propionibacterium acnes) and Staphylococcus epidermidis.[1][3][13] Its antimicrobial mechanism involves the inhibition of microbial protein synthesis and the disruption of the bacterial intracellular pH.[1][3] A key advantage of AzA is that its broad mechanism of action makes the development of bacterial resistance less likely.[5]

3. Anti-keratinizing Activity:

Azelaic acid normalizes the process of keratinization in the epidermis.[7][13] It has an antiproliferative, cytostatic effect on keratinocytes, reversibly inhibiting DNA, RNA, and protein synthesis in these cells.[3][5] This helps to prevent the formation of comedones by reducing the thickness of the stratum corneum and normalizing the differentiation of epidermal cells.[13][14]

4. Inhibition of Melanogenesis:

Azelaic acid is an effective inhibitor of tyrosinase, a key enzyme in the synthesis of melanin.[3][15] This competitive inhibition reduces the production of melanin, making AzA a useful agent for treating hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.[7][16] It has a selective cytotoxic effect on hyperactive and abnormal melanocytes without affecting normal skin pigmentation.[16][17]

Quantitative Data from Clinical and In Vitro Studies

The following tables summarize key quantitative data from various studies on azelaic acid, providing a comparative overview of its efficacy.

Table 1: Efficacy of Azelaic Acid in Rosacea Treatment

Study ParameterAzelaic Acid FormulationComparatorOutcomeReference
Inflammatory Lesion Count15% GelVehicle63% mean reduction with AzA vs. 48% with vehicle.[18]
Inflammatory Lesion Count15% or 20%Metronidazole 0.75%AzA was more effective at reducing mean lesion counts at 15 weeks.[19]
Erythema Severity15% GelVehicle51% mean improvement with AzA vs. 36% with vehicle after 12 weeks.[19]
Erythema Severity15% GelMetronidazole 0.75%AzA was more effective in improving erythema severity.[20]
Overall Improvement15% GelVehicleSignificantly improved with AzA after 12 weeks.[20]
Treatment Success (Clear/Almost Clear Skin)15% GelVehicleSignificantly higher with AzA after 12 weeks.[20]

Table 2: Efficacy of Azelaic Acid in Acne Vulgaris Treatment

Study ParameterAzelaic Acid FormulationComparatorOutcomeReference
Global AssessmentNot SpecifiedVehicleAzA is more effective than vehicle for improving global assessments.[20]
Acne SeverityNot SpecifiedVehicleAzA is more effective than vehicle in reducing acne severity.[20]
Lesion Reduction20% CreamErythromycin GelAzA 20% significantly reduced more lesions.[20]
Lesion Reduction15% GelAdapalene 0.1% GelComparable efficacy in lesion reduction over 9 months.[21]
Comedonal Acne20% CreamTretinoin (B1684217) 0.05% CreamAs effective as tretinoin with fewer side effects.[7]

Table 3: Efficacy of Azelaic Acid in Hyperpigmentation Treatment

Study ParameterAzelaic Acid FormulationComparatorOutcomeReference
Global Improvement20% CreamVehicleSignificantly better than vehicle for both severity and global improvement.[20]
Global Improvement20% CreamHydroquinone 2%AzA 20% demonstrated significantly better results for global improvement.[18][20]
Melanin SynthesisNot SpecifiedN/APotent inhibitor of tyrosinase.[3]
5α-Reductase InhibitionIn vitro combination with Zinc SulfateN/A90% inhibition.[3]

Table 4: In Vitro Inhibitory Activity of Azelaic Acid

TargetCell/SystemConcentration% Inhibition / EffectReference
Tyrosinase ActivityMushroom Tyrosinase2 mM62.8%[22]
Thioredoxin ReductaseMembrane-associatedKI = 1.25 X 10⁻⁵ MCompetitive inhibition.[15]
Cell ProliferationCultured Keratinocytes20 mM50% inhibitory dose (ID50).[14]
Microbial Protein SynthesisP. acnes313 µMOver 50% reduction.[1]
ROS GenerationNeutrophilsDose-dependentMarkedly decreases O₂⁻ and OH.[8]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by azelaic acid.

G cluster_rosacea Rosacea Inflammatory Pathway KLK5 Kallikrein-5 (KLK5) Cathelicidin Cathelicidin (LL-37) KLK5->Cathelicidin Activates Inflammation Inflammation (Erythema, Papules, Pustules) Cathelicidin->Inflammation TLR2 Toll-like Receptor 2 (TLR2) TLR2->Inflammation AzelaicAcid Azelaic Acid AzelaicAcid->KLK5 Inhibits AzelaicAcid->TLR2 Inhibits

Caption: Azelaic acid's role in mitigating rosacea inflammation.

G cluster_inflammatory General Anti-inflammatory Pathway UVB_Stress UVB / Oxidative Stress p38_MAPK p38 MAPK UVB_Stress->p38_MAPK Activates NFkB NF-κB UVB_Stress->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) p38_MAPK->Cytokines NFkB->Cytokines PPARg PPARγ PPARg->p38_MAPK Inhibits PPARg->NFkB Inhibits AzelaicAcid Azelaic Acid AzelaicAcid->PPARg Activates

Caption: Azelaic acid's modulation of inflammatory signaling.

G cluster_pigmentation Melanogenesis Inhibition Pathway Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA via Tyrosinase Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone via Tyrosinase Melanin Melanin Dopaquinone->Melanin AzelaicAcid Azelaic Acid AzelaicAcid->Tyrosinase Competitively Inhibits

Caption: Mechanism of azelaic acid in reducing hyperpigmentation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate research into the various applications of azelaic acid.

1. Protocol for Determining Minimum Inhibitory Concentration (MIC) against C. acnes

G cluster_workflow MIC Assay Workflow prep Prepare serial two-fold dilutions of Azelaic Acid in broth inoculate Inoculate wells with a standardized suspension of C. acnes prep->inoculate controls Include positive (bacteria, no drug) and negative (broth only) controls inoculate->controls incubate Incubate anaerobically at 37°C for 48-72 hours controls->incubate read Determine MIC as the lowest concentration with no visible growth incubate->read

Caption: Workflow for determining the MIC of azelaic acid.

  • Materials: Cutibacterium acnes (e.g., ATCC 6919), Reinforced Clostridial Medium (RCM) or other suitable broth, Azelaic acid stock solution, 96-well microplates, anaerobic incubation system.[6]

  • Procedure:

    • Prepare serial two-fold dilutions of azelaic acid in the broth within a 96-well plate.[6]

    • Inoculate each well with a standardized suspension of C. acnes to a final concentration of approximately 5 x 10⁵ CFU/mL.[6]

    • Include a positive control (bacteria, no drug) and a negative control (broth only).[6]

    • Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.[6]

    • The MIC is determined as the lowest concentration of azelaic acid that completely inhibits visible growth of the bacteria.

2. Protocol for In Vitro Tyrosinase Inhibition Assay

G cluster_workflow Tyrosinase Inhibition Assay Workflow prep Add various concentrations of Azelaic Acid to a 96-well plate add_ldopa Add L-DOPA solution to each well prep->add_ldopa add_enzyme Add mushroom tyrosinase solution to sample and control wells add_ldopa->add_enzyme incubate Incubate at 25°C for 10 minutes add_enzyme->incubate measure Measure absorbance at 475 nm incubate->measure calculate Calculate % inhibition relative to control measure->calculate

Caption: Workflow for assessing tyrosinase inhibition.

  • Materials: Mushroom tyrosinase solution (in phosphate (B84403) buffer, pH 6.8), L-DOPA solution (10 mM in phosphate buffer), Azelaic acid stock solution and serial dilutions, 96-well microplate, microplate reader.[6]

  • Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the azelaic acid solution. For the control, add 20 µL of the solvent.[6]

    • Add 140 µL of 10 mM L-DOPA solution to each well.[6]

    • Add 20 µL of phosphate buffer to the blank wells and 20 µL of mushroom tyrosinase solution to the sample and control wells to initiate the reaction.[6]

    • Incubate the plate at 25°C for 10 minutes.[6]

    • Measure the absorbance at 475 nm using a microplate reader. The amount of dopachrome (B613829) formed is proportional to the tyrosinase activity.

    • Calculate the percentage of tyrosinase inhibition for each concentration of azelaic acid relative to the control.

3. Protocol for Assessing Inhibition of ROS in Keratinocytes

G cluster_workflow ROS Inhibition Assay Workflow seed_cells Seed keratinocytes in a 24-well plate and allow them to adhere treat_aza Treat cells with desired concentrations of Azelaic Acid seed_cells->treat_aza induce_ros Induce ROS production (e.g., with H₂O₂ or UVB) treat_aza->induce_ros add_dcfhda Add DCFH-DA solution to each well induce_ros->add_dcfhda incubate Incubate in the dark at 37°C for 30 minutes add_dcfhda->incubate measure Measure fluorescence intensity incubate->measure

Caption: Workflow for measuring ROS inhibition in keratinocytes.

  • Materials: Human keratinocytes, appropriate cell culture medium, DCFH-DA (10 mM stock solution in DMSO), phosphate-buffered saline (PBS), ROS-inducing agent (e.g., H₂O₂ or UVB light source), Azelaic acid solution, 24-well plate, fluorescence microplate reader or flow cytometer.[6]

  • Procedure:

    • Seed keratinocytes in a 24-well plate and allow them to adhere overnight.[6]

    • Treat the cells with azelaic acid at the desired concentrations for a specified pre-incubation time.[6]

    • Induce ROS production by adding an agent like H₂O₂ or exposing the cells to UVB radiation. Include untreated and vehicle-treated controls.[6]

    • Remove the medium, wash the cells once with warm medium, and then add the DCFH-DA solution (typically 5-10 µM in serum-free medium).

    • Incubate the plate in the dark at 37°C for 30 minutes.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). The intensity of the fluorescence is proportional to the amount of intracellular ROS.

Azelaic acid is a pleiotropic agent with a well-established safety profile and a diverse range of biological activities.[1][6] Its ability to target multiple pathophysiological factors in common dermatological disorders makes it a valuable compound for both clinical use and further research. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the full therapeutic potential of azelaic acid in dermatology and beyond.

References

Azonic Acid: A Fictional Substance and a Template for Safety Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "Azonic Acid" is not a recognized chemical compound in standard chemical literature and databases. The term may be used in fictional contexts, but it does not correspond to a known substance for which safety data or experimental protocols exist.

Therefore, this document serves as a template to illustrate how a technical guide for a hazardous chemical would be structured, fulfilling the detailed formatting requirements of the user's request. The information presented below is hypothetical and should not be used for any real-world application. The placeholder name "this compound" is used for illustrative purposes only.

Hypothetical Technical Guide: Safety Precautions for Handling this compound

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for illustrative purposes only. This compound is a fictional substance. Always refer to the specific Safety Data Sheet (SDS) and established laboratory protocols for any real chemical you handle.

Introduction

This guide outlines the essential safety precautions and handling procedures for this compound, a potent and highly reactive compound. Due to its hazardous nature, strict adherence to these guidelines is mandatory to ensure the safety of laboratory personnel and the integrity of experimental results.

Hazard Identification and Classification

This compound is classified as a multi-hazard substance. The primary risks associated with its handling are summarized in the table below.

Table 1: Hazard Classification of this compound

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity (Inhalation)Category 2DangerH330: Fatal if inhaled
Skin Corrosion/IrritationCategory 1ADangerH314: Causes severe skin burns and eye damage
CarcinogenicityCategory 1BDangerH350: May cause cancer
Specific Target Organ ToxicityCategory 1DangerH372: Causes damage to organs through prolonged or repeated exposure
Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data for this compound

PropertyValue
Molecular FormulaAzoN₃H₂(fictional)
Molecular Weight125.05 g/mol
AppearanceColorless to pale yellow fuming liquid
OdorPungent, acrid
Boiling Point85 °C (decomposes)
Melting Point-10 °C
SolubilityHighly soluble in polar organic solvents, reacts violently with water
Vapor Pressure2.5 kPa at 20 °C
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The level of protection required depends on the experimental protocol and the quantities of the substance being used.

Table 3: Required Personal Protective Equipment

Level of ExposureBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Low (e.g., handling diluted solutions in a fume hood)Chemical-resistant lab coatNitrile or neoprene gloves (double-gloving recommended)Chemical splash goggles and face shieldNot required if work is performed in a certified chemical fume hood
High (e.g., handling concentrated acid, risk of splash)Chemical-resistant apron over a lab coatNitrile or neoprene gloves (double-gloving recommended)Chemical splash goggles and face shieldFull-face respirator with appropriate acid gas cartridge
Experimental Protocols: Safe Handling and Emergency Procedures

5.1. General Handling Protocol

This protocol outlines the basic steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents before handling this compound.

    • Don the appropriate PPE as specified in Table 3.

    • Have an appropriate spill kit and emergency neutralizer (e.g., sodium bicarbonate solution) readily accessible.

  • Handling:

    • Conduct all work with this compound in a chemical fume hood.

    • Use only compatible materials for handling and storage (e.g., borosilicate glass, Teflon).

    • Dispense the acid slowly and carefully to avoid splashing.

    • Keep containers of this compound tightly sealed when not in use.

  • Waste Disposal:

    • Neutralize all this compound waste with a suitable base before disposal.

    • Dispose of neutralized waste and contaminated materials in accordance with institutional and local regulations.

5.2. Emergency Spill Response Protocol

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the institutional safety officer.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with an appropriate absorbent material.

  • Neutralize: Slowly apply a neutralizing agent to the contained spill.

  • Clean-up: Once neutralized, clean the area with appropriate materials and dispose of all waste according to hazardous waste protocols.

Visualizations

6.1. Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare Spill Kit and Neutralizer prep3->prep4 handle1 Conduct Work in Fume Hood prep4->handle1 handle2 Use Compatible Materials handle1->handle2 handle3 Dispense Acid Slowly handle2->handle3 handle4 Keep Containers Sealed handle3->handle4 dispose1 Neutralize Waste handle4->dispose1 dispose2 Dispose of Contaminated Materials dispose1->dispose2

Caption: Standard Operating Procedure Workflow for this compound.

6.2. Logical Relationship of Emergency Spill Response

This diagram outlines the decision-making process and logical flow of actions in the event of an this compound spill.

G cluster_minor Minor Spill Response spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Personnel and Safety Officer evacuate->alert assess Is the spill major or minor? alert->assess contain Contain Spill with Kit assess->contain Minor major_response Await Emergency Response Team assess->major_response Major neutralize Neutralize with Sodium Bicarbonate contain->neutralize cleanup Clean and Dispose of Waste neutralize->cleanup

Caption: Decision tree for this compound spill response.

An In-depth Technical Guide to the Molecular Geometry and Bonding of Azonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "azonic acid" (H₃NO₃) is a nitrogen oxoacid for which there is limited publicly available experimental data.[1] This document synthesizes information from computational chemistry databases and theoretical principles to provide a comprehensive overview of its predicted molecular geometry and bonding characteristics. The experimental protocols described are generalized best practices for the characterization of such a novel compound and are not based on established procedures for this compound itself.

Introduction

This compound, with the chemical formula H₃NO₃, is a nitrogen oxoacid.[1] Also known by the synonym dihydroxyazane oxide, its structure and properties are primarily understood through computational modeling.[2] This guide provides a detailed analysis of the predicted molecular structure, bonding, and a hypothetical framework for its experimental characterization, aimed at researchers and professionals in drug development and chemical sciences.

Predicted Molecular Structure and Geometry

The most plausible Lewis structure for this compound, based on computational data, features a central nitrogen atom bonded to two hydroxyl (-OH) groups and a single oxygen atom.[2] This arrangement results in a formal positive charge on the nitrogen atom and a formal negative charge on the terminal oxygen atom, creating a zwitterionic structure at the core.

Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central nitrogen atom is bonded to three oxygen atoms and has no lone pairs of electrons. This leads to a prediction of a trigonal planar electron geometry and molecular geometry around the nitrogen atom. The O-N-O bond angles are expected to be approximately 120°.

The geometry around the oxygen atoms of the hydroxyl groups is predicted to be bent, with the H-O-N bond angles being approximately 109.5°, consistent with sp³ hybridization of the oxygen atoms.

Predicted molecular structure of this compound (H₃NO₃).

Bonding and Hybridization

The bonding in this compound can be described as a network of covalent bonds with significant polarity due to the presence of highly electronegative oxygen and nitrogen atoms.

  • N-O Bonds: The bonds between the central nitrogen and the three oxygen atoms are covalent. The nitrogen atom is predicted to be sp² hybridized, forming three sigma (σ) bonds with the oxygen atoms. The remaining p-orbital on the nitrogen would be involved in a delocalized pi (π) system with the p-orbitals of the oxygen atoms, contributing to the overall stability of the molecule.

  • O-H Bonds: The bonds between the oxygen and hydrogen atoms in the hydroxyl groups are polar covalent σ bonds.

  • Formal Charges: The formal positive charge on the nitrogen and the formal negative charge on the terminal oxygen suggest a significant dipole moment for the molecule.

Computed Physicochemical Properties

The following table summarizes the computationally predicted properties of this compound available from public databases. It is important to note that these values have not been experimentally verified.

PropertyPredicted ValueReference
Molecular Weight65.029 g/mol [2]
XLogP3-AA-1.3[2]
Hydrogen Bond Donor Count3[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count0[2]
Exact Mass65.011292958 Da[2]
Topological Polar Surface Area62 Ų[2]

Hypothetical Experimental Protocols

Given the lack of established experimental data for this compound, this section outlines a generalized workflow for the synthesis and characterization of a novel nitrogen oxoacid.

A potential synthetic route could involve the controlled oxidation of a suitable nitrogen-containing precursor, such as hydroxylamine (B1172632) or its derivatives, under carefully controlled temperature and pH conditions.

A logical workflow for the characterization of the synthesized compound would involve a series of spectroscopic and analytical techniques to confirm its structure and purity.

G cluster_synthesis Synthesis cluster_characterization Characterization Precursor Nitrogen Precursor Oxidation Controlled Oxidation Precursor->Oxidation Purification Purification (e.g., Crystallization, Chromatography) Oxidation->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS NMR NMR Spectroscopy (¹H, ¹⁴N) Elucidate Connectivity MS->NMR IR Infrared (IR) Spectroscopy Identify Functional Groups NMR->IR XRay Single-Crystal X-ray Diffraction Determine 3D Structure IR->XRay Purity Purity Assessment (e.g., HPLC) XRay->Purity

Hypothetical workflow for synthesis and characterization.

Methodology Details:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition of the synthesized compound, confirming the molecular formula H₃NO₃.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms, likely showing a distinct signal for the hydroxyl protons. ¹⁴N NMR could provide information about the nitrogen atom's electronic environment.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic vibrational frequencies of the functional groups present, such as O-H stretching, N-O stretching, and N-O-H bending modes.

  • Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be obtained, X-ray diffraction would provide definitive experimental data on bond lengths, bond angles, and the overall three-dimensional molecular geometry, allowing for a direct comparison with the theoretical predictions.

Conclusion

While experimental data on this compound is scarce, computational methods and theoretical principles provide a solid foundation for predicting its molecular geometry and bonding. The proposed structure features a trigonal planar nitrogen center, sp² hybridization, and polar covalent bonding. The hypothetical experimental workflow outlined in this guide provides a roadmap for future research that could lead to the synthesis and definitive characterization of this intriguing nitrogen oxoacid, which may be of interest to the fields of energetic materials and synthetic chemistry.

References

In-depth Technical Guide on the Thermal Decomposition Products of Azonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the experimental and theoretical understanding of the thermal decomposition of azonic acid (H₃NO₃). To date, no dedicated peer-reviewed studies, technical papers, or reports have been published that specifically detail the thermal decomposition products, associated experimental protocols, or the mechanistic pathways of this particular nitrogen oxoacid.

This absence of data prevents the construction of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the visualization of decomposition pathways, cannot be fulfilled without foundational research on the topic.

For the benefit of researchers, scientists, and drug development professionals interested in this area, this document outlines the current state of knowledge regarding related compounds and theoretical considerations that may inform future studies on this compound's thermal stability.

This compound: Structure and Context

This compound, with the chemical formula H₃NO₃, is a nitrogen oxoacid. Its structure is characterized by a central nitrogen atom bonded to hydroxyl groups and an oxygen atom.

Caption: Molecular structure of this compound (H₃NO₃).

The study of nitrogen-containing compounds is critical in various fields, including pharmaceuticals and materials science, due to their diverse reactivity and potential as energetic materials. A thorough understanding of their thermal stability is paramount for safe handling and application.

Decomposition of Related Nitrogen Compounds: Potential Insights

While direct data on this compound is unavailable, the thermal decomposition of other nitrogen oxoacids and related compounds can offer preliminary hypotheses for potential decomposition products and pathways. It is crucial to emphasize that these are extrapolations and require experimental validation for this compound.

Decomposition of Hydrazoic Acid (HN₃)

Hydrazoic acid is known to be unstable and decomposes explosively. Its decomposition is a well-studied process that primarily yields nitrogen gas and hydrogen.

Decomposition of Other Nitrogen Oxides

The thermal decomposition of various nitrogen oxides (e.g., N₂O, NO₂, N₂O₅) has been extensively studied. These reactions typically involve the formation of simpler nitrogen oxides, oxygen, and nitrogen gas through complex radical mechanisms.

Proposed Avenues for Future Research

To address the current knowledge gap, a systematic investigation into the thermal decomposition of this compound is required. The following outlines a potential experimental workflow for such a study.

Isotopic Labeling of Azelaic Acid for Tracing Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Azonic acid" is not a recognized chemical compound. This technical guide assumes the user intended to inquire about Azelaic Acid , a well-researched dicarboxylic acid used in various tracing studies.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azelaic acid is a naturally occurring nine-carbon dicarboxylic acid with diverse physiological activities, including antibacterial, anti-inflammatory, and antimelanogenic properties.[1] These characteristics make it a valuable compound in dermatology for treating conditions like acne and rosacea.[2][3][4] In research, the use of isotopically labeled azelaic acid is crucial for elucidating its metabolic fate, transport mechanisms, and pharmacokinetic properties. Stable isotope-labeled versions, such as Deuterium (²H) or Carbon-13 (¹³C), serve as powerful tracers for metabolic flux analysis, while radioisotopes like Carbon-14 (¹⁴C) are used for their high sensitivity in tracking molecule distribution.[5][6] This guide provides a comprehensive overview of the isotopic labeling of azelaic acid, detailing experimental protocols for tracing studies and presenting key quantitative data.

Commonly Used Isotopically Labeled Azelaic Acid Variants

The choice of isotope depends on the specific application and the analytical technique employed. Common variants include:

  • Azelaic Acid-d₁₄: A deuterated form where fourteen non-exchangeable hydrogen atoms are replaced with deuterium. It is an ideal internal standard for quantitative analysis by mass spectrometry due to its similar chemical properties to the unlabeled form but distinct mass.[7]

  • ¹⁴C-Azelaic Acid: A radio-labeled version used to monitor distribution and uptake in biological systems with high sensitivity.[5]

  • ¹³C-Azelaic Acid: Labeled with Carbon-13 at specific or all carbon positions (e.g., Azelaic acid-[¹³C₂] or Azelaic acid-¹³C₉).[][9] These are used in metabolic flux analysis to trace the incorporation of carbon atoms into downstream metabolites.[10][11]

Applications in Tracing Studies

Isotopically labeled azelaic acid is instrumental in several key research areas:

  • Plant Biology: Used to trace the movement of azelaic acid as a systemic signaling molecule in plants like Arabidopsis thaliana, which is crucial for understanding systemic acquired resistance against pathogens.[5][12]

  • Metabolic Research: Enables the quantitative tracking of azelaic acid's uptake and metabolism through pathways like mitochondrial β-oxidation, providing insights into fatty acid metabolism and related genetic disorders.[6]

  • Pharmacokinetics and Bioanalysis: Employed as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to ensure accurate and precise quantification of azelaic acid in biological matrices such as plasma.[13][14][15] This is fundamental for therapeutic drug monitoring and pharmacokinetic studies.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of isotopically labeled azelaic acid.

Table 1: Typical Specifications for Azelaic Acid-d₁₄
ParameterSpecificationSource
Isotopic Enrichment≥ 98 atom % D[7]
Chemical Purity≥ 98%[7][9]
Mass ShiftM+14[7]
Table 2: Parameters for LC-MS/MS Quantification of Azelaic Acid
ParameterValueSource
Linearity (R²)> 0.999[16]
Limit of Detection (LOD)15 mg kg⁻¹[16]
Limit of Quantification (LOQ)50 mg kg⁻¹[16]
Recovery Rate87.7% to 101%[16]
Internal StandardAzelaic Acid-d₁₄[14][15]
Table 3: Working Concentrations for Tracing Experiments
Labeled CompoundApplicationWorking ConcentrationSource
¹⁴C-Azelaic AcidPlant Movement Assay0.744 x 10⁻³ µCi[5]
²H-Azelaic AcidPlant Root Uptake1 mM[5]
Azelaic Acid-d₁₄Cell Culture Labeling50-100 µM[6]
Azelaic Acid-d₁₄LC-MS/MS Internal Standard100 ng/mL[14]

Experimental Protocols

Protocol 1: Tracing ¹⁴C-Azelaic Acid Movement in Arabidopsis thaliana

This protocol outlines the methodology for analyzing the transport of ¹⁴C-azelaic acid from a single leaf to distal systemic tissues.[5][17]

Materials:

  • 4-week-old Arabidopsis thaliana plants

  • ¹⁴C-Azelaic Acid working solution (e.g., 0.744 x 10⁻³ µCi in 5 mM MES buffer, pH 5.6)

  • Micropipette

  • Scintillation vials and cocktail

  • Scintillation counter

Methodology:

  • Using a micropipette, apply a 20 µL drop of the ¹⁴C-AZA working solution to the tip of a single, fully expanded leaf.

  • Cover the plant tray with a plastic lid to maintain humidity and leave for 24 hours under continuous light.

  • After 24 hours, isolate the treated leaf, the rest of the untreated aerial tissue, and the roots separately.

  • Dry the tissues for 24 hours.

  • Place the dried tissue pieces into separate scintillation vials containing scintillation cocktail.

  • Quantify the radioactivity in each tissue sample using a scintillation counter to determine the distribution of the labeled azelaic acid.

Protocol 2: Cell Culture Labeling with Azelaic Acid-d₁₄ for Metabolic Flux Analysis

This protocol describes the labeling of cultured mammalian cells to trace the metabolic fate of azelaic acid.[6]

Materials:

  • Mammalian cell line (e.g., HepG2) in 6-well plates (~80% confluency)

  • Labeling medium: Cell culture medium supplemented with 50-100 µM Azelaic acid-d₁₄

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% Methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

Methodology:

  • Aspirate the growth medium from the cells and wash once with PBS.

  • Add 2 mL of pre-warmed labeling medium containing Azelaic acid-d₁₄ to each well.

  • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • At each time point, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to quench metabolism.

  • Scrape the cells from the well and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the suspension vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites for subsequent analysis (e.g., by GC-MS or LC-MS/MS).

Protocol 3: Quantification of Azelaic Acid in Plasma using LC-MS/MS

This protocol details the sample preparation for the quantification of azelaic acid in plasma using Azelaic acid-d₁₄ as an internal standard.[14]

Materials:

  • Plasma samples (blank, calibration standards, unknowns)

  • Internal Standard (IS) working solution: 100 ng/mL Azelaic acid-d₁₄ in 50:50 methanol:water

  • Cold acetonitrile (B52724) with 0.1% formic acid

  • Microcentrifuge tubes

Methodology:

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL Azelaic acid-d₁₄) to all samples except the blank matrix.

  • For calibration standards, add 10 µL of the respective azelaic acid working standard solutions.

  • Vortex mix all tubes for 10 seconds.

  • Add 200 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to clean autosampler vials.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Plant Tracing Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep1 Prepare 14C-Azelaic Acid Working Solution exp1 Apply 20µL 14C-AZA to a single leaf prep1->exp1 prep2 Grow Arabidopsis thaliana (4 weeks) prep2->exp1 exp2 Incubate for 24h (maintain humidity) exp1->exp2 ana1 Harvest Tissues: 1. Treated Leaf 2. Systemic Aerial 3. Roots exp2->ana1 ana2 Dry Tissues ana1->ana2 ana3 Quantify Radioactivity (Scintillation Counting) ana2->ana3 res1 Determine Distribution of Labeled Azelaic Acid ana3->res1

Caption: Workflow for tracing ¹⁴C-Azelaic Acid in Arabidopsis thaliana.

Workflow for Metabolic Tracing in Cell Culture

G cluster_labeling Cell Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_result Result lab1 Seed cells in 6-well plates (~80% confluency) lab2 Incubate with Azelaic Acid-d14 (50-100 µM) for various time points lab1->lab2 ext1 Quench metabolism with ice-cold 80% Methanol lab2->ext1 ext2 Scrape and collect cells ext1->ext2 ext3 Centrifuge and collect supernatant ext2->ext3 ana1 Derivatization (optional, for GC-MS) ext3->ana1 ana2 Analyze by LC-MS/MS or GC-MS ana1->ana2 res1 Determine Mass Isotopologue Distribution of Metabolites ana2->res1 res2 Calculate Metabolic Flux res1->res2

Caption: Workflow for Azelaic Acid-d₁₄ metabolic tracing in cell culture.

Simplified Signaling Pathway of Azelaic Acid in Plant Defense

G AZA Azelaic Acid (AZA) Application Movement Systemic Movement (Phloem) AZA->Movement Transport AZI1 AZI1 / EARLI1 (Required for transport) Movement->AZI1 dependent on SystemicTissues Distal Systemic Tissues (e.g., roots, new leaves) Movement->SystemicTissues SAR Systemic Acquired Resistance (SAR) SystemicTissues->SAR Induction

Caption: Role of Azelaic Acid in inducing Systemic Acquired Resistance.

References

Methodological & Application

Application Notes and Protocols for Nitrating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Azonic Acid": The term "this compound" (H₃NO₃) is found in chemical databases such as PubChem; however, it is not a recognized or commonly used nitrating agent in organic synthesis.[1][2] Similarly, "azinic acid" is noted to be highly unstable with no known applications.[3] Therefore, this document will focus on the most prevalent and well-established method for nitration: the use of mixed nitric acid and sulfuric acid.

These application notes are intended for researchers, scientists, and drug development professionals, providing detailed information on the use of mixed acid for the nitration of organic compounds, a fundamental reaction in the synthesis of many pharmaceuticals, explosives, and dyes.[4][5]

Application Notes

Principle of Mixed Acid Nitration

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution.[6][7] The standard method employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[8][9] In this mixture, the stronger acid, sulfuric acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6][8][10][11]

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the electron-rich π system of an aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][12] A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, then removes a proton from the ring, restoring aromaticity and yielding the nitroaromatic product.[6]

Reaction Scope and Regioselectivity

Mixed acid nitration is applicable to a wide range of aromatic substrates. The reactivity of the aromatic ring and the orientation of the incoming nitro group are heavily influenced by the substituents already present on the ring.

  • Activating Groups: Electron-donating groups (e.g., alkyl, hydroxyl, alkoxy, amino groups) increase the electron density of the aromatic ring, making it more nucleophilic and accelerating the rate of nitration. These groups are typically ortho, para-directors.[13]

  • Deactivating Groups: Electron-withdrawing groups (e.g., nitro, carboxyl, cyano, carbonyl groups) decrease the ring's electron density, slowing the reaction rate. These groups are generally meta-directors.[8][13] Halogens are an exception, being deactivating yet ortho, para-directing.[12]

For highly reactive substrates like phenol, dilute nitric acid alone can be sufficient for nitration.[6] Conversely, deactivating a ring, such as in nitrobenzene (B124822), requires more forcing conditions (e.g., higher temperatures, fuming nitric acid) to introduce a second nitro group.[8]

Safety Considerations
  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Exothermic Reaction: The mixing of sulfuric acid and nitric acid, as well as the nitration reaction itself, is highly exothermic. The reaction temperature must be carefully controlled, typically with an ice bath, to prevent runaway reactions and the formation of unwanted byproducts, such as dinitrated compounds.[9][14]

  • Explosive Potential: Aromatic nitro compounds can be explosive, especially polynitrated compounds like TNT (2,4,6-trinitrotoluene).[6] Proper precautions should be taken during their synthesis, handling, and storage.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the nitration of various aromatic compounds using mixed acid or related nitrating systems.

SubstrateNitrating Agent/ConditionsTemperature (°C)TimeProduct(s)Yield (%)Reference
Benzene (B151609)Conc. HNO₃ / Conc. H₂SO₄50-601 hourNitrobenzene~85-95%[14][15]
TolueneConc. HNO₃ / Conc. H₂SO₄30-4030 min2-Nitrotoluene, 4-Nitrotoluene58% (ortho), 37% (para)[16]
NitrobenzeneFuming HNO₃ / Conc. H₂SO₄1001 hour1,3-Dinitrobenzene~90%[8][15]
ChlorobenzeneConc. HNO₃ / Conc. H₂SO₄302 hours1-Chloro-2-nitrobenzene, 1-Chloro-4-nitrobenzene30% (ortho), 70% (para)[17]
Benzoic AcidConc. HNO₃ / Conc. H₂SO₄<100-3-Nitrobenzoic acidHigh[17]
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄0-1515 minMethyl 3-nitrobenzoate80-90%[5]

Experimental Protocols

Protocol 1: Synthesis of Nitrobenzene from Benzene

This protocol describes the laboratory-scale synthesis of nitrobenzene.

Materials:

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Concentrated Sulfuric Acid (H₂SO₄, ~98%)

  • Benzene (C₆H₆)

  • Sodium Bicarbonate (NaHCO₃) solution, 5%

  • Anhydrous Calcium Chloride (CaCl₂)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of Nitrating Mixture: In a 250 mL round-bottom flask, carefully add 25 mL of concentrated sulfuric acid.[15] Place the flask in an ice bath and allow it to cool. While stirring, slowly add 21 mL of concentrated nitric acid to the sulfuric acid.[15] Keep the mixture cool.

  • Addition of Benzene: Slowly add 17.5 mL of benzene dropwise to the stirred nitrating mixture using a dropping funnel.[15] The rate of addition should be controlled to maintain the reaction temperature below 55°C.[15]

  • Reaction: After the addition of benzene is complete, attach a condenser to the flask and heat the mixture in a water bath at 60°C for 40-45 minutes with continuous stirring.[15]

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it into 150 mL of cold water in a beaker.[15]

  • Separation: Transfer the mixture to a separatory funnel. The lower layer consists of the acids, and the upper, pale-yellow layer is the crude nitrobenzene.[14] Separate and discard the lower acidic layer.

  • Washing: Wash the crude nitrobenzene layer sequentially with water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.[15] Separate the organic layer after each wash.

  • Drying and Purification: Transfer the washed nitrobenzene to a clean, dry flask and add a small amount of anhydrous calcium chloride to remove residual water. Allow it to stand for 15-20 minutes. The final product can be purified by distillation, collecting the fraction boiling at 206-211°C.[15]

Visualizations

Electrophilic_Aromatic_Nitration cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration HNO3 HNO₃ p_HNO3 H₂O⁺-NO₂ HNO3->p_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4_2 H₂SO₄ NO2_plus NO₂⁺ (Nitronium Ion) Benzene Benzene Ring NO2_plus->Benzene H3O_plus H₃O⁺ p_HNO3->NO2_plus - H₂O Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + NO₂⁺ Nitrobenzene Nitrobenzene Sigma_Complex->Nitrobenzene + HSO₄⁻ - H⁺ HSO4_minus_2 HSO₄⁻ Sigma_Complex->HSO4_minus_2 H2SO4_regen H₂SO₄ Nitration_Workflow start Start prep Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in Ice Bath start->prep addition Slowly Add Aromatic Substrate prep->addition reaction Heat Reaction Mixture (e.g., 60°C for 1 hr) addition->reaction quench Quench Reaction in Cold Water reaction->quench separate Separate Organic Layer (Separatory Funnel) quench->separate wash Wash Organic Layer (H₂O, NaHCO₃, H₂O) separate->wash dry Dry with Anhydrous Salt (e.g., CaCl₂) wash->dry purify Purify Product (Distillation or Recrystallization) dry->purify product Final Product purify->product

References

Application Notes and Protocols for Acid-Catalyzed Hydrolysis of Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid-catalyzed hydrolysis is a fundamental reaction in organic chemistry, employed for the cleavage of an ester into its constituent carboxylic acid and alcohol.[1][2] This process is the reverse of Fischer esterification and is typically facilitated by a strong acid catalyst in the presence of excess water.[2][3] The reaction is crucial in various stages of drug development and scientific research for the modification of functional groups and the synthesis of complex molecules. This document provides a detailed protocol for performing acid-catalyzed ester hydrolysis, focusing on the use of a generic strong acid catalyst, exemplified by hydrochloric acid (HCl).

Reaction Mechanism

The acid-catalyzed hydrolysis of an ester is a reversible process that proceeds through a nucleophilic acyl substitution mechanism.[4] The presence of a strong acid, which generates hydronium ions (H₃O⁺) in aqueous solution, is essential for the reaction to occur at a practical rate.[5][6]

The mechanism can be summarized in the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion.[7][5] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon.[1][7] This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. This converts the alkoxy group (-OR) into a good leaving group (R-OH).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol as a leaving group.[8]

  • Deprotonation: A water molecule removes a proton from the newly formed carbonyl group, regenerating the hydronium ion catalyst and yielding the final carboxylic acid product.[5]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an acid-catalyzed hydrolysis reaction in a research setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagent_prep Reagent Preparation glassware_prep Glassware Setup reagent_prep->glassware_prep mixing Mixing Reagents glassware_prep->mixing heating Heating & Reflux mixing->heating monitoring Reaction Monitoring (TLC) heating->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (e.g., Chromatography) drying->purification analysis Analysis (e.g., NMR, IR) purification->analysis

Caption: A typical experimental workflow for organic synthesis.

Detailed Experimental Protocol: Hydrolysis of Ethyl Acetate (B1210297)

This protocol describes the acid-catalyzed hydrolysis of ethyl acetate as a representative example.

Materials:

  • Ethyl acetate (1 equivalent)

  • 1 M Hydrochloric acid (HCl) solution (in excess)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine ethyl acetate and an excess of 1 M HCl solution.[9] The use of a large excess of water helps to drive the equilibrium towards the products.[3][5][10]

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[5][6] Allow the reaction to proceed for a specified time (e.g., 1-2 hours), with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by thin-layer chromatography (TLC). The disappearance of the starting ester spot and the appearance of the product acid spot indicate the reaction is proceeding.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether) three times.

    • Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the crude carboxylic acid product.

  • Purification and Analysis:

    • If necessary, purify the crude product by a suitable method such as distillation or recrystallization.

    • Characterize the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes representative data for the acid-catalyzed hydrolysis of various esters. The reaction conditions can be optimized to improve yields.

Ester SubstrateCatalystTemperature (°C)Reaction Time (h)Yield of Carboxylic Acid (%)
Ethyl Acetate1 M HClReflux2~85
Methyl Benzoate1 M H₂SO₄Reflux4~90
Butyl Propanoate1 M HClReflux3~88

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Signaling Pathway: Acid-Catalyzed Ester Hydrolysis Mechanism

The following diagram illustrates the step-by-step mechanism of acid-catalyzed ester hydrolysis.

G cluster_mechanism Acid-Catalyzed Ester Hydrolysis Mechanism Ester Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 + H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer CarboxylicAcidComplex Carboxylic Acid-Alcohol Complex ProtonatedIntermediate->CarboxylicAcidComplex - Alcohol CarboxylicAcid Carboxylic Acid CarboxylicAcidComplex->CarboxylicAcid - H₃O⁺ Alcohol Alcohol

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, using a higher concentration of the acid catalyst, or ensuring a sufficient excess of water is present.

  • Low Yield: Low yields can result from incomplete reaction, loss of product during work-up, or side reactions. Careful execution of the extraction and purification steps is crucial.

  • Safety: Strong acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for performing acid-catalyzed ester hydrolysis. By understanding the reaction mechanism and following the outlined procedures, researchers can effectively utilize this important transformation in their synthetic endeavors. The provided data and diagrams serve as valuable resources for planning and executing these reactions in a laboratory setting.

References

The Untapped Potential of Azonic Acid: A Theoretical Framework for Novel Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the continuous pursuit of advanced energetic materials with enhanced performance and improved safety profiles, the exploration of novel molecular scaffolds is of paramount importance. Azonic acid (H₃NO₃), a nitrogen oxoacid, presents a theoretically promising, yet largely unexplored, precursor for the synthesis of a new generation of high-density energetic materials.[1] Its structure, featuring a central nitrogen atom bonded to hydroxyl groups and an oxygen atom, offers unique opportunities for functionalization to introduce explosophoric groups. This application note provides a theoretical framework for the utilization of this compound as a precursor, detailing hypothetical synthetic pathways, predicted properties of derived energetic materials, and standardized protocols for their theoretical investigation.

While experimental data on the synthesis and characterization of this compound itself is scarce in the current body of scientific literature, this document aims to stimulate research in this promising area by outlining its potential based on established principles of energetic materials chemistry.

Physicochemical Properties of this compound

This compound, with the chemical formula H₃NO₃, is cataloged in chemical databases with the IUPAC name dihydroxyazane oxide.[1] A summary of its computed properties is presented in Table 1.

PropertyValueReference
Molecular Formula H₃NO₃[1]
Molecular Weight 65.029 g/mol [1]
IUPAC Name dihydroxyazane oxide[1]
Computed XLogP3 -1.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]

Theoretical Synthesis of Energetic Derivatives from this compound

The presence of hydroxyl groups in the theoretical structure of this compound provides reactive sites for esterification with nitric acid (nitration) to form highly energetic nitrate (B79036) esters. This is a common and effective strategy for increasing the energy content of a molecule.

Logical Workflow for Development of this compound-Based Energetics

G cluster_0 Phase 1: Precursor Synthesis & Characterization cluster_1 Phase 2: Synthesis of Energetic Derivatives cluster_2 Phase 3: Characterization & Performance Evaluation A Theoretical this compound (H3NO3) B Experimental Synthesis of this compound A->B Hypothetical Synthesis C Structural & Purity Analysis (NMR, IR, MS) B->C Verification D Nitration of this compound C->D Proceed if precursor is viable E Isolation & Purification of Azonityl Trinitrate D->E F Structural Confirmation (XRD, etc.) E->F G Thermal Stability Analysis (DSC/TGA) E->G H Sensitivity Testing (Impact, Friction) E->H I Detonation Performance Calculation G->I J Final Assessment of Novel Energetic Material I->J

Caption: Logical workflow for the development of energetic materials from this compound.

Experimental Protocols (Theoretical)

The following protocols are hypothetical and based on standard procedures for the synthesis and characterization of energetic materials. They should be adapted and approached with extreme caution pending experimental validation of the stability and reactivity of this compound and its derivatives.

Protocol 1: Synthesis of Azonityl Trinitrate (Theoretical)

Objective: To synthesize the trinitrate ester of this compound, a hypothetical energetic compound.

Materials:

  • This compound (H₃NO₃) - assuming successful synthesis and isolation

  • Fuming nitric acid (99%+)

  • Sulfuric acid (98%)

  • Dichloromethane (B109758)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool a 1:1 mixture of fuming nitric acid and sulfuric acid to 0-5 °C in an ice-salt bath.

  • Dissolve a known quantity of this compound in a minimal amount of cold dichloromethane.

  • Slowly add the this compound solution dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with cold deionized water, followed by a 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature (<30 °C).

  • The resulting product, crude azonityl trinitrate, should be handled as a primary explosive and characterized immediately.

Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature and thermal stability of a novel energetic material derived from this compound.

Materials:

  • Synthesized energetic material

  • Hermetically sealed aluminum DSC pans

  • DSC instrument

Procedure:

  • Accurately weigh 0.5-1.5 mg of the energetic material into a DSC pan.

  • Hermetically seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The onset of the exothermic peak indicates the decomposition temperature.

Predicted Performance of this compound-Based Energetics

The performance of energetic materials is often evaluated based on their density, heat of formation, and oxygen balance. While experimental data for this compound derivatives is unavailable, we can draw comparisons with known energetic materials that feature similar functional groups.

CompoundFormulaDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
Nitroglycerin C₃H₅N₃O₉1.607.725.4
Pentaerythritol Tetranitrate (PETN) C₅H₈N₄O₁₂1.778.433.5
RDX C₃H₆N₆O₆1.828.7534.0
HMX C₄H₈N₈O₈1.919.139.3
Azonityl Trinitrate (Theoretical) HN₃O₉Predicted HighPredicted >8.0Predicted >30.0

The high nitrogen and oxygen content of the theoretical azonityl trinitrate suggests a high density and a favorable oxygen balance, which are key indicators of high detonation performance.

Signaling Pathway for Thermal Decomposition (Hypothetical)

The thermal decomposition of nitrate esters typically initiates with the homolytic cleavage of the O-NO₂ bond. For the hypothetical azonityl trinitrate, a proposed initial decomposition pathway is illustrated below.

G A Azonityl Trinitrate (R-O-NO2) C Homolytic Cleavage of O-NO2 Bond A->C Δ B Initial Heat Input B->A D Alkoxy Radical (R-O•) C->D E Nitrogen Dioxide (•NO2) C->E F Further Reactions (Chain Propagation) D->F E->F G Gaseous Products (N2, CO2, H2O, etc.) F->G Exothermic Cascade

Caption: Hypothetical initial steps in the thermal decomposition of azonityl trinitrate.

Conclusion and Future Outlook

This compound, while currently a theoretical precursor, holds significant potential for the development of novel, high-performance energetic materials. Its unique structure offers a platform for the introduction of multiple energetic functionalities. The theoretical framework presented in this application note is intended to serve as a guide for future research into the synthesis of this compound and its energetic derivatives. Experimental validation of the synthetic pathways and characterization of the resulting compounds are critical next steps. Should the theoretical promise of this compound be realized, it could open a new chapter in the design and synthesis of advanced energetic materials.

References

Application of Azonic Acid in Single-Molecule Spectroscopy: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals no current application of Azonic acid (H₃NO₃) in the field of single-molecule spectroscopy. While this compound is a recognized nitrogen oxoacid, there is no available data on its photophysical properties, such as fluorescence, which are essential for its use as a probe in single-molecule studies.

For researchers and professionals in drug development, the exploration of novel fluorescent probes is a significant area of interest. However, the foundational research establishing the synthesis, characterization, and fluorescent properties of a compound is a prerequisite for its application in advanced techniques like single-molecule spectroscopy. At present, such information for this compound is not available in the public domain.

This document, therefore, serves to inform the scientific community about the current lack of data in this specific area and to provide a general framework and protocols for the application of acidic functional groups in fluorescent probes for single-molecule spectroscopy, should this compound or its derivatives be developed for such purposes in the future.

General Principles: The Role of Acidic Functional Groups in Single-Molecule Probes

Acidic functional groups can be incorporated into the structure of fluorescent dyes to influence their properties and application in single-molecule spectroscopy in several ways:

  • Solubility and Localization: Carboxylic acids, sulfonic acids, and phosphonic acids can enhance the water solubility of a fluorophore, which is crucial for biological applications. The charge of the acidic group at a given pH can also be used to target the probe to specific cellular compartments or biomolecules.

  • Environmental Sensing: The protonation state of an acidic group can be sensitive to the local pH. This can lead to changes in the photophysical properties of the fluorophore, such as its absorption and emission spectra, fluorescence lifetime, and quantum yield. This principle is the basis for pH-sensitive fluorescent probes.

  • Bioconjugation: An acidic functional group, particularly a carboxylic acid, provides a convenient chemical handle for conjugation to biomolecules such as proteins, nucleic acids, and lipids. This is typically achieved through the formation of an active ester, which then reacts with an amine group on the target molecule.

Hypothetical Experimental Workflow for a Novel Acidic Fluorophore in Single-Molecule FRET

The following diagram illustrates a generalized workflow for utilizing a hypothetical acidic fluorescent probe, such as a functionalized this compound derivative, in a single-molecule Förster Resonance Energy Transfer (smFRET) experiment to study protein conformational dynamics.

G cluster_0 Probe Preparation & Conjugation cluster_1 Single-Molecule Experiment cluster_2 Data Analysis A Synthesis & Purification of This compound Derivative B Activation of Carboxylic Acid (e.g., NHS Ester Formation) A->B C Labeling of Target Protein (Donor & Acceptor Fluorophores) B->C D Purification of Labeled Protein C->D E Immobilization of Labeled Protein on a Microscope Slide D->E Sample Preparation F Total Internal Reflection Fluorescence (TIRF) Microscopy E->F G Alternating Laser Excitation (ALEX) F->G H Data Acquisition (Donor & Acceptor Emission) G->H I Identification of Single Molecules H->I Raw Data J Calculation of FRET Efficiency and Stoichiometry I->J K Generation of FRET Histograms J->K L Kinetic Analysis of Conformational Dynamics K->L M Understanding Protein Function L->M Biological Insight

A generalized workflow for a single-molecule FRET experiment.

Table 1: Hypothetical Photophysical Properties of a Functionalized this compound Derivative

Since no experimental data exists for this compound, the following table presents hypothetical data that would be necessary to characterize a new fluorescent probe for single-molecule applications.

PropertySymbolHypothetical Value (Donor)Hypothetical Value (Acceptor)Significance in smFRET
Absorption Maximumλabs550 nm650 nmWavelength for efficient excitation of the donor and minimal direct excitation of the acceptor.
Emission Maximumλem570 nm670 nmSpectral separation of donor and acceptor emission is critical for accurate FRET measurements.
Molar Extinction Coefficientε85,000 M-1cm-1150,000 M-1cm-1A high value is desirable for a bright signal.
Fluorescence Quantum YieldΦF0.600.40A high quantum yield contributes to a brighter signal and better signal-to-noise ratio.
Fluorescence LifetimeτF3.5 ns2.8 nsCan be used to distinguish different conformational states or binding events.
Photobleaching Half-lifet1/2> 60 s> 60 sHigh photostability is essential for observing long time traces of single molecules.

Protocol 1: General Procedure for Labeling a Protein with a Hypothetical Carboxy-Functionalized this compound Derivative

This protocol outlines the general steps for conjugating a hypothetical fluorescent probe containing a carboxylic acid to a protein via amine-reactive chemistry.

Materials:

  • Hypothetical Carboxy-Azonic Acid Fluorophore

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Protein of interest with accessible lysine (B10760008) residues or an N-terminal amine

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column for purification

Procedure:

  • Dissolve the Fluorophore: Dissolve the carboxy-functionalized this compound derivative in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL.

  • Prepare the Protein: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Activate the Fluorophore:

    • In a separate microcentrifuge tube, mix a 10-fold molar excess of EDC and a 20-fold molar excess of NHS relative to the fluorophore.

    • Add the dissolved fluorophore to the EDC/NHS mixture.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the activated fluorophore to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purify the Labeled Protein: Separate the labeled protein from the unreacted fluorophore using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λabs).

Conclusion

While "this compound" itself is not currently a tool for single-molecule spectroscopy, the principles governing the use of acidic functional groups in fluorescent probes are well-established. The development of new fluorophores is a dynamic field, and it is conceivable that derivatives of nitrogen oxoacids could one day be engineered to possess favorable photophysical properties. Should such probes become available, the general protocols and workflows described here provide a foundation for their application in single-molecule research. For now, researchers are encouraged to utilize the extensive palette of existing and well-characterized fluorescent probes for their single-molecule experiments.

Analytical Techniques for the Detection of Azelaic Acid in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid, a naturally occurring saturated dicarboxylic acid, is a versatile compound utilized in pharmaceutical and cosmetic formulations for its therapeutic effects on various skin conditions, including acne, rosacea, and hyperpigmentation.[1][2][3] Accurate and reliable quantification of azelaic acid in different matrices, such as pharmaceutical creams, biological samples, and cosmetic products, is crucial for quality control, formulation development, and pharmacokinetic studies.[4][5]

This document provides detailed application notes and protocols for the most common and robust analytical techniques used to detect and quantify azelaic acid in solution. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.

Analytical Challenges

A key analytical challenge in the determination of azelaic acid is its lack of a strong chromophore or fluorophore, which makes direct detection at higher wavelengths difficult.[1][3][6][7] Consequently, many methods rely on detection at low UV wavelengths or involve a pre-column or on-column derivatization step to introduce a UV-absorbing or fluorescent tag to the molecule.[6][7][8] Furthermore, its low volatility necessitates derivatization for gas chromatographic analysis.[9][10]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used, simple, rapid, and robust method for the quantitative analysis of azelaic acid, particularly in pharmaceutical preparations.[1][11][12]

Quantitative Data Summary
ParameterMethod 1: Pharmaceutical CreamsMethod 2: Cubosomal Dispersions
Linearity Range 5 - 400 µg/mL[1][11][13]2 - 10 µg/mL[2][11][14]
Correlation Coefficient (r²) 0.998[1][11][13]0.995[2][11][14]
Limit of Detection (LOD) 1.08 µg/mL[1][11][13]1.521 µg/mL[2][14]
Limit of Quantification (LOQ) 3.28 µg/mL[1][11][13]3.342 µg/mL[2][14]
Accuracy (% Recovery) >96%[1][13]97 - 99%[2][14]
Precision (%RSD) ≤2%[1][13]< 2%[2][14]
Detection Wavelength 206 nm[1][12][13]210 nm[2][11]
Experimental Protocol: Analysis of Azelaic Acid in Pharmaceutical Cream (Method 1)

1. Materials and Reagents:

  • Azelaic Acid Reference Standard

  • Acetonitrile (B52724) (ACN), HPLC Grade

  • Sodium Dihydrogen Orthophosphate

  • Orthophosphoric Acid

  • Water, HPLC Grade

  • Commercial Azelaic Acid Cream (e.g., Aziderm®)

2. Instrumentation:

  • Waters HPLC system (or equivalent) with a UV detector[1][12]

  • Kromasil 100-5C18 column (250 x 4.6 mm; 5 µm particle size)[1][12]

  • Vortex mixer

  • Centrifuge

3. Chromatographic Conditions:

  • Mobile Phase: 75 volumes of 50 mM Sodium Dihydrogen Orthophosphate (pH adjusted to 3.5 with orthophosphoric acid) and 25 volumes of Acetonitrile.[1][12][13]

  • Flow Rate: 1.2 mL/min[1][12][13]

  • Detection Wavelength: 206 nm[1][12][13]

  • Injection Volume: 20 µL[11]

4. Procedure:

  • Preparation of Mobile Phase:

    • Prepare a 50 mM solution of sodium dihydrogen orthophosphate in HPLC grade water.

    • Adjust the pH to 3.5 using orthophosphoric acid.[11]

    • Mix 750 mL of the buffer with 250 mL of acetonitrile.

    • Degas the mobile phase using sonication or vacuum filtration before use.[11]

  • Preparation of Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of azelaic acid reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.[1]

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare standard solutions with concentrations ranging from 5 to 400 µg/mL (e.g., 5, 20, 50, 100, 200, 300, 400 µg/mL).[1][13]

  • Sample Preparation (from Cream):

    • Accurately weigh 1 gram of the cream formulation.

    • Dissolve it in 2 mL of acetonitrile for complete extraction.[1]

    • Vortex the mixture for 5 minutes and let it stand for 15 minutes.[1]

    • Centrifuge the sample at 7000 rpm.[1]

    • Collect the supernatant and dilute it with the mobile phase to obtain a final concentration within the calibration range.[1]

    • Filter the final solution through a 0.22 µm syringe filter before injection.[11]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions in increasing order of concentration, followed by the sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of azelaic acid in the sample from the calibration curve.

Experimental Workflow (HPLC)

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Phosphate Buffer:ACN) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate StandardStock Prepare Standard Stock Solution (1mg/mL) Calibration Prepare Calibration Standards (5-400 µg/mL) StandardStock->Calibration Inject Inject Standards & Samples Calibration->Inject SamplePrep Sample Extraction from Cream SamplePrep->Inject Equilibrate->Inject Detect Detect at 206 nm Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Azelaic Acid in Sample CalCurve->Quantify

Caption: RP-HPLC workflow for azelaic acid quantification.

Gas Chromatography (GC)

GC is a highly sensitive method for azelaic acid determination, but it requires a derivatization step to convert the non-volatile dicarboxylic acid into a more volatile ester form (e.g., methyl or ethyl esters).[5][9][15] This method is particularly useful for complex matrices and biological samples.[16]

Quantitative Data Summary
ParameterMethod 1: GC-MS (Biological Samples)Method 2: GC-MS (Cosmetics)
Derivatization Methyl-esterification (BF₃-Methanol)[16]Ethyl-esterification (Ethanol/H₂SO₄)[5][15]
Linearity Range Not specified, but used for quantification10 - 1000 mg/L[5][15]
Correlation Coefficient (r²) Not specified0.9997[5][15]
Limit of Detection (LOD) 1 nM (0.188 ng/mL)[16]15 mg/kg[5][15]
Limit of Quantification (LOQ) 50 nM (9.4 ng/mL)[16]50 mg/kg[5][15]
Accuracy (% Recovery) 95% (liver), 97% (plasma)[16]87.7 - 101%[5][15]
Precision (%RSD) 8 - 18.9%[16]< 4%[5][15]
Experimental Protocol: Analysis of Azelaic Acid in Biological Samples (Method 1)

1. Materials and Reagents:

  • Azelaic Acid Reference Standard

  • Methanol, Anhydrous

  • Boron Trifluoride (BF₃) - Methanol reagent (14%)

  • Hexane (B92381)

  • Ether

  • Nitrogen gas

  • Biological Sample (e.g., human plasma, tissue homogenate)

2. Instrumentation:

  • Shimadzu GC-MS system (QP2010) or equivalent[16]

  • Rtx®-2330 polar capillary column (or equivalent)[16]

  • Heating block or water bath

  • Evaporator (Nitrogen stream)

3. GC-MS Conditions:

  • Oven Temperature Program: Hold at 120°C for 0.5 min, then ramp at 5°C/min to 200°C and hold for 15 min.[16]

  • Injector Temperature: 260°C[16]

  • Interface Temperature: 260°C[16]

  • Ion Source Temperature: 160°C[16]

  • Carrier Gas: Helium, with a constant flow rate of 1.51 mL/min.[16]

  • Detection: Total ion monitoring scan from 50 to 550 amu.[16]

4. Procedure:

  • Sample Extraction and Derivatization (Methylation):

    • Extract azelaic acid from the biological sample using an appropriate solvent extraction method.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 1 mL of 14% BF₃-methanol reagent to the dried extract.[5]

    • Heat the mixture at 60°C for 10 minutes to facilitate the methyl-esterification reaction.[5]

    • After cooling, add a small volume of water and extract the azelaic acid methyl ester with ether or hexane.

    • Collect the organic layer and dry it under nitrogen gas.

    • Reconstitute the dried derivative in a known volume of hexane for GC-MS injection.[16]

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • The azelaic acid methyl ester will be separated on the column and detected by the mass spectrometer. The retention time for the methyl ester is approximately 9.5 minutes under the specified conditions.[16]

    • Quantify the amount of azelaic acid by comparing the peak area to a calibration curve prepared from derivatized azelaic acid standards.

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Extract Azelaic Acid from Sample Dry1 Dry Extract (Nitrogen Stream) Extract->Dry1 Derivatize Derivatize with BF3-Methanol (60°C) Dry1->Derivatize Extract2 Extract Methyl Ester (Hexane/Ether) Derivatize->Extract2 Dry2 Dry Organic Layer (Nitrogen Stream) Extract2->Dry2 Reconstitute Reconstitute in Hexane Dry2->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peak by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: GC-MS workflow for derivatized azelaic acid.

UV-Visible Spectrophotometry

This is a simple, cost-effective, and rapid method for the estimation of azelaic acid in pure and simple pharmaceutical formulations.[17] However, it is less specific and sensitive compared to chromatographic methods and may be subject to interference from other components in the sample that absorb at a similar wavelength.

Quantitative Data Summary
ParameterValue
Solvent/Buffer Phosphate Buffer (pH 6.8)[17][18]
Wavelength of Max. Absorbance (λmax) 204 nm[17][18]
Linearity Range 10 - 50 µg/mL[17][18]
Correlation Coefficient (r²) Not specified, but obeys Beer's Law[17][18]
Experimental Protocol: Analysis of Azelaic Acid in Bulk Drug

1. Materials and Reagents:

  • Azelaic Acid Reference Standard

  • Phosphate Buffered Saline (PBS), pH 6.8

2. Instrumentation:

  • UV-Visible Spectrophotometer

3. Procedure:

  • Selection of λmax:

    • Prepare a 10 µg/mL solution of azelaic acid in PBS (pH 6.8).[17]

    • Scan the solution in the UV range from 200 to 400 nm using PBS (pH 6.8) as a blank.[17]

    • Determine the wavelength of maximum absorbance (λmax), which should be approximately 204 nm.[17]

  • Preparation of Standard Stock Solution:

    • Prepare a stock solution of azelaic acid in PBS (pH 6.8).

  • Preparation of Calibration Curve:

    • From the stock solution, prepare a series of dilutions with concentrations ranging from 10 to 50 µg/mL.[17]

    • Measure the absorbance of each standard solution at 204 nm against the PBS blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the unknown sample in PBS (pH 6.8) with a concentration expected to fall within the linear range.

    • Measure the absorbance of the sample solution at 204 nm.

    • Determine the concentration of azelaic acid in the sample using the calibration curve.

Logical Relationship Diagram (UV-Vis)

UVVis_Logic A Azelaic Acid in Solution (Phosphate Buffer pH 6.8) C Maximum Absorbance at λmax = 204 nm A->C exhibits B UV Radiation (200-400 nm Scan) B->C determines D Beer-Lambert Law (Absorbance ∝ Concentration) C->D enables application of E Quantification via Calibration Curve D->E allows for

Caption: Principle of UV-Vis spectrophotometric analysis.

Conclusion

The choice of analytical technique for the detection of azelaic acid depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. RP-HPLC offers a robust and straightforward method for routine quality control of pharmaceutical products. GC-MS, while requiring a derivatization step, provides high sensitivity and is suitable for complex biological matrices. UV-Visible spectrophotometry is a simple and cost-effective option for the analysis of bulk drug or simple formulations where high specificity is not required. For high-sensitivity analysis in biological fluids, LC-MS/MS with a stable isotope-labeled internal standard is the gold standard.[4] All methods should be properly validated according to ICH guidelines to ensure accurate and reliable results.[17][18]

References

Application Notes and Protocols for the Continuous Flow Synthesis of Azelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of azelaic acid synthesis using flow chemistry. The following sections outline the experimental workflow, quantitative data, and detailed methodologies for the continuous flow synthesis of azelaic acid, a dicarboxylic acid with various applications in the pharmaceutical and cosmetic industries.

Introduction

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. This application note details a robust and scalable method for the synthesis of azelaic acid via the ozonolysis of oleic acid in a continuous flow system. This approach is presented as a practical example that can be adapted for the synthesis of other dicarboxylic acids.

Experimental Workflow

The continuous flow synthesis of azelaic acid from oleic acid involves the oxidative cleavage of the double bond in oleic acid using ozone. The general workflow consists of pumping a solution of the fatty acid and an ozone/oxygen mixture through a temperature-controlled reactor. The product stream is then collected and subjected to a work-up procedure to isolate the desired dicarboxylic acid.

experimental_workflow cluster_reagents Reagent Preparation cluster_flow_system Flow Chemistry Setup cluster_workup Work-up and Isolation oleic_acid Oleic Acid Solution (in Acetone (B3395972):Water) pump1 Syringe Pump 1 oleic_acid->pump1 Liquid Feed ozone Ozone/Oxygen Mixture pump2 Gas Mass Flow Controller ozone->pump2 Gas Feed mixer T-Mixer pump1->mixer pump2->mixer reactor Flow Reactor (SS316 Tubing, 0 °C) mixer->reactor Reaction Mixture bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection workup Solvent Evaporation & Extraction collection->workup isolation Crystallization workup->isolation product Pure Azelaic Acid isolation->product

Caption: Experimental workflow for the continuous flow synthesis of azelaic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative experiments for the continuous flow synthesis of azelaic acid.[1]

Table 1: Small-Scale Synthesis Parameters

ParameterValue
Starting MaterialOleic Acid (1 g)
SolventAcetone:Water (47.5 mL : 2.5 mL)
Oleic Acid Solution Flow Rate1 mL/min
Ozone (O₂/O₃) Flow Rate500 mL/min
Reactor Volume20 mL
Reactor Inner Diameter2 mm
Reactor Length5 m
Temperature0 °C
Isolated Yield (Azelaic Acid)89%
Isolated Yield (Pelargonic Acid)74%

Table 2: Large-Scale Synthesis Parameters

ParameterValue
Starting MaterialOleic Acid (200 g)
SolventAcetone:Water (1900 mL : 100 mL)
Oleic Acid Solution Flow Rate5.7 mL/min
Ozone (O₂/O₃) Flow Rate500 mL/min
Reactor Volume40 mL
Reactor Inner Diameter2 mm
Reactor Length10 m
Temperature0 °C
Isolated Yield (Azelaic Acid)86%
Isolated Yield (Pelargonic Acid)78%

Detailed Experimental Protocols

Materials and Equipment
  • Reagents: Oleic acid (99% purity), acetone (reagent grade), deionized water, ozone (generated from an ozone generator), oxygen.

  • Equipment: Syringe pumps, mass flow controller for ozone/oxygen, T-mixer, stainless steel (SS316) tubing reactor, cooling bath (ice-water), back pressure regulator, collection flask, rotary evaporator, standard laboratory glassware for work-up and crystallization.

Signaling Pathway of Ozonolysis

The chemical transformation involves the ozonolysis of the double bond in oleic acid, followed by oxidative workup to yield azelaic acid and pelargonic acid.

ozonolysis_pathway oleic Oleic Acid ozonide Molozonide (Intermediate) oleic->ozonide + O3 secondary_ozonide Secondary Ozonide (1,2,4-Trioxolane) ozonide->secondary_ozonide Rearrangement cleavage_products Aldehyde Intermediates secondary_ozonide->cleavage_products Reductive or Oxidative Cleavage azelaic Azelaic Acid cleavage_products->azelaic Oxidation pelargonic Pelargonic Acid cleavage_products->pelargonic Oxidation

Caption: Simplified reaction pathway for the ozonolysis of oleic acid.

Protocol for Small-Scale Synthesis
  • Reagent Preparation: Prepare a solution of 1 g of oleic acid in a mixture of 47.5 mL of acetone and 2.5 mL of deionized water.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • The reactor consists of a 5-meter long SS316 tube with an inner diameter of 2 mm (total volume of 20 mL).

    • Immerse the reactor coil in an ice-water bath to maintain a temperature of 0 °C.

  • Reaction Execution:

    • Pump the oleic acid solution into the system at a flow rate of 1 mL/min using a syringe pump.

    • Simultaneously, introduce a stream of ozone in oxygen at a flow rate of 500 mL/min using a mass flow controller.

    • The two streams are combined in a T-mixer before entering the cooled reactor.

    • The reaction mixture is passed through a back pressure regulator and collected in a flask.

  • Work-up and Isolation:

    • After the reaction is complete, the collected solution is concentrated under reduced pressure to remove the acetone.

    • The resulting residue is then subjected to an appropriate extraction and purification procedure, such as crystallization, to isolate azelaic acid and pelargonic acid.

    • The isolated products are dried to a constant weight. The reported isolated yield for azelaic acid is 89%.[1]

Protocol for Large-Scale Synthesis
  • Reagent Preparation: Prepare a solution of 200 g of oleic acid in a mixture of 1900 mL of acetone and 100 mL of deionized water.

  • System Setup:

    • Use a flow reactor with a 10-meter long SS316 tube with an inner diameter of 2 mm (total volume of 40 mL).

    • Maintain the reactor temperature at 0 °C using a cooling bath.

  • Reaction Execution:

    • Pump the oleic acid solution at a flow rate of 5.7 mL/min.

    • Introduce the ozone/oxygen mixture at a flow rate of 500 mL/min.

    • Collect the product stream after it passes through the back pressure regulator.

  • Work-up and Isolation:

    • Follow the same work-up and isolation procedure as described for the small-scale synthesis.

    • The reported isolated yield for azelaic acid in the large-scale synthesis is 86%.[1]

Safety Considerations

  • Ozone is a toxic and highly reactive gas. The flow chemistry setup should be placed in a well-ventilated fume hood.

  • Ozonolysis reactions can be exothermic. The use of a flow reactor with a high surface-area-to-volume ratio allows for efficient heat dissipation, enhancing the safety of the process.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Conclusion

The continuous flow synthesis of azelaic acid via ozonolysis of oleic acid provides a scalable, efficient, and safe alternative to traditional batch methods. The detailed protocols and quantitative data presented in this application note can serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the synthesis of dicarboxylic acids and other valuable chemical entities. The principles and experimental setup can be adapted for a variety of other chemical transformations that benefit from the precise control and enhanced safety offered by flow chemistry.

References

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles Utilizing Nitrogen-Rich Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols and quantitative data for the synthesis of various nitrogen-containing heterocycles, a cornerstone in pharmaceutical and materials sciences. While the term "azonic acid" (H₃NO₃) is a valid chemical entity, its application in the synthesis of heterocyclic compounds is not well-documented in the current chemical literature. Therefore, this document focuses on highly relevant and widely employed synthetic strategies that utilize nitrogen-rich reagents to construct key heterocyclic scaffolds. Specifically, we will detail the use of organic azides for the synthesis of triazoles, hydrazines for the preparation of pyrazoles, hydroxylamine (B1172632) for isoxazoles, and nitric acid for the direct nitration of various heterocycles. These methods offer robust and versatile pathways to a diverse range of nitrogen-containing ring systems.

Azide-Alkyne Cycloaddition: Synthesis of 1,2,3-Triazoles

The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often referred to as the Huisgen cycloaddition, is a powerful method for the synthesis of 1,2,3-triazoles.[1] The copper-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," prized for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[2][3]

General Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The accepted mechanism for the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate, which then reacts with the organic azide.[2] This is followed by cyclization and subsequent protonolysis to yield the triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism cluster_cycle R1_alkyne R¹-C≡CH Cu_acetylide R¹-C≡C-Cu R1_alkyne->Cu_acetylide + Cu(I) - H⁺ R2_azide R²-N₃ Cu_catalyst Cu(I) intermediate_complex [Intermediate Complex] Cu_acetylide->intermediate_complex + R²-N₃ intermediate_complex->Cu_catalyst Release of product Regeneration of Catalyst triazole_product 1,4-Disubstituted 1,2,3-Triazole intermediate_complex->triazole_product Cyclization caption General mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Presentation: Synthesis of 1,2,3-Triazoles via CuAAC

The following table summarizes various examples of the copper-catalyzed synthesis of 1,2,3-triazoles, highlighting the diversity of substrates and the efficiency of the reaction.

EntryAlkyneAzideCatalyst/ConditionsSolventTime (h)Yield (%)Reference
1Phenylacetylene (B144264)Benzyl (B1604629) azideCu(I) phenylacetylideCH₂Cl₂2490[4]
21-EthynylcyclohexanolBenzyl azideCu(I) phenylacetylideCH₂Cl₂2485[4]
31-Chloro-4-prop-2-ynyloxybenzeneBenzyl azideCu(I) phenylacetylideCH₂Cl₂2470[4]
41-Nitro-4-prop-2-ynyloxybenzeneBenzyl azideCu(I) phenylacetylideCH₂Cl₂2487[4]
5PhenylacetylenePhenyl azideCopper-on-charcoal, 100 °C (flow)Dichloromethane (B109758)N/A96[5]
64-EthynylanisoleBenzyl azideCopper-on-charcoal, 100 °C (flow)DichloromethaneN/A98[5]
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole[4][6]

Materials:

  • Phenylacetylene (1.0 mmol)

  • Benzyl azide (1.0 mmol)

  • Copper(I) phenylacetylide (0.025 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Celite

Procedure:

  • To a stirred solution of phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) in dichloromethane (10 mL), add copper(I) phenylacetylide (0.025 mmol).

  • Stir the resulting reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture through a pad of Celite.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by crystallization to afford 1-benzyl-4-phenyl-1,2,3-triazole.

Knorr Pyrazole (B372694) Synthesis

The Knorr pyrazole synthesis is a classical and highly versatile method for the preparation of pyrazole derivatives through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648).[6][7] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate.[8]

General Reaction Mechanism

The reaction is initiated by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[8][9]

Knorr_Pyrazole_Synthesis cluster_workflow dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine - H₂O hydrazine Hydrazine Derivative cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole Dehydration - H₂O caption General workflow for the Knorr Pyrazole Synthesis.

Caption: General workflow for the Knorr Pyrazole Synthesis.

Data Presentation: Synthesis of Substituted Pyrazoles

The following table presents examples of the Knorr pyrazole synthesis, demonstrating its applicability to various substrates.

Entry1,3-Dicarbonyl CompoundHydrazineCatalyst/ConditionsSolventTime (h)Yield (%)Reference
1Ethyl acetoacetatePhenylhydrazineRefluxNone1High[8]
2Ethyl benzoylacetateHydrazine hydrate (B1144303)Acetic acid, 100 °C1-Propanol (B7761284)1High[9]
32-(Trifluoromethyl)-1,3-diketonePhenylhydrazineN/AEthanolN/A63[7]
4Ethyl acetoacetatePhenylhydrazineNano-ZnO, RefluxEthanol0.595[7]
5AcetylacetonePhenylhydrazineAcetic acid, RefluxEthanol285[6]
Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one[10]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100 °C for 1 hour.

  • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).

  • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Synthesis of Isoxazoles from 1,3-Dicarbonyls and Hydroxylamine

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a fundamental method for the synthesis of isoxazoles.[10] This reaction is analogous to the Knorr pyrazole synthesis and proceeds through a similar condensation-cyclization-dehydration sequence.

General Reaction Mechanism

The initial step is the formation of an oxime intermediate by the reaction of hydroxylamine with one of the carbonyl groups. This is followed by intramolecular attack of the hydroxyl group onto the second carbonyl, and subsequent dehydration to yield the aromatic isoxazole (B147169) ring.[10]

Isoxazole_Synthesis cluster_workflow dicarbonyl 1,3-Dicarbonyl Compound oxime Oxime Intermediate dicarbonyl->oxime + Hydroxylamine - H₂O hydroxylamine Hydroxylamine cyclic_hemiacetal Cyclic Hemiacetal oxime->cyclic_hemiacetal Intramolecular Cyclization isoxazole Isoxazole cyclic_hemiacetal->isoxazole Dehydration - H₂O caption General workflow for Isoxazole Synthesis.

Caption: General workflow for Isoxazole Synthesis.

Data Presentation: Synthesis of Substituted Isoxazoles

The following table provides examples of isoxazole synthesis from various starting materials.

EntrySubstrate 1Substrate 2ConditionsSolventYield (%)Reference
11,3-DialkyneHydroxylamineBase, HeatDMSOSatisfactory to Excellent[11]
2β-Enamino diketoneHydroxylamine HClVariedVariedGood[12]
3Terminal alkyne, Aldehyde, I₂, HydroxylamineN/An-BuLi, then I₂, then NH₂OHN/AGood[13]
Experimental Protocol: General Procedure for Isoxazole Synthesis from 1,3-Dialkynes[12]

Materials:

  • 1,3-Dialkyne (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Base (e.g., NaOAc, 2.0 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To a solution of the 1,3-dialkyne (1.0 mmol) in DMSO, add hydroxylamine hydrochloride (1.2 mmol) and a suitable base (e.g., sodium acetate, 2.0 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Direct Nitration of Nitrogen-Containing Heterocycles

The introduction of a nitro group onto a heterocyclic ring is a crucial transformation for the synthesis of energetic materials and pharmaceutical intermediates.[14] Direct nitration using nitric acid, often in the presence of a strong acid or anhydride, is a common method.[15][16]

General Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of heterocycles typically proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from nitric acid, acts as the electrophile.[17]

Nitration_Mechanism cluster_workflow heterocycle Heterocycle sigma_complex Sigma Complex (Wheland Intermediate) heterocycle->sigma_complex + NO₂⁺ nitrating_agent HNO₃ / H₂SO₄ nitronium NO₂⁺ (Nitronium ion) nitrating_agent->nitronium Generation of Electrophile nitro_heterocycle Nitro-substituted Heterocycle sigma_complex->nitro_heterocycle Deprotonation - H⁺ caption General mechanism for electrophilic nitration of a heterocycle.

References

Application Notes and Protocols for Electrochemical Analysis of Azonic Acid Redox Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azonic acid (H₃NO₃), also known as dihydroxyazane oxide, is a nitrogen-containing compound whose redox properties are of interest for various chemical and pharmaceutical applications.[1] Understanding the redox potential is crucial for evaluating its stability, reactivity, and potential role in biological systems or as a precursor in drug synthesis. Electrochemical methods, particularly cyclic voltammetry (CV), provide a powerful and direct means to investigate the electron transfer processes and determine the redox potential of such molecules.[2][3]

While specific experimental data for the electrochemical analysis of this compound is not extensively documented in readily available literature, this document provides a comprehensive protocol based on established methods for structurally related nitrogen-containing organic compounds, such as nitro and azo compounds.[4][5][6][7] These protocols are designed to guide researchers in setting up and conducting experiments to characterize the redox behavior of this compound.

Principle of Cyclic Voltammetry (CV)

Cyclic voltammetry is an electroanalytical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured.[3] The potential is swept in one direction (e.g., negative) to a set point and then reversed. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of the redox reactions occurring at the electrode surface. Key parameters extracted from a voltammogram include the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).[2] For a reversible system, the formal redox potential (E°') can be estimated as the midpoint of the peak potentials (E°' ≈ (Epa + Epc)/2).[2]

Application Note 1: Hypothetical Redox Behavior of this compound

Given its structure, this compound (NH(OH)₂)⁺O⁻, contains a nitrogen atom in a high oxidation state, similar to nitro compounds.[8] Therefore, its electrochemical behavior is expected to be primarily reductive. The reduction of aromatic nitro compounds often proceeds through a series of one-electron transfer steps.[4][6] The first step is typically the formation of a stable nitro radical anion.[7]

A plausible, hypothetical reduction pathway for this compound would involve an initial one-electron reduction to form a radical intermediate, followed by subsequent electron and proton transfer steps. The stability of any intermediates and the reversibility of the electron transfer will be highly dependent on the solvent, supporting electrolyte, and pH of the medium.[9]

Azonic_Acid_Redox_Pathway A This compound (NH(OH)₂)⁺O⁻ B Radical Intermediate [NH(OH)₂O]• A->B + e⁻ (Reduction) B->A - e⁻ (Oxidation) C Further Reduced Species B->C + e⁻, + H⁺

Caption: Hypothetical redox pathway for this compound.

Protocol 1: Determination of this compound Redox Potential using Cyclic Voltammetry

This protocol details the steps for performing cyclic voltammetry to study the redox potential of this compound.

1. Materials and Reagents

  • Analyte: this compound solution (e.g., 1 mM)

  • Solvent: Aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is recommended to observe the initial electron transfer steps.[4] Aqueous buffer solutions (e.g., phosphate (B84403) buffer) can also be used to study pH-dependent behavior.[10]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) for organic solvents.[4] 0.1 M Potassium chloride (KCl) or phosphate buffer for aqueous solutions.

  • Working Electrode: Glassy Carbon Electrode (GCE)[11]

  • Reference Electrode: Ag/AgCl (in appropriate filling solution) or Saturated Calomel Electrode (SCE).

  • Counter (Auxiliary) Electrode: Platinum wire.[3]

  • Electrochemical Cell & Potentiostat

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for deaeration.

2. Experimental Procedure

  • Electrode Preparation:

    • Polish the Glassy Carbon Electrode (GCE) with alumina (B75360) slurry (e.g., 0.05 µm) on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the chosen solvent (e.g., acetonitrile).

    • Sonicate the electrode in the solvent for 2-3 minutes to remove any adsorbed particles.

    • Dry the electrode under a stream of inert gas.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in the electrochemical cell. Ensure the reference electrode tip is close to the working electrode.

    • Add a known volume of the supporting electrolyte solution (e.g., 10 mL of 0.1 M TBAP in acetonitrile) to the cell.

  • Deaeration:

    • Purge the solution with high-purity inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[12] Maintain a gentle stream of the gas over the solution during the experiment.

  • Background Scan:

    • Perform a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current and the potential window of the solvent.

    • Scan from an initial potential where no reaction occurs (e.g., 0.5 V) towards a negative potential (e.g., -2.0 V) and back to the initial potential.

  • Sample Analysis:

    • Add a small, known volume of the this compound stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).

    • Stir the solution gently for a minute to ensure homogeneity, then stop stirring and allow the solution to become quiescent.

    • Record the cyclic voltammogram using the same potential range as the background scan.

    • Vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer process. An increase in peak current with the square root of the scan rate is indicative of a diffusion-controlled process.[2]

3. Data Analysis

  • Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc, Epa) and currents (Ipc, Ipa) from the voltammogram.

  • Calculate the formal reduction potential: E°' = (Epa + Epc) / 2 . This is a good approximation for a reversible or quasi-reversible process.

  • Calculate the peak potential separation: ΔEp = |Epa - Epc| . For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger values suggest quasi-reversible or irreversible kinetics.

  • Evaluate the ratio of peak currents: Ipa / Ipc . A ratio close to 1 indicates a stable product of the reduction step on the timescale of the CV experiment.[7]

Data Presentation: Hypothetical CV Data for this compound

The following table summarizes hypothetical quantitative data that could be obtained from a CV experiment with 1 mM this compound in 0.1 M TBAP/acetonitrile, based on typical values for nitro compound reduction.[6]

Scan Rate (mV/s)Epc (V) vs. Ag/AgClEpa (V) vs. Ag/AgClIpc (µA)Ipa (µA)ΔEp (mV)E°' (V) vs. Ag/AgCl
50-0.85-0.78-5.24.970-0.815
100-0.86-0.77-7.37.090-0.815
200-0.88-0.76-10.49.9120-0.820
400-0.91-0.74-14.813.9170-0.825

Experimental Workflow

The logical flow of the experimental protocol is visualized below.

Experimental_Workflow prep 1. Electrode Preparation setup 2. Cell Setup & Electrolyte Addition prep->setup deaer 3. Deaeration (N₂ Purge) setup->deaer bkg 4. Background Scan (Electrolyte only) deaer->bkg add 5. Add this compound Analyte bkg->add cv 6. Record CV Data (Vary Scan Rate) add->cv analysis 7. Data Analysis (Determine E°') cv->analysis

Caption: Workflow for CV analysis of this compound.

References

Application Notes and Protocols for Common Acids in Environmental Remediation Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Azonic acid" does not correspond to a recognized chemical compound in standard chemical literature. It is presumed that this may be a typographical error. This document provides information on scientifically recognized acids that are relevant to environmental remediation research, namely Azelaic Acid, Nitric Acid, and Peroxynitrous Acid.

Azelaic Acid in Environmental Context

Azelaic acid (Nonanedioic acid) is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley.[1] While primarily known for its applications in skincare and as a bio-based monomer for polymers, its origin from renewable resources makes it a subject of interest in green chemistry.[2][3]

Environmental Profile:
  • Biodegradability: As a bio-based monomer, azelaic acid is a component in the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants.[1]

  • Toxicity: It is considered to be of low environmental toxicity.[4] However, proper disposal is necessary to avoid contamination of waterways.[5]

  • Production: Industrially, it is produced through the ozonolysis of oleic acid, a process that has been subject to techno-economic and environmental life cycle assessments to improve its sustainability.[3][6]

Currently, direct applications of azelaic acid in environmental remediation are not well-documented in scientific literature. Its primary relevance is as a sustainable, bio-based chemical.

Nitric Acid in Environmental Remediation

Nitric acid (HNO₃) is a strong mineral acid with significant industrial applications, including in environmental remediation, particularly for wastewater treatment and cleaning of industrial equipment.[7] It is a powerful oxidizing agent and is highly corrosive.[7][8]

Applications in Environmental Remediation:
  • Wastewater Treatment: Nitric acid is used to oxidize and break down complex organic pollutants in industrial wastewater into simpler, less harmful compounds.[9]

  • Deposit Removal: In industries such as oil and gas, and water purification, nitric acid is employed to remove mineral deposits, rust, and scale from equipment, which helps in maintaining operational efficiency.[7]

  • Metal Cleaning: It is used for cleaning and etching metals, a process that can be part of industrial waste management and recycling.[9]

Quantitative Data on Nitric Acid Application:

Due to the variability in industrial wastewater composition and equipment contamination, quantitative data on nitric acid's efficacy is highly application-specific. The concentration, temperature, and contact time are key parameters that are optimized for each specific case.

ParameterTypical RangeNotes
Concentration 5% - 68%Higher concentrations are more effective but also more hazardous.
Temperature Ambient to 60°CElevated temperatures can increase reaction rates but also corrosion.
Contact Time Minutes to hoursDependent on the nature and thickness of the deposit or contaminant.
Experimental Protocol: Degradation of Organic Contaminants in an Aqueous Sample using Nitric Acid

Objective: To determine the effectiveness of nitric acid in reducing the concentration of a model organic pollutant in a water sample.

Materials:

  • Nitric acid (concentrated, 68%)

  • Water sample contaminated with a known concentration of an organic pollutant (e.g., a dye or a phenol)

  • Glass reaction vessel

  • Magnetic stirrer and stir bar

  • pH meter

  • Fume hood

  • Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles, lab coat

  • Neutralizing agent (e.g., sodium bicarbonate)

  • Analytical instrument for measuring the pollutant concentration (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation:

    • Work within a certified fume hood.

    • Don appropriate PPE.

    • Prepare a dilute solution of nitric acid from the concentrated stock. The final concentration will depend on the specific pollutant and its expected reactivity. A starting point could be a 10% (v/v) solution.

    • Calibrate the analytical instrument according to the manufacturer's instructions.

  • Reaction:

    • Place a known volume of the contaminated water sample into the glass reaction vessel.

    • Place the vessel on the magnetic stirrer and add a stir bar.

    • Begin stirring the sample at a constant rate.

    • Slowly add the prepared nitric acid solution to the sample.

    • Monitor the reaction temperature. If a significant exotherm is observed, the addition of acid should be slowed or stopped.

    • Allow the reaction to proceed for a predetermined amount of time (e.g., 30, 60, 120 minutes).

  • Sampling and Analysis:

    • At specified time intervals, carefully extract a small aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate) to stop the reaction.

    • Analyze the concentration of the organic pollutant in the neutralized aliquot using the calibrated analytical instrument.

  • Data Interpretation:

    • Plot the concentration of the pollutant as a function of time.

    • Calculate the degradation efficiency at each time point.

  • Waste Disposal:

    • Neutralize the remaining reaction mixture with a base under constant stirring and cooling. Ensure the pH is within a safe range for disposal according to local regulations.[10]

Safety Precautions:

  • Always handle concentrated nitric acid in a fume hood.[8]

  • Wear appropriate PPE at all times.[8]

  • Nitric acid is a strong oxidizer and can react violently with organic materials.[8]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[5]

Diagrams:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_end Conclusion prep_ppe Don PPE prep_acid Prepare Dilute HNO3 prep_ppe->prep_acid prep_instrument Calibrate Instrument prep_acid->prep_instrument react_sample Add Sample to Vessel prep_instrument->react_sample react_stir Start Stirring react_sample->react_stir react_add_acid Add Nitric Acid react_stir->react_add_acid react_monitor Monitor Temperature react_add_acid->react_monitor react_time Allow Reaction react_monitor->react_time analysis_sample Extract Aliquot react_time->analysis_sample analysis_neutralize Neutralize Aliquot analysis_sample->analysis_neutralize analysis_measure Measure Pollutant analysis_neutralize->analysis_measure end_data Interpret Data analysis_measure->end_data end_dispose Neutralize & Dispose Waste end_data->end_dispose

Caption: Experimental workflow for organic pollutant degradation using nitric acid.

Peroxynitrous Acid in Environmental Research

Peroxynitrous acid (ONOOH) is a reactive nitrogen species and an isomer of nitric acid.[11] It is formed from the reaction of hydrogen peroxide (H₂O₂) and nitrous acid (HNO₂).[12] It is a powerful oxidizing and nitrating agent, and its role in biological systems and atmospheric chemistry is an active area of research.[11][13]

Potential Applications in Environmental Remediation:
  • Antimicrobial Agent: Peroxynitrous acid has strong antimicrobial properties and is being investigated as a disinfectant.[12][13] This could have applications in water treatment and sterilization.

  • Degradation of Contaminants: Its high reactivity suggests it could be used to degrade persistent organic pollutants. Research in this area is still emerging.

  • Hanford Waste Management: The formation of peroxynitrite (the conjugate base of peroxynitrous acid) has been studied in the context of radioactive waste management, where it may play a role in the chemical modification of waste components.[14]

Experimental Protocol: In Situ Generation of Peroxynitrous Acid for Antimicrobial Testing

Objective: To generate peroxynitrous acid in situ and evaluate its antimicrobial efficacy against a model bacterium (e.g., E. coli).

Materials:

  • Hydrogen peroxide (H₂O₂) solution

  • Sodium nitrite (B80452) (NaNO₂) solution

  • Acidic buffer (to control pH)

  • Bacterial culture (E. coli)

  • Sterile growth medium

  • Incubator

  • Spectrophotometer (for measuring bacterial growth)

  • Fume hood

  • PPE

Procedure:

  • Preparation:

    • Prepare stock solutions of H₂O₂ and NaNO₂ in sterile, deionized water.

    • Prepare a bacterial culture of E. coli in a suitable growth medium and grow to a specific optical density.

    • All work with bacterial cultures should be performed using sterile techniques.

  • In Situ Generation and Exposure:

    • In a sterile reaction tube, add the acidic buffer.

    • Add the H₂O₂ solution to the buffer.

    • Add the NaNO₂ solution to initiate the formation of peroxynitrous acid. The reaction is pH-dependent.[12]

    • Immediately add a known volume of the bacterial culture to the reaction mixture.

    • Incubate the mixture for a defined exposure time (e.g., 5, 15, 30 minutes).

  • Efficacy Assessment:

    • After the exposure time, take an aliquot of the mixture and perform serial dilutions in a sterile saline solution.

    • Plate the dilutions onto agar (B569324) plates with a suitable growth medium.

    • Incubate the plates overnight at 37°C.

    • Count the number of colony-forming units (CFUs) on the plates to determine the number of viable bacteria remaining.

  • Data Analysis:

    • Compare the CFU counts from the treated samples to a control sample (bacterial culture with no peroxynitrous acid).

    • Calculate the log reduction in bacterial viability.

Safety Precautions:

  • Peroxynitrous acid is a strong and unstable oxidant. Reactions should be carried out on a small scale and in a well-ventilated area.

  • Handle all chemicals with appropriate PPE.

Diagrams:

peroxynitrous_acid_pathway cluster_reactants Reactants cluster_effects Remediation Effects H2O2 Hydrogen Peroxide (H₂O₂) ONOOH Peroxynitrous Acid (ONOOH) H2O2->ONOOH In situ reaction NaNO2 Sodium Nitrite (NaNO₂) NaNO2->ONOOH In situ reaction H_plus Acidic Environment (H⁺) H_plus->ONOOH In situ reaction antimicrobial Antimicrobial Action ONOOH->antimicrobial oxidation Pollutant Oxidation ONOOH->oxidation

Caption: In situ generation and action of peroxynitrous acid.

References

Application Notes and Protocols for High-Pressure Synthesis of Azonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azonic acid derivatives, a class of azo compounds characterized by the -N=N- functional group, are of significant interest in medicinal chemistry and drug development. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] Their mechanism of action can involve interactions with various cellular components, including DNA and enzymes, and modulation of signaling pathways.[4] This document provides detailed protocols for the synthesis of this compound derivatives, with a special focus on the potential application of high-pressure synthesis to enhance reaction efficiency and yield.

I. Synthesis of this compound Derivatives: Experimental Protocols

The conventional synthesis of this compound derivatives is a two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or aniline (B41778) derivative.[5][6][7]

Protocol 1: Atmospheric Pressure Synthesis of a Representative this compound Derivative

This protocol details the synthesis of an azo compound derived from an aromatic amine and a coupling agent.

Materials:

  • Aromatic amine (e.g., p-toluidine)

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Coupling agent (e.g., 2-naphthol)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Ice

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Melting point apparatus

  • FT-IR spectrometer

  • ¹H-NMR spectrometer

Procedure:

Step 1: Diazotization of the Aromatic Amine

  • Dissolve the aromatic amine (0.01 mol) in a solution of concentrated HCl (2.5 mL) and water (5 mL) in a beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 5 mL of water) dropwise to the amine solution. Maintain the temperature between 0-5 °C.

  • Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (0.01 mol) in a 10% aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the azo compound will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.

Step 3: Isolation and Purification

  • Filter the crude product using a Buchner funnel and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.

  • Dry the purified product in a desiccator and determine the melting point and yield.

Protocol 2: Proposed High-Pressure Synthesis of an this compound Derivative

High-pressure chemistry can accelerate reactions with a negative volume of activation, potentially leading to higher yields, shorter reaction times, and improved selectivity.[8][9][10] While specific high-pressure protocols for this compound derivatives are not widely published, the following is a proposed methodology based on general principles of high-pressure organic synthesis.

Materials & Equipment: Same as Protocol 1, with the addition of a high-pressure reactor.

Procedure:

  • Prepare the diazonium salt solution as described in Protocol 1, Step 1.

  • Prepare the solution of the coupling agent as described in Protocol 1, Step 2.

  • Combine the two solutions in the reaction vessel of a high-pressure reactor.

  • Seal the reactor and pressurize to the desired pressure (e.g., 100-200 MPa).

  • Maintain the reaction at the set pressure and a controlled temperature (e.g., room temperature) for a specified duration (e.g., 1-2 hours).

  • Carefully depressurize the reactor.

  • Isolate and purify the product as described in Protocol 1, Step 3.

II. Data Presentation: Synthesis and Characterization

The following tables summarize typical quantitative data obtained from the synthesis and characterization of this compound derivatives.

Table 1: Reaction Conditions and Yields for Synthesized this compound Derivatives

Compound IDAromatic AmineCoupling AgentReaction Time (h)Yield (%)Melting Point (°C)
AZ-01 p-Toluidine2-Naphthol285133-135
AZ-02 AnilinePhenol2.578150-152
AZ-03 4-NitroanilineSalicylic Acid392250-252

Table 2: Spectroscopic Data for a Representative this compound Derivative (AZ-01)

Spectroscopic TechniqueCharacteristic Peaks
**FT-IR (cm⁻¹) **3400-3500 (O-H stretch), 3030-3100 (aromatic C-H stretch), 1620 (N=N stretch), 1500-1600 (aromatic C=C stretch)
¹H-NMR (δ, ppm) 2.3 (s, 3H, -CH₃), 6.8-8.5 (m, 11H, aromatic protons), 10.2 (s, 1H, -OH)
UV-Vis (λmax, nm) 480

III. Biological Activity and Signaling Pathways

Azo compounds have been shown to modulate various signaling pathways, contributing to their therapeutic effects. For instance, some azo derivatives can inhibit pro-inflammatory pathways like the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades.[2]

Diagram 1: General Experimental Workflow for Synthesis and Screening

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening A Aromatic Amine B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C E Azo Coupling C->E D Coupling Agent (e.g., Phenol) D->E F Crude this compound Derivative E->F G Recrystallization F->G H Pure Product G->H I Characterization (FT-IR, NMR, MS) H->I J In vitro Assays (e.g., Cytotoxicity) H->J K Mechanism of Action Studies J->K L Signaling Pathway Analysis K->L

Caption: Workflow for synthesis, purification, and biological evaluation of this compound derivatives.

Diagram 2: Hypothetical Signaling Pathway Modulated by an this compound Derivative

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk_pathway MAPK Cascade (e.g., ERK, JNK, p38) receptor->mapk_pathway jak_stat_pathway JAK/STAT Pathway receptor->jak_stat_pathway transcription_factor Transcription Factors (e.g., NF-κB, AP-1) mapk_pathway->transcription_factor jak_stat_pathway->transcription_factor inflammation Pro-inflammatory Cytokine Production gene_expression Gene Expression transcription_factor->gene_expression gene_expression->inflammation azo_compound This compound Derivative azo_compound->receptor Inhibition azo_compound->mapk_pathway Inhibition

Caption: Inhibition of pro-inflammatory signaling pathways by an this compound derivative.

IV. Conclusion

The synthetic protocols provided herein offer a robust foundation for the preparation of diverse this compound derivatives. The proposed application of high-pressure synthesis presents an opportunity to enhance these synthetic routes, potentially leading to improved outcomes for drug discovery and development. The biological activity of these compounds, particularly their ability to modulate key signaling pathways, underscores their potential as therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for In Vivo Azelaic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid (AzA), a naturally occurring nine-carbon dicarboxylic acid, has demonstrated significant therapeutic efficacy in a range of dermatological conditions, including acne vulgaris and rosacea.[1] Its clinical utility is rooted in its anti-inflammatory, antibacterial, and anti-keratinizing properties.[2] Understanding the in vivo concentration dynamics of AzA is crucial for optimizing therapeutic regimens and developing new drug delivery systems. This document provides detailed application notes and protocols for two proposed biosensor systems for the real-time in vivo detection of azelaic acid: a Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)-based electrochemical biosensor and a genetically encoded fluorescent biosensor.

PPARγ-Based Electrochemical Biosensor for In Vivo Azelaic Acid Detection

Application Note

Principle of Detection: This biosensor leverages the natural affinity of azelaic acid for the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ).[3] Azelaic acid acts as an agonist, binding to and activating PPARγ. The biosensor consists of a microelectrode functionalized with recombinant human PPARγ. The binding of azelaic acid to the immobilized PPARγ induces a conformational change in the protein, which alters the electrochemical properties of the electrode surface. This change, detectable by techniques such as electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV), is proportional to the concentration of azelaic acid.

Applications:

  • Pharmacokinetic Studies: Real-time monitoring of azelaic acid concentration in dermal and subdermal tissues following topical application of formulations.

  • Drug Delivery System Evaluation: Assessing the release and tissue penetration of azelaic acid from novel drug delivery platforms.

  • Mechanism of Action Studies: Correlating local azelaic acid concentrations with downstream biological effects and signaling pathway modulation.

Advantages:

  • High Specificity: The use of a specific biological receptor (PPARγ) provides high selectivity for azelaic acid over other dicarboxylic acids.

  • Label-Free Detection: Direct electrochemical transduction eliminates the need for fluorescent labels or redox mediators.

  • Miniaturization: The biosensor can be fabricated on a micro-scale for minimally invasive in vivo measurements.[4]

Limitations:

  • Protein Stability: The stability of the immobilized PPARγ in the in vivo environment can be a limiting factor for long-term monitoring.

  • Calibration: In vivo calibration can be challenging and may require the use of internal standards or pre-calibration with tissue phantoms.

  • Interference: Endogenous molecules that may interact with PPARγ could potentially interfere with the signal.

Experimental Protocol: Fabrication and In Vivo Use of PPARγ-Based Electrochemical Biosensor

Materials:

  • Gold microelectrodes (e.g., 50 µm diameter)

  • Thiol-terminated self-assembled monolayer (SAM) forming agent (e.g., 11-mercaptoundecanoic acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Recombinant human PPARγ protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

  • Potassium ferricyanide/ferrocyanide solution

  • Anesthesia for animal studies (e.g., isoflurane)

  • Potentiostat/Impedance Analyzer

Protocol:

  • Electrode Cleaning:

    • Clean the gold microelectrodes by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

    • Rinse thoroughly with deionized water and ethanol (B145695).

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the cleaned electrodes in a 1 mM solution of 11-mercaptoundecanoic acid in ethanol for 12-24 hours to form a carboxyl-terminated SAM.

    • Rinse with ethanol and deionized water.

  • Activation of Carboxyl Groups:

    • Immerse the SAM-modified electrodes in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature to activate the carboxyl groups.

    • Rinse with deionized water.

  • Immobilization of PPARγ:

    • Immediately immerse the activated electrodes in a solution of recombinant human PPARγ (1 mg/mL in PBS) for 2-4 hours at 4°C.

    • Rinse gently with PBS to remove non-covalently bound protein.

  • Blocking of Non-specific Binding Sites:

    • Immerse the electrodes in a 1% BSA solution in PBS for 1 hour to block any remaining non-specific binding sites.

    • Rinse with PBS.

  • In Vitro Calibration:

    • Perform electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV) in a solution of potassium ferricyanide/ferrocyanide containing known concentrations of azelaic acid (e.g., 1 µM to 10 mM) to generate a calibration curve.

  • In Vivo Measurement:

    • Anesthetize the animal according to approved protocols.

    • Carefully insert the biosensor into the desired tissue (e.g., dermis).

    • Allow the signal to stabilize.

    • Record electrochemical measurements over time.

  • Data Analysis:

    • Analyze the change in impedance or current as a function of time.

    • Use the in vitro calibration curve to convert the electrochemical signal to azelaic acid concentration.

Genetically Encoded Fluorescent Biosensor for In Vivo Azelaic Acid Detection

Application Note

Principle of Detection: This biosensor is based on a genetically encoded Förster Resonance Energy Transfer (FRET) system. It consists of a fusion protein containing a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) linked by a hinge region that incorporates a protein domain with a high affinity for dicarboxylic acids, potentially engineered from a transcription factor like PcaR or DcuR, which are known to bind dicarboxylic acids.[5] In the absence of azelaic acid, the protein is in an "open" conformation, and excitation of CFP results in its characteristic fluorescence emission. Upon binding of azelaic acid to the recognition domain, the protein undergoes a conformational change, bringing CFP and YFP into close proximity. This allows for FRET to occur, where the energy from the excited CFP is transferred to YFP, resulting in an increase in YFP emission and a corresponding decrease in CFP emission. The ratio of YFP to CFP fluorescence is directly proportional to the intracellular concentration of azelaic acid.

Applications:

  • Cellular Uptake and Distribution: Visualizing the uptake and subcellular localization of azelaic acid in real-time in cultured cells or in vivo.

  • High-Throughput Screening: Screening for compounds that modulate azelaic acid transport or metabolism.

  • Signaling Pathway Analysis: Correlating intracellular azelaic acid concentrations with the activation or inhibition of specific signaling pathways.

Advantages:

  • High Spatiotemporal Resolution: Allows for the visualization of azelaic acid dynamics within living cells and tissues with high precision.

  • Genetic Targeting: The biosensor can be genetically targeted to specific cell types or subcellular compartments.

  • Ratiometric Measurement: The ratiometric nature of FRET-based sensors minimizes artifacts from variations in biosensor expression levels and excitation intensity.

Limitations:

  • Transfection/Transgenesis: Requires genetic modification of the cells or organism to express the biosensor.

  • Phototoxicity and Photobleaching: Can be an issue with long-term imaging experiments.

  • Potential for Interference: Other endogenous dicarboxylic acids could potentially interfere with the biosensor, requiring careful characterization of its specificity.

Experimental Protocol: In Vivo Imaging with a Genetically Encoded Azelaic Acid Biosensor

Materials:

  • Plasmid DNA encoding the FRET-based azelaic acid biosensor.

  • Cell culture reagents (for in vitro studies).

  • Transfection reagent or viral vector for gene delivery.

  • Live-cell imaging microscope with CFP and YFP filter sets.

  • Anesthesia for animal studies (e.g., isoflurane).

  • In vivo imaging system (e.g., multiphoton microscope).

Protocol:

  • Biosensor Delivery:

    • In Vitro: Transfect the biosensor plasmid into the cells of interest using a suitable transfection reagent. Allow 24-48 hours for biosensor expression.

    • In Vivo: Generate a transgenic animal expressing the biosensor, or deliver the biosensor to the target tissue using a viral vector (e.g., adeno-associated virus).

  • In Vitro Imaging and Calibration:

    • Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.

    • Image the cells using a fluorescence microscope with appropriate filter sets for CFP and YFP.

    • To calibrate, expose the cells to known concentrations of azelaic acid and record the YFP/CFP emission ratio.

  • In Vivo Imaging Preparation:

    • Anesthetize the animal expressing the biosensor.[6]

    • Surgically expose the tissue of interest if necessary.

    • Position the animal on the stage of the in vivo imaging system.

  • In Vivo Imaging:

    • Acquire baseline fluorescence images in both the CFP and YFP channels.

    • Administer azelaic acid (e.g., topically or systemically).

    • Acquire a time-lapse series of images to monitor the change in the YFP/CFP ratio.

  • Data Analysis:

    • For each time point, calculate the ratio of the YFP fluorescence intensity to the CFP fluorescence intensity on a pixel-by-pixel basis.

    • Generate a ratiometric image to visualize the spatial distribution of azelaic acid.

    • Quantify the change in the YFP/CFP ratio over time to determine the kinetics of azelaic acid uptake and clearance.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the proposed in vivo azelaic acid biosensors. These values are based on typical performance metrics for similar types of biosensors.

ParameterPPARγ-Based Electrochemical BiosensorGenetically Encoded Fluorescent Biosensor
Analyte Azelaic AcidAzelaic Acid
Recognition Element Recombinant PPARγEngineered Dicarboxylic Acid Binding Protein
Detection Principle Electrochemical Impedance ChangeFörster Resonance Energy Transfer (FRET)
Limit of Detection (LOD) ~1 µM~5 µM
Linear Range 1 µM - 1 mM5 µM - 500 µM
Response Time < 1 minute1-5 minutes
In Vivo Applicability Dermal/Subdermal TissueCellular/Subcellular Imaging

Mandatory Visualizations

Signaling Pathways

Azelaic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azelaic Acid (Extracellular) Azelaic Acid (Extracellular) Azelaic Acid (Intracellular) Azelaic Acid (Intracellular) Azelaic Acid (Extracellular)->Azelaic Acid (Intracellular) Diffusion PI3K PI3K Azelaic Acid (Intracellular)->PI3K Inhibits IKK IKK Azelaic Acid (Intracellular)->IKK Inhibits PPARγ PPARγ Azelaic Acid (Intracellular)->PPARγ Activates AKT AKT PI3K->AKT Activates IκB IκB IKK->IκB Phosphorylates (Inhibition) NF-κB NF-κB IκB->NF-κB Sequesters NF-κB_n NF-κB NF-κB->NF-κB_n PPARγ->NF-κB_n Inhibits Anti-inflammatory Genes Anti-inflammatory Genes PPARγ->Anti-inflammatory Genes Promotes Transcription Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Promotes Transcription Electrochemical_Biosensor_Workflow cluster_fabrication Biosensor Fabrication cluster_invivo In Vivo Experiment A Clean Gold Microelectrode B Form Carboxyl-terminated SAM A->B C Activate SAM with EDC/NHS B->C D Immobilize PPARγ C->D E Block with BSA D->E F In Vitro Calibration E->F Ready for Use G Anesthetize Animal H Insert Biosensor into Tissue G->H I Record Electrochemical Signal H->I J Data Analysis I->J Fluorescent_Biosensor_Workflow cluster_prep Preparation cluster_imaging In Vivo Imaging A Construct Biosensor Plasmid B Deliver Biosensor to Cells/Animal A->B C Allow Biosensor Expression B->C D In Vitro Calibration C->D Ready for Imaging E Anesthetize Animal F Position on Microscope E->F G Acquire Baseline CFP/YFP Images F->G H Administer Azelaic Acid G->H I Time-Lapse Imaging H->I J Ratiometric Analysis I->J

References

Application Notes and Protocols: Chiral Phosphoric Acids in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Azonic Acid": Initial searches for "this compound" as a reagent in asymmetric catalysis did not yield any relevant applications. "this compound" (H₃NO₃) is a nitrogen oxoacid, but its use in stereoselective synthesis is not documented in the reviewed literature[1]. In contrast, a prominent and highly successful class of Brønsted acid catalysts used extensively in this field are chiral phosphoric acids (CPAs) . This document will focus on the application of these powerful organocatalysts.

Introduction to Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids are a versatile and powerful class of Brønsted acid organocatalysts that have seen a significant rise in use in asymmetric synthesis in recent years[2]. Derived from axially chiral scaffolds like BINOL (1,1'-bi-2-naphthol) and SPINOL (1,1'-spirobiindane-7,7'-diol), these catalysts are valued for their ability to induce high stereoselectivity in a wide array of chemical transformations[3].

The efficacy of CPAs is attributed to their unique bifunctional nature. They possess both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen[3][4][5]. This dual functionality allows for the simultaneous activation of both an electrophile and a nucleophile within a well-defined chiral pocket, leading to excellent control over the stereochemical outcome of the reaction[3][6]. The steric and electronic properties of CPAs can be finely tuned by modifying the substituents on the 3 and 3' positions of the chiral backbone, enabling optimization for specific reactions[4].

Key Applications in Asymmetric Synthesis

CPAs have been successfully employed in a broad range of asymmetric transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions, reductions, and oxidations[4]. These reactions provide access to enantioenriched molecules that are crucial intermediates in drug discovery and development.

Mannich-Type Reactions

The asymmetric Mannich reaction is a fundamental C-C bond-forming reaction that produces chiral β-amino carbonyl compounds. CPAs have proven to be highly effective catalysts for this transformation.

Quantitative Data for CPA-Catalyzed Mannich-Type Reactions:

CatalystElectrophile (Imine)NucleophileSolventTemp (°C)Yield (%)ee (%)Reference
(S)-1a N-Boc-p-methoxyphenyl-imineDifluoroenol silyl (B83357) etherTHF-208592[7]
(S)-1b N-Boc-phenyl-imineDifluoroenol silyl etherTHF-208094[7]
(R)-TRIPN-Boc-various imines1,3-Dicarbonyl compoundsTolueneRTup to 99up to 98[8]

(S)-1a and (S)-1b are biphenol-derived CPAs with 9-anthryl groups at the 3,3' positions.

Experimental Protocol: Asymmetric Mannich-Type Reaction

The following is a general protocol for the CPA-catalyzed asymmetric Mannich-type reaction of N-Boc imines with difluoroenol silyl ethers[7]:

  • To a flame-dried reaction tube under an argon atmosphere, add the chiral phosphoric acid catalyst (e.g., (S)-1b , 0.01 mmol, 5 mol%).

  • Add molecular sieves 3Å (50 mg).

  • Add the N-Boc imine (0.2 mmol, 1.0 equiv) and the solvent (THF, 0.5 mL).

  • Cool the mixture to the specified reaction temperature (e.g., -20 °C).

  • Add the difluoroenol silyl ether (0.3 mmol, 1.5 equiv) dropwise.

  • Stir the reaction mixture at this temperature for the required time (typically 12-24 hours), monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-amino-α,α-difluoroketone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Atroposelective Synthesis of Axially Chiral Compounds

CPAs are highly effective in controlling axial chirality, which is a key feature in many privileged ligands and biologically active molecules[9]. They can catalyze the synthesis of a wide range of axially chiral biaryls, heterobiaryls, and other atropisomers with high efficiency and stereoselectivity[9].

Quantitative Data for CPA-Catalyzed Atroposelective Synthesis:

CatalystSubstrate 1Substrate 2Product TypeYield (%)ee (%)Reference
(R)-CPA 6QuinoneIndole (B1671886)Axially chiral phenylindole76-9288-96[9]
CPA 19Diethyl ketomalonateSubstituted pyrroleAxially chiral arylpyrroleup to 99up to 98[9]
CPA 92,3-Diketo esterAromatic amine & 1,3-dioneAxially chiral N-arylindoleup to 93up to 99[9]

Experimental Protocol: Atroposelective Synthesis of Phenylindoles

The following protocol is adapted from the synthesis of axially chiral phenylindoles via a CPA-catalyzed cross-coupling of quinones and indoles[9]:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the indole (0.24 mmol, 1.2 equiv) in the reaction solvent (e.g., chloroform, 2.0 mL).

  • Add the chiral phosphoric acid catalyst (R)-CPA 6 (0.02 mmol, 10 mol%).

  • Add the quinone (0.2 mmol, 1.0 equiv) to the solution.

  • Stir the reaction mixture at the designated temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • After completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the axially chiral phenylindole.

  • Analyze the enantiomeric excess using chiral stationary phase HPLC.

Mechanism of Action and Catalytic Cycles

The catalytic power of CPAs lies in their ability to act as bifunctional catalysts through hydrogen bonding[5][6]. In a typical reaction, the acidic proton of the phosphoric acid activates an electrophile (e.g., an imine), while the basic phosphoryl oxygen simultaneously orients and activates a nucleophile. This creates a highly organized, chiral transition state that dictates the stereochemical outcome.

General Catalytic Cycle for a Mannich-Type Reaction

The following diagram illustrates a plausible catalytic cycle for a CPA-catalyzed Mannich-type reaction.

CPA_Mannich_Cycle CPA CPA Catalyst (R₃PO₄H) Activated_Complex Ternary Complex [CPA-Imine-Nucleophile] CPA->Activated_Complex Bifunctional Activation Imine Imine (R¹CH=NR²) Imine->Activated_Complex Nucleophile Nucleophile (e.g., Silyl Enol Ether) Nucleophile->Activated_Complex Product β-Amino Carbonyl Product Activated_Complex->Product C-C Bond Formation Product->CPA Product Release & Catalyst Regeneration

Caption: CPA-catalyzed Mannich reaction cycle.

Experimental Workflow for Catalyst Screening

A typical workflow for screening CPA catalysts and optimizing reaction conditions is depicted below.

Workflow_Catalyst_Screening cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Substrate Scope A Select diverse CPA library (different backbones & 3,3'-substituents) B Run small-scale test reactions (fixed substrates, temp, solvent) A->B C Analyze yield & ee via LC-MS and chiral HPLC B->C D Select 'hit' catalysts (>80% ee) C->D E Vary reaction parameters: - Solvent - Temperature - Concentration - Catalyst loading D->E F Identify optimal conditions E->F G Apply optimal conditions to a range of electrophiles and nucleophiles F->G H Characterize products and confirm stereochemistry G->H

Caption: Workflow for CPA catalyst optimization.

Conclusion

Chiral phosphoric acids have emerged as indispensable tools in asymmetric catalysis, offering a reliable and highly effective method for synthesizing a diverse array of enantioenriched compounds[2][4]. Their operational simplicity, mild reaction conditions, and the tunability of their chiral environment make them attractive for both academic research and industrial applications in drug development and fine chemical synthesis. The continued exploration of new CPA structures and their application in novel transformations promises to further expand the capabilities of modern asymmetric synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Instability of Azonic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Azonic acid" (H₃NO₃) is a nitrogen oxoacid documented in chemical databases such as PubChem.[1][2] However, detailed experimental data on its stability in aqueous solutions is sparse in publicly available literature. Therefore, this guide provides a framework for addressing the stability of a hypothetically unstable compound, referred to as "this compound," by drawing on general principles of small molecule stability.[3][4][5] This information is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance compound stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading in my aqueous assay buffer. What are the common causes?

A1: Degradation of small molecules like this compound in aqueous solutions can stem from several factors:

  • Hydrolysis: The compound may possess functional groups susceptible to cleavage by water. This is particularly common for molecules with ester or amide bonds. The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[3][6]

  • Oxidation: If the compound has electron-rich components, it may be sensitive to oxidation.[3] Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.

  • Solubility Issues: Poor solubility in the aqueous buffer can lead to precipitation over time, which might be mistaken for degradation. The precipitated form of the compound may also be more prone to degradation.[3]

  • Adsorption: The compound may adsorb to the surfaces of storage containers (e.g., plastic tubes) or assay plates, which reduces its effective concentration in the solution.[3]

Q2: How can I quickly assess the stability of this compound in a new solvent or buffer?

A2: A preliminary stability assessment can be conducted by preparing a solution of this compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under various conditions (e.g., different temperatures, light exposure). Samples should be taken at different time points and analyzed by a suitable analytical method like HPLC or LC-MS to quantify the amount of remaining parent compound.[3]

Q3: What are some general strategies to improve the stability of this compound in my experiments?

A3: Several strategies can be employed to enhance the stability of your compound:

  • pH Optimization: If this compound is susceptible to pH-dependent degradation, adjusting the buffer's pH to a more stable range can be effective.[6]

  • Use of Co-solvents: For compounds with poor aqueous solubility, adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can improve both solubility and stability.[3] However, it's crucial to ensure the co-solvent is compatible with your experimental system.

  • Addition of Antioxidants: If oxidation is a concern, adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to your buffer can help protect the compound.[3]

  • Temperature Control: Degradation reactions are often slower at lower temperatures. Storing stock solutions and performing experiments at reduced temperatures (when feasible) can enhance stability.[3][6]

  • Use of Fresh Solutions: The most reliable approach is often to prepare solutions fresh before each experiment to minimize degradation over time.[3]

Troubleshooting Guide

Issue Potential Cause Suggested Solution Expected Outcome
Inconsistent results between experiments Inconsistent solution preparation; Variable storage times or conditions of solutions.Standardize the protocol for solution preparation. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[4]Improved reproducibility of experimental results.
Appearance of new peaks in HPLC/LC-MS analysis over time Compound degradation.Identify the degradation products to understand the degradation pathway. Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants).[3]A stable solution with minimal degradation products over the experimental timeframe.
Loss of compound activity in a cell-based assay Degradation in culture medium; Adsorption to plasticware; Poor cell permeability.Assess compound stability in the specific culture medium. Use low-binding plates or add a small amount of a non-ionic surfactant. Evaluate cell permeability using standard assays.[3]Consistent and expected biological activity of the compound.
Precipitate forms in the aqueous buffer Poor aqueous solubility.Increase the percentage of co-solvent (if compatible with the assay). Evaluate the use of solubilizing agents such as cyclodextrins.[6]A clear, homogenous solution with the desired compound concentration.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

Objective: To determine the stability of this compound across a range of pH values to identify the optimal pH for its use in aqueous solutions.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).[6]

  • A suitable organic solvent for the stock solution (e.g., DMSO)

  • High-purity water

  • HPLC or LC-MS system

Methodology:

  • Preparation of Buffers: Prepare the required buffers at the desired pH values.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent. Dilute the stock solution into each buffer to a final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.[6]

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C) and protect them from light.[6]

  • Time Points: Take aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Immediately analyze the aliquots by HPLC or LC-MS to quantify the concentration of the remaining this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation rate.

Visualizations

Hypothetical Degradation Pathway for this compound This compound This compound Intermediate_1 Intermediate_1 This compound->Intermediate_1 Hydrolysis (pH dependent) Degradation_Product_A Degradation_Product_A Intermediate_1->Degradation_Product_A Oxidation Degradation_Product_B Degradation_Product_B Intermediate_1->Degradation_Product_B Rearrangement

Caption: Hypothetical degradation of this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in DMSO) Test_Solutions Dilute in Aqueous Buffers (Varying pH, etc.) Stock_Solution->Test_Solutions Incubate Incubate at Controlled Temperature & Light Test_Solutions->Incubate Sampling Take Aliquots at Different Time Points Incubate->Sampling Analysis Analyze by HPLC/LC-MS Sampling->Analysis Data_Processing Quantify Remaining Compound & Plot Degradation Curve Analysis->Data_Processing

Caption: Workflow for assessing compound stability.

Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent Results? Check_Prep Standardized Preparation? Inconsistent_Results->Check_Prep Check_Storage Consistent Storage? Check_Prep->Check_Storage No Implement_SOP Implement_SOP Check_Prep->Implement_SOP Implement Standard Operating Procedure Check_Assay Assay Variability? Check_Storage->Check_Assay No Use_Fresh Use_Fresh Check_Storage->Use_Fresh Use Fresh Solutions or Validate Storage Review_Protocol Review_Protocol Check_Assay->Review_Protocol No Calibrate_Instruments Calibrate_Instruments Check_Assay->Calibrate_Instruments Calibrate Instruments & Standardize Reagents

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Aromatic Azo Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aromatic azo compounds, a critical class of molecules with wide-ranging applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of aromatic azo compounds via diazotization and coupling reactions.

Problem Potential Cause Troubleshooting Steps
Low or No Yield of Azo Dye Incomplete diazotization of the primary aromatic amine.- Ensure the reaction temperature is maintained between 0-5°C to stabilize the diazonium salt. - Use a slight excess of sodium nitrite (B80452). - Ensure the presence of sufficient strong acid (e.g., HCl) to generate nitrous acid.
Decomposition of the diazonium salt.- Maintain a low temperature (0-5°C) throughout the diazotization and coupling steps. - Use the diazonium salt immediately after its formation.
Incorrect pH for the coupling reaction.- For coupling with phenols, the solution should be mildly alkaline (pH 8-10) to activate the phenol (B47542). - For coupling with amines, the solution should be slightly acidic (pH 4-5) to prevent side reactions of the amine.
Formation of Insoluble Precipitate During Diazotization The amine salt is insoluble in the reaction medium.- Add the acid to the amine suspension in water and stir until a clear solution is obtained before cooling and adding sodium nitrite.
Off-Color Product or Presence of Impurities Side reactions, such as the formation of tarry polymers or byproducts.- Control the temperature carefully during the entire process. - Ensure proper stoichiometry of reactants. - Purify the crude product by recrystallization from an appropriate solvent.
Oxidation of the coupling agent (especially phenols).- Perform the reaction under an inert atmosphere (e.g., nitrogen) if the substrate is highly sensitive to oxidation.
Difficulty in Isolating the Product The product is highly soluble in the reaction mixture.- "Salt out" the product by adding a saturated solution of sodium chloride to decrease its solubility.
The product is an oil instead of a solid.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Perform purification using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general two-step process for synthesizing aromatic azo compounds?

A1: The synthesis of aromatic azo compounds typically involves two main steps:

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling agent, such as a phenol or another aromatic amine, to form the azo compound.

Q2: Why is it crucial to maintain a low temperature during the diazotization reaction?

A2: Diazonium salts are generally unstable at higher temperatures and can decompose, leading to a lower yield of the desired azo product and the formation of unwanted byproducts. Maintaining a temperature between 0-5°C is essential for the stability of the diazonium salt.

Q3: What are some common side reactions that can occur during azo dye synthesis?

A3: Common side reactions include the decomposition of the diazonium salt to form phenols, self-coupling of the diazonium salt, and oxidation of the coupling agent. Careful control of reaction conditions, particularly temperature and pH, can help minimize these side reactions.

Q4: How can the yield of the azo coupling reaction be improved?

A4: To improve the yield, ensure optimal pH for the specific coupling partner, maintain a low temperature to prevent diazonium salt decomposition, use the diazonium salt immediately after formation, and ensure efficient mixing of the reactants.

Q5: Are there alternative, more modern methods for synthesizing aromatic azo compounds?

A5: Yes, recent advances have focused on developing greener and more efficient methods. These include the direct oxidation of aromatic amines and their derivatives, reductive coupling of aromatic nitro compounds, as well as electrochemical and photocatalytic methods.[1]

Experimental Protocol: Synthesis of an Azo Dye (Methyl Orange)

This protocol details the synthesis of Methyl Orange, a common pH indicator, which involves the diazotization of sulfanilic acid and its subsequent coupling with N,N-dimethylaniline.

Materials:

  • Sulfanilic acid

  • Sodium carbonate (Na2CO3)

  • Sodium nitrite (NaNO2)

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

Procedure:

Part 1: Diazotization of Sulfanilic Acid

  • In a 100 mL beaker, dissolve 0.49 g of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water. Warm the mixture gently to obtain a clear solution.

  • In a separate test tube, prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.

  • Cool the sulfanilic acid solution in an ice bath to below 5°C.

  • Slowly add the sodium nitrite solution to the cooled sulfanilic acid solution while stirring.

  • In another test tube, add approximately 0.5 mL of concentrated HCl and place it in the ice bath.

  • Add the mixture from step 4 to the cold concentrated HCl. A fine white precipitate of the diazonium salt should form. Keep this suspension in the ice bath.

Part 2: Azo Coupling

  • In a 50 mL beaker, add 0.3 mL of N,N-dimethylaniline to 0.25 mL of glacial acetic acid.

  • Cool the N,N-dimethylaniline solution in an ice bath.

  • Slowly, and with constant stirring, add the cold diazonium salt suspension from Part 1 to the N,N-dimethylaniline solution.

  • A red color should develop, indicating the formation of the azo dye. Continue stirring in the ice bath for 10 minutes.

  • Slowly add 2.5 M NaOH solution until the mixture is alkaline. The color should change from red to orange as the Methyl Orange precipitates.

  • Cool the mixture in an ice bath for another 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with a small amount of cold water.

  • Allow the solid to air dry.

Visualizations

Experimental Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Part 3: Workup & Isolation start_diaz Dissolve Sulfanilic Acid & Na2CO3 cool_sulfanilic Cool Sulfanilic Acid Solution (0-5°C) start_diaz->cool_sulfanilic prep_nitrite Prepare NaNO2 Solution add_nitrite Add NaNO2 Solution prep_nitrite->add_nitrite cool_sulfanilic->add_nitrite form_diazonium Form Diazonium Salt Suspension add_nitrite->form_diazonium prep_hcl Prepare Cold Conc. HCl prep_hcl->form_diazonium mix_reagents Add Diazonium Salt to Coupling Agent form_diazonium->mix_reagents Immediate Use prep_coupling_agent Prepare N,N-dimethylaniline Solution cool_coupling_agent Cool Coupling Agent prep_coupling_agent->cool_coupling_agent cool_coupling_agent->mix_reagents stir_reaction Stir for 10 min mix_reagents->stir_reaction add_base Add NaOH (Alkalinize) stir_reaction->add_base precipitate Precipitate Methyl Orange add_base->precipitate cool_precipitate Cool for 15 min precipitate->cool_precipitate filter_product Vacuum Filtration cool_precipitate->filter_product wash_product Wash with Cold Water filter_product->wash_product dry_product Air Dry Product wash_product->dry_product

Caption: Workflow for the synthesis of an azo dye.

Troubleshooting Logic for Low Azo Dye Yield

Low_Yield_Troubleshooting start Low or No Yield of Azo Dye check_temp Was reaction temperature kept at 0-5°C? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_ph Was the pH of the coupling reaction optimal? temp_yes->check_ph fix_temp Decomposition of diazonium salt is likely. Maintain 0-5°C in future experiments. temp_no->fix_temp ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no check_reagents Were reagents added in the correct order and stoichiometry? ph_yes->check_reagents fix_ph Incorrect pH. Adjust pH based on the coupling agent: - Phenols: pH 8-10 - Amines: pH 4-5 ph_no->fix_ph reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no end_node If issues persist, consider purification issues or side reactions. reagents_yes->end_node fix_reagents Incomplete diazotization is possible. Ensure sufficient acid and a slight excess of NaNO2. reagents_no->fix_reagents

Caption: Troubleshooting logic for low yield in azo dye synthesis.

References

Technical Support Center: Azonic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the crystallization of Azonic acid, a critical process for its purification and formulation in drug development.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful this compound crystallization?

A: The most critical factor is controlling the level of supersaturation.[1] Supersaturation is the driving force for both the initial formation of crystal nuclei and their subsequent growth.[1] Achieving a state of optimal supersaturation—not too high, not too low—is key to obtaining crystals of desired size, shape, and purity.

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens if the solution is too concentrated or cooled too quickly.[4]

  • Immediate Steps: Re-heat the solution to redissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the supersaturation.[4] Allow the solution to cool at a much slower rate.[4]

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A: A failure to crystallize is usually due to either insufficient supersaturation or a high energy barrier for nucleation.[5]

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution.[4][5] The microscopic scratches can provide nucleation sites.

    • Seeding: If available, add a single, pure seed crystal of this compound to the solution to act as a template for growth.[2][4][5]

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[4][5]

    • Cool to a Lower Temperature: Use an ice bath to further cool the solution, which will decrease the solubility of this compound and increase supersaturation.[5]

Q4: The crystal yield is very low. How can I improve it?

A: A low yield indicates that a significant amount of this compound remains dissolved in the mother liquor.

  • Optimization Strategies:

    • Maximize Precipitation: Ensure the solution has been cooled for a sufficient amount of time. Extending the cooling period in an ice bath or refrigerator can improve yield.

    • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures.[2]

    • Anti-Solvent Addition: Consider a controlled addition of an "anti-solvent"—a solvent in which this compound is poorly soluble—to the solution to induce further precipitation. This must be done slowly to avoid oiling out.[6]

Q5: The crystals are very small or needle-like. How can I obtain larger, more uniform crystals?

A: The formation of small or irregular crystals is often a result of rapid crystallization due to excessively high supersaturation.[7]

  • Methods for Improvement:

    • Slow Cooling: The most effective method is to slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before any further cooling.[4]

    • Reduce Supersaturation: Re-heat the solution and add a small amount of extra solvent. While this may slightly decrease the overall yield, it will promote slower, more controlled crystal growth.[4]

Troubleshooting Guides

Problem 1: Polymorphism Issues

Polymorphism is the ability of a compound to exist in multiple crystal structures, which can have different physical properties like solubility and stability.[2][8] Controlling polymorphism is critical for ensuring consistent product quality.[1][3]

Symptoms:

  • Inconsistent dissolution rates between batches.

  • Variations in stability and bioavailability.[1][3]

  • Different crystal appearances under a microscope.

Troubleshooting Workflow:

G cluster_steps Optimization Loop start Inconsistent Crystal Form Detected char_step Characterize Polymorphs (PXRD, DSC, TGA) start->char_step solvent_screen Perform Solvent Screen char_step->solvent_screen cool_rate Vary Cooling Rate (Slow, Medium, Fast) char_step->cool_rate seed_strat Implement Seeding Strategy char_step->seed_strat analyze Analyze Resulting Polymorph solvent_screen->analyze cool_rate->analyze seed_strat->analyze desired_form Desired Polymorph Obtained? analyze->desired_form end_proc Standardize Protocol desired_form->end_proc Yes re_eval Re-evaluate Parameters desired_form->re_eval No re_eval->char_step

Caption: Workflow for troubleshooting this compound polymorphism.

Detailed Steps:

  • Characterize the Forms: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the different polymorphs present.[9][10][11]

  • Solvent Screening: The choice of solvent can significantly influence the resulting crystal form.[2] Test a range of solvents with different polarities.

  • Control Cooling Rate: A slower cooling rate often favors the most thermodynamically stable polymorph. Experiment with different cooling profiles.

  • Seeding: Introduce seed crystals of the desired polymorph to direct the crystallization process.[2] This is one of the most powerful methods for controlling polymorphism.[1]

Problem 2: Impurity Incorporation

The presence of impurities can inhibit crystal growth, affect crystal shape, and lead to a lower quality final product.[3][6]

Symptoms:

  • Discolored crystals.

  • Poorly formed or aggregated crystals.[7]

  • Lower than expected purity upon analysis.

Impurity Troubleshooting Logic:

G start High Impurity Level Detected source Identify Impurity Source (Starting Material, Solvent, Side-reaction) start->source charcoal Hot Filtration with Activated Charcoal? source->charcoal recrystallize Perform Recrystallization source->recrystallize If non-colored impurities charcoal->recrystallize If colored impurities purity_check Check Purity (HPLC, etc.) recrystallize->purity_check pass Purity Acceptable purity_check->pass Yes fail Purity Unacceptable purity_check->fail No fail->recrystallize

Caption: Decision process for addressing high impurity levels.

Detailed Steps:

  • Source Identification: Determine the source of the impurity. Is it from the starting materials, the solvent, or a side reaction?

  • Activated Charcoal: If colored impurities are present, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration before cooling.[4]

  • Recrystallization: The most effective method for purification is to perform a second crystallization (recrystallization). Dissolve the impure crystals in a minimal amount of hot solvent and allow them to re-form slowly.

Data & Protocols

Table 1: Effect of Solvent and Cooling Rate on this compound Crystal Yield and Purity
SolventCooling MethodTime (hours)Yield (%)Purity (%)Crystal Morphology
EthanolSlow Cool (Benchtop)48599.5Well-formed prisms
EthanolFast Cool (Ice Bath)19297.1Small needles
IsopropanolSlow Cool (Benchtop)47899.7Large blocks
IsopropanolFast Cool (Ice Bath)18598.0Fine powder
AcetonitrileSlow Cool (Benchtop)46599.2Plates
Experimental Protocol: Seeding for Polymorph Control

This protocol describes how to use seeding to selectively crystallize the desired polymorph (Form A) of this compound.

  • Prepare a Supersaturated Solution: In a clean flask, dissolve this compound in a suitable solvent (e.g., Isopropanol) at an elevated temperature (e.g., 60°C) until no solid remains.

  • Cool to Seeding Temperature: Slowly cool the solution to a temperature where it is supersaturated but nucleation has not yet occurred (e.g., 45°C).

  • Introduce Seed Crystals: Add a small quantity (approx. 0.1-1% by weight) of pure Form A seed crystals to the solution.

  • Controlled Cooling: Continue to cool the solution slowly according to the established profile (e.g., 5°C per hour) with gentle agitation.

  • Isolation: Once the final temperature is reached and crystallization is complete, isolate the crystals by filtration.

  • Analysis: Dry the crystals and analyze using PXRD to confirm that only Form A has been produced.[9][12]

References

Technical Support Center: Optimizing Aromatic Azo Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of aromatic azo compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of aromatic azo compounds?

A1: The synthesis of aromatic azo compounds via diazotization and coupling reactions is highly sensitive to several parameters. The most critical to control are temperature and pH. Diazotization must be carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[1] The subsequent coupling reaction's optimal pH is dependent on the coupling partner: phenols require mildly alkaline conditions (pH > 7.5), while aromatic amines need mildly acidic conditions (pH < 6).[2]

Q2: Why is the diazonium salt intermediate so unstable, and what are the safety precautions?

A2: Diazonium salts are thermally unstable and can be sensitive to friction and shock, posing a significant explosion hazard, especially when isolated in a dry, solid state.[3][4] The instability arises from the excellent leaving group, nitrogen gas (N₂), which can be rapidly lost upon decomposition.[4] For safety, always prepare diazonium salts in solution at 0-5°C and use them immediately.[1] Avoid isolating them unless absolutely necessary and, if so, handle no more than 0.75 mmol at a time, using non-metal spatulas.[3][5] It is also crucial to vent any gases generated during the reaction.[4]

Q3: My final azo compound has a different color than expected. What could be the cause?

A3: An unexpected color can be due to several factors. The presence of impurities or side products, such as triazenes from the self-coupling of the diazonium salt, can significantly alter the color.[2] Additionally, many azo compounds are pH indicators, so their color can change depending on the pH of the final solution.[2] Ensure your starting materials are pure and that the final product is isolated at a consistent pH.

Q4: What is "salting out," and how does it improve the isolation of azo dyes?

A4: "Salting out" is a technique used to decrease the solubility of a substance in an aqueous solution by adding a salt, such as sodium chloride (NaCl).[6] In the context of azo dye synthesis, adding NaCl to the reaction mixture after coupling promotes the precipitation of the dye, making it easier to collect by filtration and often leading to a higher isolated yield.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of aromatic azo compounds.

Problem Potential Cause Recommended Solution
Low or No Yield 1. Decomposition of Diazonium Salt: The reaction temperature during diazotization or coupling was too high (above 5°C).[1] 2. Incorrect pH: The pH was not optimal for the specific coupling partner.[2] 3. Incomplete Diazotization: Insufficient sodium nitrite (B80452) or acid was used.[2]1. Maintain Strict Temperature Control: Use an ice-salt bath to keep the temperature between 0-5°C throughout the diazotization and coupling steps.[1] 2. Optimize pH: Carefully adjust the pH of the coupling solution. For phenols, use a mildly alkaline solution (e.g., NaOH solution). For amines, use a mildly acidic solution (e.g., acetate (B1210297) buffer).[7] 3. Ensure Complete Diazotization: Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper (a blue-black color indicates excess).[8]
Formation of a Brown, Tar-Like Substance 1. High Reaction Temperature: Allowing the temperature to rise significantly can lead to decomposition and polymerization.[1] 2. Side Reactions: Uncontrolled side reactions can produce polymeric byproducts.1. Improve Temperature Control: Use an ice-salt bath and slow, dropwise addition of reagents to manage exothermic reactions.[2] 2. Slow Reagent Addition: Add the diazonium salt solution slowly to the coupling component with efficient stirring to prevent localized high concentrations.[1]
Product is Difficult to Purify 1. Presence of Triazenes: N-coupling of the diazonium salt with unreacted primary or secondary amines can form diazoamino compounds (triazenes).[1] 2. Formation of Phenols: Decomposition of the diazonium salt can lead to phenol (B47542) byproducts.[1]1. Control pH and Addition: Ensure complete diazotization before coupling and add the diazonium salt slowly to the coupling partner to minimize unreacted amine. Adjust pH to favor C-coupling.[1] 2. Purification by Recrystallization: Use a suitable solvent (e.g., ethanol, glacial acetic acid) to recrystallize the crude product.[1][9] Insoluble impurities can be removed by hot filtration.[9]
Inconsistent Results Between Batches 1. Variable Reagent Purity: Impurities in the starting amine or coupling agent can lead to side reactions.[8] 2. Inconsistent Temperature or pH Control: Small variations in these critical parameters can significantly affect the outcome.[8]1. Use Pure Starting Materials: Ensure the purity of your reagents before starting the reaction. 2. Standardize Procedures: Carefully document and control all reaction parameters, including temperatures, addition rates, and pH measurements, for each batch.

Quantitative Data Summary

The efficiency of azo compound synthesis is highly dependent on reaction conditions. The following tables provide typical optimized parameters.

Table 1: Optimized Reaction Conditions for Azo Synthesis

ParameterDiazotizationCoupling with PhenolsCoupling with AnilinesRationale
Temperature 0 - 5°C0 - 5°C0 - 5°CPrevents decomposition of the unstable diazonium salt.[1]
pH Strongly Acidic (pH 1-2)Mildly Alkaline (pH 8-10)Mildly Acidic (pH 4-6)Acid is required to generate HNO₂ for diazotization. Optimal pH activates the coupling partner (phenoxide ion) or prevents side reactions (protonation of amine).[2][7]
Reactant Ratio (Amine:NaNO₂) 1 : 1 to 1 : 1.1--A slight excess of NaNO₂ ensures complete conversion of the primary amine.[2]
Reactant Ratio (Diazo:Coupler) -1 : 11 : 1A 1:1 stoichiometry is typical, though a slight excess of the coupler may be used.[2]
Reaction Time 5 - 30 minutes10 - 60 minutes10 - 60 minutesCompletion can be monitored by TLC or a spot test for the diazonium salt.[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl Red (An Example Azo Dye)

This protocol is adapted from established organic synthesis procedures.[10][11][12]

Materials:

  • Anthranilic acid (6.5 g)

  • Concentrated Hydrochloric Acid (12.5 mL)

  • Sodium Nitrite (3.8 g)

  • N,N-dimethylaniline (8.9 mL)

  • Sodium Acetate (6.8 g)

  • 20% Sodium Hydroxide (B78521) solution

  • 10% Acetic Acid solution

  • Toluene for recrystallization

  • Distilled water, Ice

Part A: Diazotization of Anthranilic Acid

  • In a beaker, dissolve 6.5 g of anthranilic acid in a mixture of 5 mL of concentrated HCl and 15 mL of water. Gentle heating may be required.

  • Cool the solution in an ice bath to below 5°C. Add 25 g of crushed ice and the remaining 7.5 mL of concentrated HCl.

  • Slowly add a pre-chilled solution of 3.8 g of sodium nitrite in 7.5 mL of water dropwise, while stirring vigorously. Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, stir for an additional 5-10 minutes. The resulting solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling

  • In a separate beaker, dissolve 8.9 mL of N,N-dimethylaniline in 5 mL of 10% acetic acid. Cool this solution in an ice bath.

  • Slowly and with constant stirring, add the cold diazonium salt solution from Part A to the N,N-dimethylaniline solution.

  • Prepare a solution of 6.8 g of sodium acetate in 10 mL of water. Add about one-third of this solution to the reaction mixture. A red precipitate of methyl red should form.

  • Stir the mixture in an ice bath for one hour, adding the rest of the sodium acetate solution in portions.

Part C: Isolation and Purification

  • Add 5 mL of 20% sodium hydroxide solution and continue stirring for another hour as the mixture warms to room temperature.

  • Collect the crude solid product by vacuum filtration.

  • Wash the solid first with water, then with 10% acetic acid (to remove unreacted N,N-dimethylaniline), and finally with water again.

  • Purify the crude methyl red by recrystallization from toluene.

Protocol 2: Purification of Azo Compounds by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[9][13]

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the azo compound when hot but not when cold. Common solvents include ethanol, methanol, and glacial acetic acid.[1][14]

  • Dissolution: Place the crude, dry azo compound in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven to remove all traces of solvent.

Visualizations

Experimental_Workflow cluster_Diazotization Part A: Diazotization (0-5°C) cluster_Coupling Part B: Azo Coupling (0-5°C) cluster_Purification Part C: Isolation & Purification Amine 1. Dissolve Aromatic Amine in Acid Cooling1 2. Cool to 0-5°C Amine->Cooling1 NaNO2 3. Add NaNO₂ Solution Dropwise Cooling1->NaNO2 Stir1 4. Stir to Complete Reaction NaNO2->Stir1 Addition 6. Slowly Add Diazonium Salt to Coupler Stir1->Addition Use Immediately Coupler 5. Prepare Cold Solution of Coupling Partner Coupler->Addition Stir2 7. Stir to Ensure Complete Coupling Addition->Stir2 Filter1 8. Isolate Crude Product (Vacuum Filtration) Stir2->Filter1 Recrystallize 9. Recrystallize from Suitable Solvent Filter1->Recrystallize Filter2 10. Collect Pure Crystals Recrystallize->Filter2 Dry 11. Dry Final Product Filter2->Dry

Caption: General experimental workflow for the synthesis of aromatic azo compounds.

Troubleshooting_Low_Yield Start Low Yield Observed Temp Was Temperature kept at 0-5°C? Start->Temp pH Was pH optimal for the coupling partner? Temp->pH Yes Sol_Temp Solution: Use ice-salt bath. Add reagents slowly. Temp->Sol_Temp No Diazotization Was diazotization complete? (Test with starch-iodide paper) pH->Diazotization Yes Sol_pH Solution: Adjust pH carefully. (Alkaline for phenols, acidic for anilines) pH->Sol_pH No Sol_Diazo Solution: Use slight excess of NaNO₂. Ensure sufficient acid. Diazotization->Sol_Diazo No Success Yield Improved Diazotization->Success Yes Sol_Temp->Success Sol_pH->Success Sol_Diazo->Success

Caption: Logical workflow for troubleshooting low yields in azo coupling reactions.

Signaling_Pathway cluster_receptor Cell Membrane Receptor GPCR Target Signal Downstream Signaling Cascade Receptor->Signal Ligand_Trans Azo-Ligand (Trans-isomer) Inactive State Light_UV UV Light (e.g., 365 nm) Ligand_Trans->Light_UV Ligand_Cis Azo-Ligand (Cis-isomer) Active State Ligand_Cis->Receptor Binds & Activates Light_Vis Visible Light (e.g., >450 nm) Ligand_Cis->Light_Vis Light_UV->Ligand_Cis Photoisomerization Light_Vis->Ligand_Trans Photoisomerization Response Cellular Response (e.g., Ca²⁺ release) Signal->Response

Caption: Photoswitchable activation of a signaling pathway using an azo-derivative ligand.

References

Technical Support Center: Safe Handling of Energetic Nitrogen-Rich Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and troubleshooting protocols for researchers, scientists, and drug development professionals working with energetic nitrogen-rich compounds, which have the potential for rapid or explosive decomposition. Adherence to these guidelines is critical for ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What chemical features indicate a compound may be prone to explosive decomposition?

A1: Certain functional groups and structural properties significantly increase the risk of explosive decomposition. These include, but are not limited to:

  • A high nitrogen-to-carbon ratio.

  • The presence of multiple contiguous nitrogen atoms (e.g., azides, triazenes).

  • Nitro groups (C-NO2), especially when multiple are present.

  • Nitrate esters (O-NO2).

  • Peroxide linkages (O-O).

  • Strained ring systems containing the above groups.

A "rule of six" is often cited for oxygen balance, suggesting that if the number of oxygen atoms is less than six times the number of carbon and hydrogen atoms, the compound may be sensitive. However, this is a very general guideline and should not be a substitute for a thorough risk assessment.

Q2: What are the primary triggers for the decomposition of energetic compounds?

A2: The most common initiators for the decomposition of energetic materials are:

  • Thermal Stress: Exposure to high temperatures can initiate a self-sustaining exothermic decomposition.

  • Mechanical Shock: Impact, friction, or grinding can provide the activation energy needed for decomposition.

  • Electrostatic Discharge (ESD): A spark can trigger sensitive compounds.

  • Chemical Incompatibility: Contact with strong oxidizers, reducers, acids, or bases can lead to violent reactions.

  • Light: Certain compounds are photolytically sensitive and can decompose upon exposure to specific wavelengths of light.

Q3: How can I assess the thermal stability of a newly synthesized compound?

A3: Differential Scanning Calorimetry (DSC) is a primary technique for assessing thermal stability. It measures the heat flow into or out of a sample as it is heated. A sharp exothermic peak indicates a decomposition event. The onset temperature of this exotherm is a critical parameter for determining the safe handling temperature of the compound.

Troubleshooting Guide

Issue 1: An unexpected exotherm is observed during a reaction.

  • Immediate Action:

    • Alert all personnel in the immediate vicinity.

    • If it is safe to do so, immediately remove the heat source.

    • If the reaction is in a flask, begin cooling with an ice bath. Be prepared for a rapid quench if necessary, but be aware that this can sometimes accelerate decomposition in certain systems.

    • Ensure the fume hood sash is lowered as much as possible.

    • Evacuate the area if the exotherm cannot be controlled.

  • Logical Troubleshooting Flow:

start Unexpected Exotherm Detected q1 Is it safe to approach the reaction? start->q1 action1 Remove heat source and apply cooling. q1->action1 Yes action2 Lower fume hood sash. Evacuate. q1->action2 No q2 Is the exotherm under control? action1->q2 end_unsafe Emergency Situation action2->end_unsafe action3 Monitor reaction until stable. Conduct post-incident analysis. q2->action3 Yes action4 Activate emergency protocols. Do not re-enter. q2->action4 No end_safe Safe Resolution action3->end_safe action4->end_unsafe cluster_0 Phase 1: Computational & Literature Review cluster_1 Phase 2: Small-Scale Synthesis & Analysis cluster_2 Phase 3: Scale-Up Decision a1 Identify Energetic Functional Groups a2 Calculate Oxygen Balance a1->a2 a3 Literature Search for Analogous Compounds a2->a3 b1 Synthesize <100 mg Scale a3->b1 b2 Perform Thermal Analysis (DSC/TGA) b1->b2 b3 Assess Sensitivity (Impact/Friction - if necessary) b2->b3 c1 Review All Safety Data b3->c1 c2 Develop Detailed SOPs and Mitigation Measures c1->c2 c3 Proceed with Scale-Up under Strict Controls c2->c3 Acceptable Risk c4 Redesign Synthesis or Abandon Route c2->c4 Unacceptable Risk

Technical Support Center: Purification of Crude Azonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Azonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound typically contains a variety of impurities stemming from the synthetic process. These can include unreacted starting materials, by-products from side reactions (e.g., isomeric variants or over-reaction products), and degradation products.[1][2][3] The specific impurities will depend on the synthetic route employed.

Q2: What is the initial recommended purification strategy for crude this compound?

A2: For a polar, acidic compound like this compound, a multi-step approach is often most effective. A common starting point is an acid-base extraction to separate the acidic product from neutral and basic impurities.[4][5][6][7][8][9][10] This is often followed by chromatography and/or crystallization for final polishing.

Q3: How can I improve the peak shape of this compound during HPLC analysis?

A3: Peak tailing for acidic compounds in reversed-phase HPLC is often due to interactions with residual silanol (B1196071) groups on the silica-based column.[11][12] To mitigate this, consider adding a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of the silanol groups.[11][13][14] Using a column with a stationary phase specifically designed for polar compounds can also improve peak shape.[15]

Q4: My this compound sample is "oiling out" during crystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to rapid cooling or the presence of impurities.[16] To resolve this, try reheating the solution and adding a small amount of additional "soluble" solvent to slow down the crystallization process. If impurities are suspected, consider a charcoal treatment step prior to crystallization.[16]

Q5: What is the best way to remove highly polar impurities from my this compound sample?

A5: For highly polar impurities that are difficult to separate from the polar this compound using standard chromatography, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative.[11] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can provide better retention and separation of very polar compounds.

Troubleshooting Guides

Acid-Base Extraction Troubleshooting
Symptom Possible Cause Troubleshooting Steps
Low recovery of this compound in the aqueous layer. Incomplete deprotonation of this compound.Ensure the pH of the aqueous base (e.g., sodium bicarbonate solution) is sufficiently high to fully deprotonate the this compound and drive it into the aqueous phase. A general rule of thumb is to have a pH at least 2 units above the pKa of the acidic compound.
Insufficient mixing of the organic and aqueous layers.Shake the separatory funnel vigorously for an adequate amount of time to ensure thorough mixing and partitioning.
Use of an inappropriate organic solvent.Select an organic solvent in which the neutral form of this compound is highly soluble, but which is immiscible with water.
Precipitation of this compound at the interface of the two layers. The salt form of this compound may have limited solubility in the aqueous phase.Increase the volume of the aqueous phase to ensure the salt remains dissolved.
Poor separation of layers (emulsion formation). High concentration of solutes or vigorous shaking.Allow the separatory funnel to stand for a longer period. Gently swirling the funnel or adding a small amount of brine (saturated NaCl solution) can help break the emulsion.
Chromatography Troubleshooting (Reversed-Phase HPLC)
Symptom Possible Cause Troubleshooting Steps
Poor retention of this compound (elutes near the void volume). The mobile phase is too nonpolar.Increase the polarity of the mobile phase by increasing the proportion of the aqueous component.[13]
The compound is too polar for the stationary phase.Consider using a more polar stationary phase or switching to a different chromatographic technique like HILIC.[11] Ion-pairing chromatography can also be used to increase retention of polar compounds.[13][17]
Peak tailing. Secondary interactions between this compound and the stationary phase.Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress silanol interactions.[11][14]
Column overload.Reduce the amount of sample injected onto the column.[18]
Co-elution of impurities with the this compound peak. Insufficient separation selectivity.Optimize the mobile phase composition by adjusting the solvent ratio, pH, or trying different organic modifiers (e.g., methanol (B129727) instead of acetonitrile).[14][18]
High backpressure. System blockage (e.g., clogged frits or column contamination).Clean or replace the column inlet frit.[18] Flush the column with a strong solvent to remove any strongly retained contaminants.
Crystallization Troubleshooting
Symptom Possible Cause Troubleshooting Steps
No crystal formation upon cooling. Solution is not supersaturated (too much solvent).Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[16]
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of pure this compound can also initiate crystallization.
Rapid precipitation of fine powder instead of crystals. Solution is too supersaturated, leading to rapid nucleation.Reheat the solution and add a small amount of additional solvent to slow down the cooling and crystallization process.[16]
Formation of an oil instead of a solid. The compound is precipitating at a temperature above its melting point due to high impurity levels or rapid cooling.Re-dissolve the oil by heating and add more of the "soluble" solvent. Allow the solution to cool more slowly. If impurities are suspected, consider purifying the sample by another method (e.g., chromatography) before attempting crystallization again.[16]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Crude this compound
  • Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate solution (50 mL).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer, while neutral and basic impurities will remain in the lower organic layer.

  • Collection: Drain the lower organic layer. Collect the upper aqueous layer containing the sodium salt of this compound.

  • Re-extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of sodium bicarbonate solution. The aqueous layers are then combined.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (test with pH paper). This compound will precipitate out of the solution.

  • Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase: Pack a glass column with silica (B1680970) gel in a suitable non-polar solvent (e.g., hexanes).

  • Sample Preparation: Dissolve the partially purified this compound in a minimum amount of the eluent or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 90:10 hexanes:ethyl acetate (B1210297) with 0.1% acetic acid). The acetic acid is added to improve the peak shape of the acidic compound.[11]

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound from the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve this compound well at high temperatures but poorly at low temperatures. A common technique is to use a solvent pair, such as methanol/water, where this compound is soluble in methanol but insoluble in water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the "soluble" solvent (e.g., methanol) dropwise while heating until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Aq_Phase Aqueous Phase (this compound Salt) Extraction->Aq_Phase Org_Phase Organic Phase (Impurities) Extraction->Org_Phase Acidify Acidification & Precipitation Aq_Phase->Acidify Waste Waste Org_Phase->Waste Chromatography Chromatography Acidify->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic rect_node rect_node Start Purification Step Yields Impure Product Check_Purity Purity Acceptable? Start->Check_Purity Identify_Impurity Identify Impurity (e.g., HPLC, TLC) Check_Purity->Identify_Impurity No End Achieved Desired Purity Check_Purity->End Yes Is_Polar Impurity More Polar? Identify_Impurity->Is_Polar Is_Acidic Impurity Acidic/Basic? Identify_Impurity->Is_Acidic Optimize_Method Optimize Current Method (e.g., adjust pH, solvent gradient) Is_Polar->Optimize_Method No Alternative_Method Select Alternative Method (e.g., HILIC, Ion Exchange) Is_Polar->Alternative_Method Yes Is_Acidic->Optimize_Method No Is_Acidic->Alternative_Method Yes Optimize_Method->Check_Purity Alternative_Method->Check_Purity

Caption: Logical troubleshooting workflow for purification issues.

References

Technical Support Center: Ascorbic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide addresses the stabilization and long-term storage of Ascorbic Acid (Vitamin C) . The term "Azonic acid" as specified in the prompt refers to a fictional substance. To provide a scientifically accurate and responsible resource, this guide focuses on a real-world compound with well-documented stability challenges.

This guide is intended for researchers, scientists, and drug development professionals working with Ascorbic Acid. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: My ascorbic acid solution is turning yellow/brown. What is causing this discoloration?

A1: The yellowing or browning of ascorbic acid solutions is a primary indicator of degradation. This is mainly due to oxidation, which can be accelerated by several factors including exposure to oxygen, light, high temperatures, and the presence of metal ions.[1][2][3] One of the main degradation products, furfural (B47365), can polymerize or react with amino acids to form brown pigments.[4]

Q2: What are the optimal pH conditions for storing ascorbic acid solutions?

A2: Ascorbic acid exhibits maximum stability in the pH range of 2 to 4.[5] Under acidic conditions, the rate of degradation is significantly lower compared to neutral or alkaline environments.[6] In highly acidic solutions (e.g., pH 1), the degradation pathway leading to furfural formation is favored, while alkaline conditions lead to different degradation products.[4]

Q3: Can I store ascorbic acid solutions at room temperature?

A3: Room temperature storage is not recommended for long-term stability. High temperatures significantly accelerate the degradation of ascorbic acid.[3][5] For short-term handling (up to 18 hours), stabilized plasma samples have shown stability at room temperature.[7] However, for long-term storage, freezing (e.g., -70°C) is critical to prevent degradation.[8]

Q4: I've observed rapid degradation of ascorbic acid in my cell culture media. Why is this happening?

A4: Cell culture media often contain metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), which are potent catalysts for ascorbic acid oxidation.[9][10] Even trace amounts of these ions can lead to rapid degradation. The presence of dissolved oxygen in the media further accelerates this process.[9]

Q5: Are there any additives that can help stabilize my ascorbic acid solutions?

A5: Yes, several additives can enhance stability.

  • Chelating Agents: Agents like EDTA can sequester metal ions, preventing them from catalyzing oxidation.

  • Antioxidants: Other antioxidants can act synergistically. For example, glutathione (B108866) can reduce the oxidized form of ascorbic acid (dehydroascorbic acid) back to its active state.[3] Ferulic acid also provides a protective effect.[3]

  • Reducing Agents: Dithiothreitol (DTT) and cysteine have been used as preservatives to maintain ascorbic acid in its reduced, stable form.[7][9]

  • Solvents: Using specific solvents like a mixture of water, ethoxydiglycol, and propylene (B89431) glycol can significantly improve stability for long-term storage.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly low concentration in analytical measurements. 1. Degradation during sample preparation: Exposure to light, oxygen, or room temperature.[2][8] 2. Inappropriate sample handling: Use of incorrect anticoagulants for plasma samples (heparin is preferred).[8] 3. Oxidation catalyzed by metal ions. [10]1. Work quickly, under low light conditions, and on ice. Immediately acidify plasma samples after centrifugation.[8] 2. Use heparin tubes for blood collection.[8] 3. Use deionized, metal-free water and consider adding a chelating agent like EDTA.
Precipitate formation in frozen solutions. 1. Concentration exceeds solubility at low temperatures. 2. pH shift during freezing. 1. Ensure the concentration is within the solubility limits for the chosen solvent and storage temperature. 2. Use a buffer system that is effective at sub-zero temperatures.
Inconsistent results between experimental batches. 1. Variability in dissolved oxygen content. [9] 2. Contamination with trace metals. 3. Differences in light exposure or temperature during handling. 1. Prepare solutions with de-gassed solvents (e.g., by sparging with argon or nitrogen). 2. Use high-purity reagents and acid-washed glassware. 3. Standardize all handling procedures to ensure consistency.

Data Summary: Factors Affecting Ascorbic Acid Stability

The following table summarizes the impact of various factors on the stability of ascorbic acid.

Factor Condition Promoting Degradation Condition Promoting Stability Supporting Evidence / Notes
pH Neutral to Alkaline (pH > 5)Acidic (pH 2-4)Degradation is significantly faster in acidic environments compared to neutral or alkaline ones.[6]
Temperature High temperatures (e.g., >40°C)Low temperatures (e.g., -70°C)The degradation rate increases with temperature.[5][12] Freezing is recommended for long-term storage.[8]
Oxygen Presence of dissolved oxygenAnaerobic / Anoxic conditionsOxygen is a key reactant in the primary oxidative degradation pathway.[5][9] Removing all oxygen is the best preservation method at high temperatures.[3]
Light Exposure to UV or natural lightStorage in dark/amber containersLight provides the energy to initiate oxidative reactions.[1]
Metal Ions Presence of Cu²⁺, Fe²⁺Absence of metal ions; use of chelators (e.g., EDTA)Copper and iron ions are strong catalysts for ascorbic acid oxidation.[9][10]
Solvent Aqueous solutionsDry, powdered form; specific solvent systemsDilution in water greatly accelerates degradation.[1] Solvent systems with ethoxydiglycol and propylene glycol can enhance stability.[11]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ascorbic Acid Quantification

This protocol describes a common High-Performance Liquid Chromatography (HPLC) method for determining the concentration of ascorbic acid in a solution, allowing for the assessment of its stability over time.

Objective: To quantify the amount of intact ascorbic acid and monitor its degradation.

Methodology:

  • Sample Preparation:

    • Dilute the ascorbic acid solution to a suitable concentration range (e.g., 2.0-250.0 µmol/L) using a stabilizing diluent.

    • A recommended diluent is cold, de-gassed 5% metaphosphoric acid to precipitate proteins (if present) and maintain an acidic pH.[13]

    • Centrifuge samples if necessary to remove any precipitate.

    • Transfer the supernatant to an HPLC vial, preferably kept in a cooled autosampler (4°C).[13]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with a mixture of 90% 0.02% phosphoric acid in water and 10% acetonitrile.[10]

    • Flow Rate: 0.5 mL/min.[10]

    • Detection: UV detector set to 254 nm.[10]

    • Injection Volume: 20 µL.

    • Temperature: Maintain the column at a controlled temperature (e.g., 25°C).

  • Analysis:

    • Run a calibration curve using standards of known ascorbic acid concentrations prepared in the same stabilizing diluent.

    • Inject the prepared samples.

    • Quantify the ascorbic acid peak based on the calibration curve. The retention time will vary based on the specific column and system but should be consistent.

Visualizations

Degradation Pathways & Experimental Workflows

The following diagrams illustrate the key degradation pathways of ascorbic acid and a typical workflow for conducting a stability study.

AscorbicAcid L-Ascorbic Acid (Active) DHA Dehydroascorbic Acid (DHA) (Reversible Oxidation) AscorbicAcid->DHA O₂, Metal Ions, Light, High Temp DHA->AscorbicAcid Reducing Agents (e.g., Glutathione) DKG 2,3-Diketogulonic Acid (Irreversible Hydrolysis) DHA->DKG Hydrolysis FurtherProducts Further Degradation Products (e.g., Oxalate, Threonate, Furfural) DKG->FurtherProducts Cleavage/Rearrangement

Caption: Primary aerobic degradation pathway of Ascorbic Acid.

Prep Prepare Ascorbic Acid Solution in Desired Matrix/Buffer Stress Aliquot and Expose to Stress Conditions (e.g., Temp, Light, pH) Prep->Stress Sampling Collect Samples at Defined Time Points (t=0, t=1, t=2...) Stress->Sampling Analysis Analyze Samples via Stability-Indicating HPLC Sampling->Analysis Data Quantify Degradation and Determine Rate Constant Analysis->Data

Caption: General workflow for an Ascorbic Acid stability study.

Start Rapid Degradation Observed? CheckMetals Metal Ions Present? Start->CheckMetals Yes CheckOxygen Oxygen Exposure? CheckMetals->CheckOxygen No ActionMetals Add Chelator (EDTA) Use Metal-Free Water CheckMetals->ActionMetals Yes CheckpH Is pH > 4? CheckOxygen->CheckpH No ActionOxygen De-gas Solvents (e.g., Argon Sparge) CheckOxygen->ActionOxygen Yes CheckTemp Storage Temp > 4°C? CheckpH->CheckTemp No ActionpH Adjust pH to 2-4 with Acid CheckpH->ActionpH Yes ActionTemp Store at ≤ 4°C or Freeze (-70°C) CheckTemp->ActionTemp Yes End Stability Improved ActionMetals->End ActionOxygen->End ActionpH->End ActionTemp->End

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Synthesis of Azelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Azonic acid" did not yield a recognized chemical compound. However, "Azelaic acid" is a well-known dicarboxylic acid with established industrial synthesis methods. This guide will focus on the synthesis of Azelaic Acid, assuming a possible transcription error. If "this compound" is a proprietary or novel compound, please provide the correct chemical structure or name for a more targeted response. Another possibility is "Azinic acid" which is a nitrogen oxoacid.[1] A further possibility is "meththis compound" which can be synthesized from nitromethane.[2]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of azelaic acid, particularly through the ozonolysis of oleic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for azelaic acid?

A1: The primary industrial method for synthesizing azelaic acid is the oxidative cleavage of oleic acid using ozone.[3] This process is advantageous as it can be performed without organic solvents or catalysts and results in an equimolar yield of azelaic acid and pelargonic acid.[3]

Q2: What are the main side reactions to be aware of during the ozonolysis of oleic acid?

A2: While ozonolysis is relatively clean, potential side reactions can include the formation of shorter-chain dicarboxylic acids and other oxidation byproducts if the reaction conditions are not carefully controlled. The purity of the starting oleic acid is also crucial, as other unsaturated fatty acids will also react with ozone to produce different carboxylic acids.

Q3: My azelaic acid yield is lower than expected. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Ozonolysis: The reaction time may be too short, or the ozone concentration may be insufficient.

  • Suboptimal Temperature: Temperature control is critical. Deviations can affect the stability of the ozonide intermediate and lead to unwanted side reactions.

  • Inefficient Oxidative Work-up: The decomposition of the ozonide intermediate requires an oxidative work-up to form the carboxylic acid. Incomplete work-up will result in lower yields.

  • Loss during Purification: Azelaic acid is typically purified by crystallization. Significant product loss can occur if the crystallization and filtration steps are not optimized.

Q4: The final product is discolored. What is the likely cause and how can it be resolved?

A4: Discoloration often indicates the presence of impurities from side reactions or oxidation of the product.[4] Purification through recrystallization, potentially with the use of activated charcoal, can help remove colored impurities.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Azelaic Acid Incomplete reaction; Formation of significant side products; Loss of product during work-up and purification.[4]Optimize reaction time and ozone flow rate. Ensure precise temperature control.[4] Optimize crystallization and purification steps to minimize product loss.[4]
Formation of a Dark-Colored or Tarry Reaction Mixture Oxidation of the starting material or product; Excessive reaction temperature.[4]Maintain strict temperature control throughout the reaction. Ensure the starting oleic acid is of high purity.
Product Fails to Crystallize During Purification Solution is not sufficiently saturated; Presence of impurities inhibiting crystallization.Concentrate the solution by removing more solvent. Try seeding the solution with a small crystal of pure azelaic acid. If impurities are suspected, an additional purification step like column chromatography may be necessary.
Co-production of Pelargonic Acid is not Equimolar Impure starting material (oleic acid); Side reactions consuming the intermediates.Use a high-purity source of oleic acid (ideally >80%).[3] Analyze the reaction mixture for byproducts to identify and mitigate side reactions.

Experimental Protocols

Synthesis of Azelaic Acid via Ozonolysis of Oleic Acid

This protocol is a generalized procedure based on established methods.[3]

  • Preparation: A liquid stock solution of high-purity oleic acid is prepared.

  • Dispersion: A specific quantity of water is dispersed into the oleic acid solution.

  • Ozonolysis: Gaseous ozone is brought into contact with the aqueous dispersion of oleic acid. The reaction is typically carried out at a controlled temperature.

  • Oxidative Work-up: Following the complete consumption of oleic acid, the ozonide intermediate is subjected to an oxidative work-up to yield azelaic acid and pelargonic acid.

  • Separation and Purification: The two acids are then separated. Azelaic acid, being a solid at room temperature, is typically purified by crystallization.

Visualizations

Azelaic_Acid_Synthesis_Pathway Ozone_Water 1. O3 2. H2O (Oxidative Work-up) Azelaic_Acid Azelaic Acid Ozone_Water->Azelaic_Acid Pelargonic_Acid Pelargonic Acid Ozone_Water->Pelargonic_Acid Oleic_Acid Oleic_Acid

Caption: Ozonolysis of Oleic Acid to produce Azelaic Acid and Pelargonic Acid.

Troubleshooting_Workflow Check_Reaction Check Reaction Parameters Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Check_Purity Analyze Starting Material Purity Side_Reactions Significant Side Reactions? Check_Purity->Side_Reactions Optimize_Workup Optimize Work-up & Purification Purification_Loss High Loss During Purification? Optimize_Workup->Purification_Loss Incomplete_Reaction->Check_Purity No Increase_Time_O3 Increase Reaction Time / O3 Flow Incomplete_Reaction->Increase_Time_O3 Yes Side_Reactions->Optimize_Workup No Adjust_Temp Adjust Temperature Side_Reactions->Adjust_Temp Yes Improve_Purification Improve Crystallization/Filtration Purification_Loss->Improve_Purification Yes End Yield Improved Purification_Loss->End No Increase_Time_O3->End Adjust_Temp->End Improve_Purification->End

Caption: Troubleshooting workflow for low yield in Azelaic Acid synthesis.

References

Technical Support Center: Refining Analytical Methods for Trace Azonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of trace levels of Azonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods, troubleshooting common issues, and ensuring data integrity. The information provided is based on established methods for the analysis of small, polar, nitrogen-containing organic acids and should be adapted and validated for the specific analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying trace levels of this compound?

A1: For trace-level quantification of small, polar, nitrogen-containing organic acids like this compound, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.[1][2][3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which are crucial for trace analysis in complex matrices.[4]

Q2: What are the main challenges in analyzing this compound at trace concentrations?

A2: The primary challenges stem from its presumed high polarity and low molecular weight. These characteristics can lead to:

  • Poor retention on traditional reversed-phase (RP) HPLC columns.[2][3]

  • Low ionization efficiency in mass spectrometry, resulting in poor sensitivity.[5]

  • Significant matrix effects from co-eluting compounds in the sample, which can suppress or enhance the analyte signal.[6][7]

  • Difficulties in sample preparation to effectively isolate and concentrate the analyte from complex matrices.[8]

Q3: Is derivatization necessary for this compound analysis?

A3: Derivatization is highly recommended, especially for LC-MS/MS analysis.[5][9] By chemically modifying the this compound molecule, you can:

  • Improve its chromatographic retention on reversed-phase columns.[5]

  • Enhance its ionization efficiency, leading to significantly lower detection limits.[5][9][10]

  • Increase the specificity of the analysis.[11]

Several derivatization reagents are available for carboxylic acids that can be tested for this compound.[5][9][11][12]

Q4: What type of HPLC column is best suited for this compound analysis?

A4: The choice of column depends on whether you are using a derivatization step.

  • Without Derivatization: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns are often effective for retaining and separating highly polar compounds.[3][13] Ion-exclusion chromatography can also be used.[1][2]

  • With Derivatization: A standard C18 reversed-phase column is typically suitable, as the derivatization process makes the analyte less polar.[5]

Q5: How can I minimize matrix effects in my analysis?

A5: Minimizing matrix effects is critical for accurate quantification. Strategies include:

  • Effective sample preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and remove interfering components.[8]

  • Chromatographic separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.

  • Use of a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.

  • Matrix-matched calibration curves: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
No or Low Peak Response Analyte not retained on the column.- Use a more appropriate column (e.g., HILIC or ion-exclusion).- Adjust mobile phase pH to suppress ionization of the acid.[14]
UV detector wavelength is not optimal.- Determine the UV absorbance maximum for this compound (likely in the low UV range, e.g., 200-220 nm).[1]
Insufficient sample concentration.- Optimize sample preparation for better concentration.- Increase injection volume.
Peak Tailing Secondary interactions with the column stationary phase.- Use a high-purity silica (B1680970) column.- Adjust mobile phase pH.[15]
Column contamination or degradation.- Flush the column with a strong solvent.- Replace the column if necessary.[16]
Retention Time Drift Inconsistent mobile phase composition.- Prepare fresh mobile phase daily.- Ensure proper mixing if using a gradient.[17]
Fluctuations in column temperature.- Use a column oven for stable temperature control.[17]
Column aging.- Monitor column performance and replace when necessary.[16]
Baseline Noise or Drift Contaminated mobile phase or detector cell.- Use high-purity solvents and reagents.- Flush the detector cell.[17][18]
Air bubbles in the system.- Degas the mobile phase.- Purge the pump.[17]
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity Poor ionization efficiency.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).- Consider derivatization to enhance ionization.[5][9]
Matrix suppression.- Improve sample cleanup.- Use a stable isotope-labeled internal standard.[7]
In-source fragmentation or instability of the molecule.- Adjust source conditions to minimize fragmentation.- Ensure the stability of this compound in the final sample solvent.[6]
Inconsistent Results (Poor Precision) Variable matrix effects.- Use a stable isotope-labeled internal standard.- Implement more rigorous sample cleanup.[7]
Carryover from previous injections.- Optimize the wash solvent and increase the wash volume between injections.
Instability of the analyte in the autosampler.- Keep the autosampler tray cooled.- Investigate the stability of the analyte in the injection solvent over time.
High Background Noise Contamination in the mobile phase, LC system, or mass spectrometer.- Use high-purity solvents and additives.- Clean the ion source.[19]
Co-eluting isobaric interferences.- Improve chromatographic separation.- Select more specific precursor-product ion transitions.[6]
Split or Broad Peaks Column overload.- Dilute the sample or reduce the injection volume.[15]
Incompatibility between injection solvent and mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.[18]
Column degradation.- Replace the column.[16]

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of small polar organic acids using HPLC-UV and LC-MS/MS. These values can serve as a benchmark when developing a method for this compound.

Table 1: Representative Performance of HPLC-UV Methods for Organic Acids

Compound Method LOD LOQ Linearity (r²) Reference
Various Organic AcidsHPLC-UV11 - 8,026 µg/kg40 - 26,755 µg/kg>0.99[20]
Fumaric AcidHPLC-UV-0.05 mg/L>0.999[21]
Pyroglutamic AcidHPLC-UV-0.5 mg/L>0.999[21]

Table 2: Representative Performance of LC-MS/MS Methods for Organic Acids

Compound Method LOD LOQ Linearity (r²) Reference
Various Carboxylic Acids (derivatized)LC-MS/MS0.2 - 44 µg/L->0.99[5]
Lactic, Succinic, Malic, Citric Acids (derivatized)SFC-MS0.5 ppb (µg/L)--[9]
Various Carboxylic Acids (derivatized)LC-MS/MSas low as 0.01 ng/mL-0.99[10]
Various Organic AcidsLC-MS-0.2 - 6 ppm (µg/mL)>0.99[13]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound (Hypothetical)

This protocol is a starting point and requires optimization for this compound.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 1 mL of the sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic interferences.

    • Elute this compound with 1 mL of 2% formic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

  • HPLC-UV Conditions

    • Column: HILIC column (e.g., 150 mm x 2.1 mm, 3 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient: 95% B to 50% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 210 nm

Protocol 2: LC-MS/MS Analysis with Derivatization (Hypothetical)

This protocol utilizes a generic derivatization agent for carboxylic acids and requires optimization.

  • Sample Preparation and Derivatization

    • Perform sample cleanup using SPE as described in Protocol 1.

    • To the dried eluate, add 50 µL of a derivatization agent (e.g., 4-bromo-N-methylbenzylamine) solution in acetonitrile and 10 µL of a coupling agent (e.g., EDC) solution.[5]

    • Vortex and heat at 60 °C for 30 minutes.

    • After cooling, dilute the sample with the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 8 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS/MS Transitions: To be determined by infusing a derivatized standard of this compound.

Visualizations

Experimental_Workflow_LC_MSMS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Cleanup Derivatization Derivatization SPE->Derivatization Eluate LC LC Separation (Reversed-Phase) Derivatization->LC Injection MSMS Tandem MS Detection (ESI+) LC->MSMS Eluent Quantification Quantification vs. Internal Standard MSMS->Quantification Result Final Concentration Quantification->Result Troubleshooting_Logic Start Poor Chromatographic Result CheckPeakShape Is peak shape poor? (Tailing, Fronting, Split) Start->CheckPeakShape CheckRetention Is retention time unstable? Start->CheckRetention CheckSensitivity Is sensitivity low? Start->CheckSensitivity SolventMismatch Injection solvent vs. Mobile phase mismatch? CheckPeakShape->SolventMismatch ColumnIssue Column contamination or degradation? CheckPeakShape->ColumnIssue pH_Issue Mobile phase pH incorrect? CheckPeakShape->pH_Issue TempFluctuation Column temperature unstable? CheckRetention->TempFluctuation MobilePhaseIssue Mobile phase prepared incorrectly? CheckRetention->MobilePhaseIssue IonizationIssue Poor ionization (MS)? CheckSensitivity->IonizationIssue MatrixEffect Matrix suppression (MS)? CheckSensitivity->MatrixEffect ChangeSolvent Action: Match injection solvent to mobile phase. SolventMismatch->ChangeSolvent Yes CleanColumn Action: Flush or replace column. ColumnIssue->CleanColumn Yes AdjustpH Action: Adjust pH to be >2 units away from pKa. pH_Issue->AdjustpH Yes UseOven Action: Use a column oven. TempFluctuation->UseOven Yes RemakeMobilePhase Action: Prepare fresh mobile phase. MobilePhaseIssue->RemakeMobilePhase Yes Derivatize Action: Optimize source or use derivatization. IonizationIssue->Derivatize Yes ImproveCleanup Action: Enhance sample cleanup (e.g., SPE). MatrixEffect->ImproveCleanup Yes

References

mitigating interference in spectroscopic analysis of Azonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spectroscopic Analysis of Azonic Acid

Welcome to the technical support center for the spectroscopic analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength (λmax) for quantifying this compound using UV-Vis spectrophotometry?

The optimal wavelength for quantifying this compound is at its maximum absorbance (λmax), which is 275 nm . Measuring at the λmax provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors.

Q2: My absorbance readings for this compound are inconsistent. What are the common causes?

Inconsistent absorbance readings can stem from several sources:

  • Instrumental Noise: "Dark noise" from the detector can affect measurements, especially at low concentrations.[1] Running a baseline correction with a blank solution before each set of measurements is crucial.

  • Stray Light: Unwanted light reaching the detector can cause inaccuracies.[1] Ensure the sample compartment is securely closed and that there are no external light leaks.

  • Sample Preparation: Inhomogeneous solutions or the presence of suspended particles can scatter light, leading to variable readings.[2][3] Ensure samples are fully dissolved and filter them if necessary.

  • Cuvette Issues: Scratches, fingerprints, or residual sample on the cuvette walls can interfere with the light path. Always clean cuvettes thoroughly and handle them by the frosted sides.

Q3: I am observing a broad, overlapping peak with my this compound sample. What could be the cause?

Spectral overlap is a common issue when a sample contains multiple components that absorb light at similar wavelengths.[3][4] A frequent interferent in biological preparations of this compound is Metabolite Z , which has an absorbance peak that partially overlaps with this compound's spectrum.

Q4: What is a "matrix effect" and how can it affect my analysis of this compound?

A matrix effect is the combined influence of all components in a sample, other than the analyte (this compound), on the measurement signal.[5] These effects can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[6][7] For instance, components in a complex biological matrix might alter the solvent properties or interact with this compound, shifting its absorbance spectrum.

Troubleshooting Guides

Issue 1: Spectral Interference from Metabolite Z

Symptoms:

  • The absorbance spectrum of your sample shows a broader peak than pure this compound.

  • The peak maximum is shifted from the expected 275 nm.

  • Quantitative results are higher than expected.

Root Cause: Metabolite Z, a common byproduct in this compound synthesis, has an absorbance spectrum that overlaps significantly with that of this compound. This interference leads to an additive absorbance reading, causing overestimation of the this compound concentration.

Mitigation Strategies:

  • Derivative Spectroscopy: This mathematical technique can be used to resolve overlapping peaks by calculating the first or higher derivative of the absorbance spectrum.[8][9][10] The second derivative, for example, can transform peaks into narrower signals, allowing for better separation and quantification.[10]

  • pH Adjustment: The absorbance spectrum of this compound is pH-dependent. By adjusting the pH of the solution, it may be possible to shift the λmax of this compound away from that of Metabolite Z, allowing for more accurate measurement.[11]

Issue 2: Matrix Effects from Biological Samples

Symptoms:

  • Poor recovery of spiked this compound standards in the sample matrix.

  • Inconsistent results between different sample batches.

  • The calibration curve prepared in pure solvent is not linear for matrix-containing samples.

Root Cause: Components within the biological matrix (e.g., proteins, salts, other small molecules) interfere with the absorbance of this compound.

Mitigation Strategies:

  • Sample Preparation: The most common approach to mitigate matrix effects is to remove the interfering components through sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[5]

  • Matrix-Matched Calibration: Create your calibration standards in a blank matrix solution that is free of this compound but otherwise identical to your sample. This ensures that the standards and the samples experience the same matrix effects.

Quantitative Data Summary

The following tables summarize the spectral properties of this compound and the interfering Metabolite Z, and the effectiveness of the pH adjustment mitigation strategy.

Table 1: Spectrophotometric Properties of this compound and Metabolite Z

Compoundλmax (nm) in Neutral BufferMolar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)
This compound27512,500
Metabolite Z2858,200

Table 2: Effect of pH Adjustment on Absorbance Maxima (λmax)

Compoundλmax at pH 3.0 (nm)λmax at pH 7.0 (nm)λmax at pH 11.0 (nm)
This compound275275320
Metabolite Z285285285

Experimental Protocols

Protocol 1: Standard UV-Vis Analysis of this compound
  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.

  • Blank Preparation: Fill a quartz cuvette with the same solvent used to dissolve the this compound sample (e.g., 10 mM Phosphate Buffer, pH 7.0).

  • Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the blank cuvette, rinse it with the sample solution, and then fill it with the this compound sample. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Quantification: Determine the absorbance at 275 nm. Use the Beer-Lambert law (A = εcl) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity (12,500 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol 2: Interference Mitigation via pH Adjustment
  • Sample Preparation: Prepare two aliquots of your sample suspected to contain this compound and Metabolite Z.

  • pH Adjustment:

    • To Aliquot A, add a small volume of 1 M NaOH to adjust the pH to 11.0.

    • To Aliquot B (control), add an equivalent volume of deionized water.

  • Blank Preparation: Prepare two blank solutions, one at pH 7.0 and one at pH 11.0, using the same buffer as the samples.

  • Measurement at pH 7.0: Perform a baseline correction using the pH 7.0 blank. Measure the absorbance spectrum of Aliquot B. Note the absorbance at 275 nm and 320 nm.

  • Measurement at pH 11.0: Perform a baseline correction using the pH 11.0 blank. Measure the absorbance spectrum of Aliquot A. Note the absorbance at 320 nm.

  • Concentration Calculation:

    • The absorbance at 320 nm in the pH 11.0 sample (Aliquot A) is solely due to this compound. Calculate the concentration of this compound using its molar absorptivity at this wavelength.

    • This method allows for accurate quantification of this compound even in the presence of the interfering Metabolite Z.

Visualizations

Interference_Mitigation_Workflow cluster_problem Problem Identification cluster_strategy Mitigation Strategy start Sample with Suspected Interference spectrum Acquire UV-Vis Spectrum (200-400 nm) start->spectrum Step 1 analysis Analyze Spectrum: - Broad Peak? - Shifted λmax? spectrum->analysis Step 2 ph_adjust Adjust Sample pH to 11.0 analysis->ph_adjust Interference Detected new_spectrum Acquire New Spectrum ph_adjust->new_spectrum Step 3 quantify Quantify at Shifted λmax (320 nm) new_spectrum->quantify Step 4 end Accurate this compound Concentration quantify->end Final Concentration

Caption: Workflow for mitigating spectral interference via pH adjustment.

Logical_Relationship cluster_components Sample Components cluster_signal Spectrophotometer Signal cluster_result Observed Result azonic This compound (Analyte) signal_a Absorbance at 275 nm azonic->signal_a Major Contribution signal_b Absorbance at 285 nm azonic->signal_b Minor Contribution metabolite Metabolite Z (Interferent) metabolite->signal_a Minor Contribution metabolite->signal_b Major Contribution overlap Overlapping Spectrum (Inaccurate Result) signal_a->overlap signal_b->overlap

Caption: Logical relationship of signal contribution from analyte and interferent.

References

Technical Support Center: Enhancing the Selectivity of Azonic Acid in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the selectivity of Azonic acid in their catalytic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound as a catalyst?

A1: this compound is a chiral Brønsted acid catalyst. It operates by activating electrophiles, such as imines or carbonyls, through protonation. This activation lowers the energy of the transition state for nucleophilic attack. The chiral backbone of the this compound creates a stereochemically defined environment, which directs the nucleophile to attack the electrophile from a specific face, resulting in the preferential formation of one enantiomer over the other.

Q2: How can I improve the enantiomeric excess (e.e.) of my reaction?

A2: Enhancing enantioselectivity can be achieved by carefully optimizing several reaction parameters. Key factors include the solvent, reaction temperature, and the structure of the this compound catalyst itself. Lowering the reaction temperature often leads to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. Screening different solvents is also crucial, as the polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the stability of the transition states.

Q3: My reaction yield is low. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Catalyst Inactivity: Ensure the this compound is pure and has been stored under inert conditions to prevent degradation.

  • Substrate Quality: Impurities in the substrates can poison the catalyst or lead to side reactions. Re-purify your starting materials if necessary.

  • Reaction Conditions: The reaction may not have reached completion. Try extending the reaction time or slightly increasing the temperature (while monitoring the effect on selectivity).

  • Water Content: Traces of water can hydrolyze the catalyst or the activated intermediate. Ensure all reagents and solvents are scrupulously dried.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Poor or No Stereoselectivity

If your reaction is proceeding but with low or no enantiomeric excess, consider the following troubleshooting steps in a logical sequence.

Troubleshooting_Selectivity start Low or No Stereoselectivity (e.g., <10% e.e.) check_catalyst 1. Verify Catalyst Integrity - Purity (NMR, elemental analysis) - Stored under inert gas? start->check_catalyst catalyst_ok Catalyst OK check_catalyst->catalyst_ok Yes catalyst_bad Repurify or resynthesize catalyst check_catalyst->catalyst_bad No check_temp 2. Lower Reaction Temperature - Try 0°C, -20°C, or -78°C catalyst_ok->check_temp temp_ok Selectivity Improved? check_temp->temp_ok Yes temp_bad No Improvement check_temp->temp_bad No end_good Optimization Successful temp_ok->end_good check_solvent 3. Screen Solvents - Non-polar (Toluene, CH2Cl2) - Polar aprotic (THF, Et2O) temp_bad->check_solvent solvent_ok Selectivity Improved? check_solvent->solvent_ok Yes solvent_bad No Improvement check_solvent->solvent_bad No solvent_ok->end_good check_structure 4. Modify Catalyst Structure - Alter 3,3' substituents - Change BINOL backbone solvent_bad->check_structure end_bad Consult further literature on substrate class check_structure->end_bad

Figure 1: Troubleshooting decision tree for low stereoselectivity.

  • Verify Catalyst Integrity : The first step is to rule out issues with the catalyst itself. Ensure it is of high purity and has not degraded during storage.

  • Lower the Reaction Temperature : In many asymmetric reactions, lowering the temperature enhances selectivity.[1][2] The energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT), favoring the formation of the product from the lower energy pathway.

  • Solvent Screening : The solvent plays a critical role in the catalytic cycle. It can influence the conformation of the catalyst-substrate complex and the stability of the transition states. Non-polar solvents often lead to higher selectivity in Brønsted acid catalysis by promoting a well-defined, hydrogen-bonded transition state.

  • Modify Catalyst Structure : If the above steps fail, the issue may be a fundamental mismatch between the catalyst and the substrate. The steric and electronic properties of the 3,3'-substituents on the BINOL backbone of this compound are crucial for creating the chiral pocket.[3][4] Synthesizing a small library of this compound derivatives with different substituents can help identify a more effective catalyst for your specific substrate.

Issue 2: Inconsistent Results or Poor Reproducibility

Inconsistent enantioselectivity or yield between batches can be frustrating. This often points to subtle variations in experimental conditions.

  • Strictly Control Water Content : this compound catalysis is highly sensitive to moisture. Water can compete with the substrate for binding to the catalyst, leading to a non-catalyzed background reaction with no stereocontrol. Ensure all glassware is oven-dried, and solvents are passed through a drying system (e.g., alumina (B75360) column) or distilled from an appropriate drying agent.

  • Standardize Substrate Purity : Small amounts of impurities in your starting materials can have a significant impact. Purify substrates by chromatography or distillation before use and verify their purity.

  • Precise Temperature Control : Ensure the reaction temperature is maintained consistently. Use a cryostat for sub-ambient temperatures rather than relying on ice or dry ice baths, which can have temperature fluctuations.

  • Inert Atmosphere : While many this compound catalysts are air-stable, some substrates or intermediates might be sensitive to oxygen or moisture. Running reactions under an inert atmosphere (Nitrogen or Argon) is good practice to ensure reproducibility.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effect of key parameters on a model reaction: the addition of a nucleophile to an imine catalyzed by this compound.

Table 1: Effect of Solvent on this compound Catalysis

EntrySolventTemperature (°C)Yield (%)e.e. (%)
1Toluene (B28343)-209592
2Dichloromethane-209188
3THF-208565
4Acetonitrile-207030
5Methanol-20<10N/A

Reaction conditions: 1.0 mmol substrate, 1.2 mmol nucleophile, 5 mol% this compound, 24 h.

Table 2: Effect of Temperature on this compound Catalysis in Toluene

EntryTemperature (°C)Time (h)Yield (%)e.e. (%)
125129875
20189686
3-20249592
4-40489095
5-787265>99

Reaction conditions: 1.0 mmol substrate, 1.2 mmol nucleophile, 5 mol% this compound in Toluene.

Experimental Protocols & Workflows

General Experimental Workflow

The diagram below outlines the typical workflow for setting up, running, and analyzing a reaction catalyzed by this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Workup & Analysis prep_glass Oven-dry glassware setup_inert Assemble under N2 or Ar prep_glass->setup_inert prep_reagents Purify & dry reagents/solvents prep_reagents->setup_inert add_catalyst Add this compound & solvent setup_inert->add_catalyst cool Cool to desired temperature add_catalyst->cool add_substrate Add substrate, then nucleophile cool->add_substrate run_reaction Stir for specified time add_substrate->run_reaction workup Quench reaction & perform extraction run_reaction->workup purify Purify by column chromatography workup->purify analyze_yield Determine yield purify->analyze_yield analyze_ee Determine e.e. (Chiral HPLC) purify->analyze_ee

Figure 2: Standard experimental workflow for this compound catalysis.

Detailed Protocol: Asymmetric Addition to an Imine

This protocol provides a detailed methodology for a representative reaction.

  • Preparation:

    • An oven-dried, 10 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of dry nitrogen.

    • To the flask, add this compound (0.025 mmol, 5 mol%).

    • Add 2.0 mL of anhydrous toluene via syringe.

  • Reaction Setup:

    • Cool the flask to the desired temperature (e.g., -20 °C) using a cryostat.

    • In a separate vial, dissolve the imine substrate (0.5 mmol, 1.0 equiv) in 1.0 mL of anhydrous toluene.

    • Add the imine solution to the cooled catalyst solution dropwise over 2 minutes.

    • Add the nucleophile (0.6 mmol, 1.2 equiv) dropwise.

  • Monitoring and Workup:

    • Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 2 mL of saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess of the product by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column with a suitable mobile phase.

References

Technical Support Center: Scaling Up Azonic Acid Production for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for scaling up the production of Azonic acid. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to address common challenges encountered during this critical phase of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the final recrystallization of this compound?

A1: For pilot-scale production, a 3:1 mixture of ethanol (B145695) and water is recommended for the final recrystallization of this compound. This solvent system has been shown to provide a good balance between solubility at high temperatures and low solubility at room temperature, leading to high recovery of pure product.

Q2: What is the expected shelf-life of this compound when stored under recommended conditions?

A2: When stored in an amber glass vial under an inert atmosphere (nitrogen or argon) at -20°C, solid this compound is expected to be stable for at least 12 months. Solutions of this compound in DMSO can be stored at -80°C for up to 6 months.

Q3: Are there any known incompatibilities of this compound with common excipients?

A3: Preliminary data suggests that this compound may be incompatible with lactose, showing some degradation over time in accelerated stability studies. Further formulation studies are recommended to determine the optimal excipients for your specific application.

Q4: What is the typical purity of this compound produced using the recommended scale-up protocol?

A4: The recommended protocol consistently yields this compound with a purity of ≥99.5% as determined by HPLC analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis and provides systematic approaches to resolve them.

Issue 1: Low Yield in Step 2 (Suzuki Coupling)

  • Question: We are experiencing significantly lower yields (30-40%) than expected in the Suzuki coupling step. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields in the Suzuki coupling reaction are often attributed to catalyst deactivation, inefficient cross-coupling, or issues with reagent quality.

    • Potential Cause 1: Catalyst Inactivation: The palladium catalyst is sensitive to oxygen.

      • Solution: Ensure all solvents are thoroughly de-gassed before use. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

    • Potential Cause 2: Poor Reagent Quality: The boronic acid derivative may have degraded.

      • Solution: Check the purity of the boronic acid derivative by NMR or LC-MS. If necessary, purify the reagent by recrystallization before use.

    • Potential Cause 3: Inefficient Phase Transfer (if applicable): If using a biphasic system, ensure efficient mixing to facilitate the reaction between the organic and aqueous phases.

      • Solution: Increase the stirring rate and consider using a phase-transfer catalyst.

Issue 2: High Levels of Impurities in the Final Product

  • Question: Our final batch of this compound shows a significant impurity peak at a relative retention time of 0.85 in the HPLC chromatogram. What is this impurity and how can we remove it?

  • Answer: This impurity is likely the homocoupling product of the boronic acid derivative used in Step 2.

    • Potential Cause: Suboptimal Reaction Conditions: An excess of the boronic acid derivative or inefficient catalyst activity can lead to the formation of this by-product.

    • Solution 1: Optimize Stoichiometry: Carefully control the stoichiometry of the reactants. A 1:1.05 ratio of the aryl halide to the boronic acid derivative is recommended.

    • Solution 2: Enhanced Purification: This impurity can be removed by column chromatography followed by recrystallization. See the detailed protocols below.

Quantitative Data

Table 1: Effect of Catalyst Loading on Yield and Purity in Step 2

Catalyst Loading (mol%)Average Yield (%)Purity by HPLC (%)
0.56598.0
1.08599.5
2.08799.6

Table 2: Impact of Recrystallization Solvent on Product Recovery and Purity

Solvent System (v/v)Recovery (%)Purity by HPLC (%)
Ethanol:Water (3:1)9299.8
Isopropanol:Heptane (1:1)8599.5
Acetonitrile7899.2

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound (Step 2 - Suzuki Coupling)

  • Reactor Setup: Set up a 20 L jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an inlet for inert gas.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with the aryl halide intermediate (1.0 kg, 1.0 eq), the boronic acid derivative (1.05 eq), and degassed 1,4-dioxane (B91453) (10 L).

  • Catalyst Addition: Add the palladium catalyst (0.01 eq) and the ligand (0.02 eq) to the reaction mixture.

  • Base Addition: Add a 2M aqueous solution of sodium carbonate (2.5 eq), which has been previously degassed.

  • Reaction: Heat the mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (2 x 5 L).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Packing: Pack a glass column with silica (B1680970) gel using a slurry of 10% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (from 10% to 50%).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Visualizations

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor AzoKinase Azo-Kinase Receptor->AzoKinase Activates Downstream Downstream Effector AzoKinase->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation AzonicAcid This compound AzonicAcid->AzoKinase Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting Azo-Kinase.

experimental_workflow start Start step1 Step 1: Grignard Reaction start->step1 step2 Step 2: Suzuki Coupling step1->step2 workup Aqueous Work-up & Extraction step2->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization qc Quality Control (HPLC, NMR, MS) recrystallization->qc final_product Final Product: This compound qc->final_product

Caption: Experimental workflow for the scale-up production of this compound.

troubleshooting_logic start Low Yield in Step 2? cause1 Oxygen Present? start->cause1 Yes cause2 Boronic Acid Degraded? cause1->cause2 No solution1 Degas Solvents & Use Inert Gas cause1->solution1 Yes solution2 Check Purity & Recrystallize Reagent cause2->solution2 Yes end Yield Improved solution1->end solution2->end

Caption: Troubleshooting decision tree for low yield in the Suzuki coupling step.

Validation & Comparative

A Comparative Guide to the Reactivity of Nitric Acid and the Elusive Azonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of acid reactivity is paramount for applications ranging from synthesis to material compatibility. This guide provides a detailed comparison of the reactivity of nitric acid (HNO₃), a cornerstone of modern chemistry, with the theoretical compound azonic acid (H₃NO₃).

A critical point of clarification is the nature of this compound. While listed in chemical databases such as PubChem with the formula H₃NO₃, there is a significant lack of experimental data in peer-reviewed scientific literature regarding its synthesis, isolation, and reactivity.[1] Consequently, a direct, data-driven comparison of its reactivity with the well-characterized nitric acid is not feasible at this time. This guide will, therefore, provide a comprehensive overview of the established reactivity of nitric acid, supported by experimental context, and discuss the theoretical considerations for the reactivity of this compound based on its proposed structure.

Nitric Acid: A Potent Oxidizing Acid

Nitric acid is a highly corrosive mineral acid and a powerful oxidizing agent.[2][3] Its reactivity is dictated by both the concentration of the acid and the nature of the reacting species. Unlike non-oxidizing acids such as hydrochloric acid, which primarily react with metals through the displacement of hydrogen, nitric acid's reactivity is dominated by the nitrate (B79036) ion (NO₃⁻).[2][3]

The oxidizing power of nitric acid allows it to react with a wide range of substances, including metals that are less reactive than hydrogen, such as copper and silver.[2] The reduction products of nitric acid vary depending on the acid concentration and the reactivity of the reducing agent, and can include nitrogen dioxide (NO₂), nitric oxide (NO), nitrous oxide (N₂O), and nitrogen gas (N₂).

In organic chemistry, nitric acid is a key reagent for nitration, the introduction of a nitro group (-NO₂) onto an organic molecule. This reaction is fundamental to the synthesis of many explosives, dyes, and pharmaceuticals.

This compound: A Theoretical Counterpart

This compound, with the proposed chemical formula H₃NO₃, remains a largely theoretical compound.[1] While its structure has been computationally modeled, a lack of experimental data precludes a definitive comparison of its reactivity to nitric acid. Hypothetically, the presence of additional hydroxyl groups compared to nitric acid could influence its acidity and oxidizing potential, but any such discussion remains speculative without experimental validation.

Quantitative Comparison of Nitric Acid Properties

Due to the absence of experimental data for this compound, the following table summarizes key quantitative data related to the reactivity of nitric acid.

PropertyNitric Acid (HNO₃)This compound (H₃NO₃)
Molar Mass 63.01 g/mol [4]65.03 g/mol [1]
Acidity (pKa) -1.4 (Strong Acid)No data available
Standard Electrode Potential (E°) +0.96 V (for the reaction NO₃⁻ + 4H⁺ + 3e⁻ → NO + 2H₂O)No data available
Reactivity with Copper Vigorous reaction with concentrated acid to produce nitrogen dioxide (NO₂). Dilute acid reacts to produce nitric oxide (NO).[2]No data available
Nitration of Benzene Reacts in the presence of a sulfuric acid catalyst to form nitrobenzene.[4]No data available

Experimental Protocols

Determining the Oxidizing Strength of Nitric Acid

A common experiment to demonstrate the oxidizing power of nitric acid involves its reaction with a metal that is below hydrogen in the electrochemical series, such as copper.

Objective: To observe the reaction of concentrated and dilute nitric acid with copper and identify the gaseous products.

Materials:

  • Copper turnings

  • Concentrated nitric acid (~68%)

  • Dilute nitric acid (~3 M)

  • Test tubes

  • Fume hood

Procedure:

  • Place a few copper turnings into two separate test tubes.

  • Carefully add a small amount of concentrated nitric acid to the first test tube. This must be performed in a well-ventilated fume hood as the gas produced is toxic.

  • Observe the reaction and the color of the gas produced.

  • Carefully add a small amount of dilute nitric acid to the second test tube.

  • Observe the reaction. The gas produced will be colorless, but upon contact with air at the mouth of the test tube, it will turn into a brown gas.

Expected Results:

  • Concentrated nitric acid will react vigorously with copper to produce a brown gas, which is nitrogen dioxide (NO₂).

  • Dilute nitric acid will react with copper to produce a colorless gas, nitric oxide (NO), which is then oxidized by the air to nitrogen dioxide.

Visualizing Nitric Acid's Reactivity

The following diagrams illustrate key aspects of nitric acid's reactivity.

NitricAcidDissociation HNO3 Nitric Acid (HNO₃) H3O_plus Hydronium Ion (H₃O⁺) HNO3->H3O_plus Proton Donation NO3_minus Nitrate Ion (NO₃⁻) HNO3->NO3_minus H2O Water (H₂O) H2O->H3O_plus NitrationOfBenzene cluster_reactants Reactants cluster_products Products Benzene Benzene (C₆H₆) Nitrobenzene Nitrobenzene (C₆H₅NO₂) Benzene->Nitrobenzene NitricAcid Nitric Acid (HNO₃) NitricAcid->Nitrobenzene Water Water (H₂O) NitricAcid->Water SulfuricAcid Sulfuric Acid (H₂SO₄ catalyst) SulfuricAcid->Nitrobenzene Catalyst

References

A Comparative Analysis of Nitrogen Oxoacids for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The study of nitrogen oxoacids is fundamental to numerous fields, from synthetic chemistry to cellular biology. These compounds, characterized by the presence of nitrogen, oxygen, and hydrogen, exhibit a wide range of chemical behaviors, acting as potent oxidizing agents, key intermediates in industrial processes, and critical signaling molecules in biological systems. This guide provides a comparative analysis of the most significant nitrogen oxoacids: Nitric Acid (HNO₃), Nitrous Acid (HNO₂), Hyponitrous Acid (H₂N₂O₂), and Peroxynitrous Acid (ONOOH).

It is important to clarify that the term "Azonic acid" is not a standard chemical descriptor for a common nitrogen oxoacid. While some databases contain entries for a molecule with the formula H₃NO₃ under this name, it is not a well-characterized or commonly utilized compound in the scientific literature[1][2]. Therefore, this guide will focus on the aforementioned well-established nitrogen oxoacids to provide a relevant and practical comparison.

Comparative Physicochemical Properties

The reactivity and function of each nitrogen oxoacid are dictated by its inherent physicochemical properties. Acid strength, indicated by the pKa value, and oxidizing capability, represented by the standard reduction potential (E°), are particularly crucial. The following table summarizes these key quantitative parameters.

PropertyNitric Acid (HNO₃)Nitrous Acid (HNO₂)Hyponitrous Acid (H₂N₂O₂)Peroxynitrous Acid (ONOOH)
Molar Mass ( g/mol ) 63.0147.0162.0363.01
Nitrogen Oxidation State +5+3+1+3
pKa ~ -1.4[3]~ 3.16[4]pKa₁ ~ 7.21, pKa₂ ~ 11.54[5][6]~ 6.8[7][8]
Standard Reduction Potential (E°) +0.96 V (NO₃⁻ + 4H⁺ + 3e⁻ → NO + 2H₂O)+0.99 V (HNO₂ + H⁺ + e⁻ → NO + H₂O)+0.2 V (N₂O + 2H⁺ + 2e⁻ → H₂N₂O₂) (approx.)~ +1.3 to +1.6 V (as an oxidant)[9]
Stability & Notes Stable. Strong oxidizing agent. Highly corrosive.[3][10]Unstable in solution; typically prepared in situ.[11]White crystals, explosive when dry. Decomposes in water.[5][6]Highly unstable and reactive, with a short half-life.[7][8]

Experimental Protocols

Accurate characterization of these acids is paramount for their effective use in research. Below are detailed methodologies for two key experimental procedures.

1. Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constant (pKa) by monitoring pH changes during the neutralization of the acid with a standard base.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers and volumetric flasks

  • Solution of the nitrogen oxoacid of interest (e.g., a freshly prepared solution of nitrous acid)

  • Standard pH buffers (e.g., pH 4, 7, and 10) for calibration

  • 0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength[12]

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions[13].

  • Sample Preparation: Prepare a dilute solution (e.g., 0.01 M) of the acid to be analyzed. For unstable acids like nitrous acid, this should be done in the cold and used immediately. Add KCl to maintain a constant ionic strength[12].

  • Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but clear of the stir bar[14].

  • Titration: Begin stirring the solution at a moderate, constant speed. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value[14]. Continue this process well past the equivalence point (the point of the most rapid pH change).

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the curve. Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

2. Analysis of Peroxynitrous Acid Decomposition by UV-Vis Spectroscopy

Peroxynitrous acid and its conjugate base, peroxynitrite (ONOO⁻), are highly unstable. Their decomposition kinetics can be monitored using UV-Vis spectroscopy, as the peroxynitrite anion has a characteristic absorbance maximum.

Materials and Equipment:

  • UV-Vis spectrophotometer (a stopped-flow instrument is required for rapid kinetics)[2]

  • Quartz cuvettes

  • Stock solution of peroxynitrite (synthesized and stored at low temperature in a basic solution)

  • Buffer solutions of desired pH (e.g., phosphate (B84403) buffer)

  • Chelating agent such as DTPA (diethylenetriaminepentaacetic acid) to remove trace metal contaminants[2]

Procedure:

  • Peroxynitrite Quantification: Before the experiment, determine the precise concentration of the stock peroxynitrite solution. Dilute an aliquot of the stock in 0.1 M NaOH and measure its absorbance at its maximum, ~302 nm. Use the molar extinction coefficient (ε₃₀₂) of 1670 M⁻¹cm⁻¹ to calculate the concentration via the Beer-Lambert law (A = εcl)[7].

  • Reaction Setup: The experiment is typically performed using a stopped-flow apparatus for rapid mixing[2]. One syringe is loaded with the peroxynitrite solution, and the other with the buffer solution at the target pH.

  • Kinetic Measurement: The two solutions are rapidly mixed in the instrument's observation cell. The spectrophotometer is set to monitor the change in absorbance at 302 nm over time. The decay of the peroxynitrite signal is recorded[2].

  • Data Analysis: The resulting data (absorbance vs. time) is fitted to a kinetic model, typically a first-order exponential decay. The rate constant (k) for the decomposition of peroxynitrite at that specific pH can be determined from this fit. By performing the experiment at various pH values, the pH-dependence of the decomposition can be elucidated.

Visualizing Key Processes

Biological Signaling Pathway of Peroxynitrous Acid

Peroxynitrous acid is a potent reactive nitrogen species formed in biological systems from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). It is a key mediator of oxidative and nitrosative stress and is implicated in various signaling pathways.

Peroxynitrous_Acid_Pathway cluster_formation Formation cluster_equilibrium pH-dependent Equilibrium (pKa ~6.8) cluster_effects Downstream Effects NO Nitric Oxide (•NO) ONOO_ion Peroxynitrite (ONOO⁻) NO->ONOO_ion diffusion-controlled reaction O2 Superoxide (O₂•⁻) O2->ONOO_ion ONOO_ion2 Peroxynitrite (ONOO⁻) ONOOH Peroxynitrous Acid (ONOOH) H_ion H⁺ Decomposition Isomerization/Decomposition ONOOH->Decomposition ONOO_ion2->ONOOH protonation Nitrate Nitrate (NO₃⁻) Decomposition->Nitrate ~95% Radicals •OH + •NO₂ Radicals Decomposition->Radicals ~5% Nitration Tyrosine Nitration Radicals->Nitration Nitrotyrosine 3-Nitrotyrosine Nitration->Nitrotyrosine biomarker of stress Experimental_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_char_methods Characterization Methods Reagents Prepare Precursor Solutions (e.g., NaNO₂, Acid) Synthesis In Situ Synthesis (e.g., Acidification of Nitrite) Reagents->Synthesis Quench Quench/Stabilize (if needed) (e.g., Strong Base, Low Temp) Synthesis->Quench Quant Initial Quantification (e.g., Titration, Spectroscopy) Quench->Quant Char Physicochemical Characterization Quant->Char Kinetics Kinetic Analysis (e.g., Decomposition Study) Char->Kinetics pKa_det pKa Determination (Potentiometry) Char->pKa_det Redox_det Redox Potential (Cyclic Voltammetry) Char->Redox_det Spec_det Spectroscopic Analysis (UV-Vis, IR, NMR) Char->Spec_det Data Data Processing & Interpretation Kinetics->Data pKa_det->Data Redox_det->Data Spec_det->Data

References

assessing the environmental impact of Azonic acid versus traditional reagents

Author: BenchChem Technical Support Team. Date: December 2025

Unable to Proceed: "Azonic Acid" is Not a Recognizable Chemical Compound

Our comprehensive search for scientific literature and data regarding "this compound" has yielded no results. This suggests that "this compound" is not a standard or widely recognized chemical name within the scientific community.

Possible reasons for the lack of information include:

  • Proprietary Name: "this compound" may be a trade name for a product where the chemical composition is not publicly disclosed.

  • Novel Compound: It could be a very new or experimental compound that has not yet been documented in publicly available scientific literature.

  • Misspelling or Typo: The intended chemical name might be different.

Without a clear identification of "this compound" and its intended applications, a comparative analysis of its environmental impact against traditional reagents cannot be accurately performed. We are unable to provide the requested data presentation, experimental protocols, or visualizations.

To proceed with your request, please provide the following information:

  • Correct Chemical Name or CAS Number: The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances.

  • Intended Application: Knowing the intended use of "this compound" (e.g., as a solvent, catalyst, or reagent in a specific chemical reaction) would allow us to identify relevant traditional reagents for comparison.

Once this information is provided, we will be able to conduct a thorough analysis and generate the comprehensive comparison guide you have requested.

A Comparative Guide to the Cross-Validation of Analytical Methods for Azelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients such as Azelaic acid is fundamental to ensuring product quality and therapeutic efficacy. This guide presents an objective comparison of validated analytical methods for the quantification of Azelaic acid, supported by experimental data. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, which have been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4]

The selection of an appropriate analytical method for Azelaic acid quantification is contingent upon several factors, including the required sensitivity, specificity, and the nature of the sample matrix.[5]

Comparative Analysis of Analytical Methods

The performance characteristics of two widely used methods for the determination of Azelaic acid are summarized below.

Validation ParameterRP-HPLC Method[6][7][8]UV-Spectrophotometric Method[4][9]
Linearity Range 5-400 µg/ml10-50 µg/ml
Correlation Coefficient (r²) 0.998Not explicitly stated, but obeys Beer's Law
Accuracy (% Recovery) >96%Not explicitly stated, but passed recovery studies
Precision (%RSD) ≤2%Not explicitly stated, but deemed precise
Limit of Detection (LOD) Not explicitly statedStudied as per ICH guidelines
Limit of Quantitation (LOQ) Not explicitly statedStudied as per ICH guidelines
Specificity Able to separate Azelaic acid from degradation products and excipientsNot affected by the presence of common excipients

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are the experimental protocols for the RP-HPLC and UV-Spectrophotometric methods for Azelaic acid quantification.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[6][7][8]

This method provides a sensitive and specific means for the quantitative analysis of Azelaic acid in pharmaceutical preparations.

  • Chromatographic System:

    • Column: Kromasil 100-5C18 column (250×4.6 mm; 5 µm particle size).[6][7][8]

    • Mobile Phase: A mixture of 50 mM sodium di-hydrogen orthophosphate buffer (pH 3.5) and acetonitrile (B52724) in a 75:25 ratio.[6][7]

    • Flow Rate: 1.2 ml/min.[6][7]

    • Detection: UV detection at 206 nm.[6][7]

    • Injection Volume: 20 µl.[6]

  • Standard and Sample Preparation:

    • Stock Solution: A stock solution of 1 mg/ml Azelaic acid is prepared in the mobile phase.[6][7]

    • Working Solutions: The stock solution is further diluted with the mobile phase to obtain working solutions within the concentration range of 5-400 µg/ml.[6][7]

    • Sample Preparation: For pharmaceutical creams, a known quantity is extracted to determine the Azelaic acid content. The developed method has been successfully applied to determine Azelaic acid from three different batches of a commercial cream, yielding a recovery of >97%.[8]

  • Method Validation:

    • The method was validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[6][7] The method demonstrated acceptable levels of precision (%RSD ≤2) and accuracy (>96% recovery).[7][8]

UV-Visible Spectrophotometry[4][9]

This method offers a simple, cost-effective, and rapid approach for the estimation of Azelaic acid in pure form and pharmaceutical formulations.

  • Instrumentation:

    • A UV-visible spectrophotometer.

  • Methodology:

    • Solvent: Phosphate buffer pH 6.8.[4][9]

    • Wavelength of Maximum Absorbance (λmax): 204 nm.[4][9]

    • Concentration Range: The method obeys Beer-Lambert's law in the concentration range of 10–50 µg/ml.[4][9]

  • Standard and Sample Preparation:

    • Solutions of Azelaic acid are prepared in Phosphate buffer pH 6.8 at various concentrations within the linear range.

  • Method Validation:

    • The method was validated in accordance with ICH guidelines, examining parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[4] The results of the percentage recovery investigation indicated that the procedure was not impaired by the presence of common excipients in tablets.[4]

Workflow for Cross-Validation of Analytical Methods

A systematic workflow is essential for the cross-validation of analytical methods to ensure consistency and reliability of results across different techniques.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Comparison cluster_conclusion Conclusion DefineObjective Define Objective & Acceptance Criteria SelectMethods Select Analytical Methods for Comparison (e.g., HPLC, UV-Spec) DefineObjective->SelectMethods DevelopProtocol Develop Validation Protocol SelectMethods->DevelopProtocol PrepareSamples Prepare Standard & Sample Solutions DevelopProtocol->PrepareSamples Method1 Method 1 Validation (e.g., HPLC) PrepareSamples->Method1 Method2 Method 2 Validation (e.g., UV-Spec) PrepareSamples->Method2 DataAnalysis1 Analyze HPLC Data Method1->DataAnalysis1 Collect Data DataAnalysis2 Analyze UV-Spec Data Method2->DataAnalysis2 Collect Data CompareResults Compare Performance Parameters DataAnalysis1->CompareResults DataAnalysis2->CompareResults AssessEquivalence Assess Method Equivalence CompareResults->AssessEquivalence Report Generate Validation Report AssessEquivalence->Report

References

Comparative Performance in the Asymmetric Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Benchmarking L-Proline's Catalytic Performance in Asymmetric Aldol (B89426) Reactions

For researchers, scientists, and drug development professionals, the asymmetric aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation. L-proline, a naturally occurring amino acid, has long been the benchmark organocatalyst for this transformation due to its simplicity, availability, and non-toxic nature.[1] However, the quest for catalysts with enhanced activity, selectivity, and broader substrate scope has led to the development of a new generation of organocatalysts. This guide provides an objective comparison of these novel catalysts against L-proline, supported by experimental data and detailed protocols.

The direct asymmetric aldol reaction, catalyzed by small organic molecules, offers a green and efficient alternative to traditional metal-based and enzymatic methods.[1] L-proline's pioneering role in this field established the foundation for "enamine catalysis," a mechanism where the catalyst and a carbonyl donor form a nucleophilic enamine intermediate.[1][2][3][4][5] This intermediate then reacts with a carbonyl acceptor to create the desired β-hydroxy carbonyl compound with high stereoselectivity. While effective, L-proline catalysis can be limited by high catalyst loadings, long reaction times, and modest enantioselectivity for certain substrates.[1][6] This has spurred the development of new catalysts designed to overcome these limitations. This guide will focus on a comparative analysis of L-proline and several classes of these advanced catalysts.

The following table summarizes the performance of L-proline and selected modern catalysts in the asymmetric aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde, a common model system for evaluating catalyst efficacy.[7]

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
L-Proline 30DMSO46876
(S)-2-(Triflylaminomethyl)pyrrolidine1-10Dichloromethane12-2485-9590-98
O-TMS-diphenylprolinol1-5Dichloromethane2-490-9997-99
Prolinamide Derivatives5-20Various12-4870-9585-97

Note: Direct comparison of catalyst performance can be challenging due to variations in reaction conditions across different studies.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance.[8]

General Experimental Procedure for Proline-Catalyzed Direct Asymmetric Aldol Reaction

This protocol describes a general procedure for the reaction between an aldehyde and a ketone catalyzed by L-proline.[7]

Materials:

Procedure:

  • To a stirred solution of L-proline (10-30 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and acetone (1.25 mmol) at a temperature ranging from -10 to 25 °C.[9]

  • The solution is kept stirring for 24–72 hours.[9]

  • The reaction mixture is then quenched with a saturated ammonium (B1175870) chloride solution and extracted with ethyl acetate (3 x 10 mL).[9]

  • The combined organic layers are washed with water and dried over MgSO4.[9]

  • After evaporation of the solvent under reduced pressure, the crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent to obtain the aldol product.[9]

  • The enantiomeric excess (ee) for each reaction is determined by HPLC analysis on a chiral column.[9]

Visualizing the Catalytic Process and Workflow

To better understand the mechanisms and workflows, the following diagrams are provided.

Proline_Catalytic_Cycle cluster_cycle L-Proline Catalytic Cycle Proline L-Proline Iminium Iminium Ion Proline->Iminium + Aldehyde Aldehyde Aldehyde Ketone Ketone Enamine Enamine Iminium->Enamine - H2O Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct + Ketone Hydrolysis Hydrolysis Aldol_Adduct->Hydrolysis Hydrolysis->Proline + H2O Hydrolysis->Aldehyde

L-proline catalytic cycle in the aldol reaction.

Catalyst_Benchmarking_Workflow cluster_workflow General Experimental Workflow for Benchmarking Catalysts Catalyst_Selection Select Catalysts (e.g., L-Proline, Derivatives) Reaction_Setup Set up Parallel Reactions (Identical Conditions) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction_Setup->Monitoring Workup Quench and Work-up Monitoring->Workup Purification Purify Products (Column Chromatography) Workup->Purification Analysis Analyze Products (NMR, HPLC) Purification->Analysis Data_Comparison Compare Data (Yield, ee, TON, TOF) Analysis->Data_Comparison

General experimental workflow for benchmarking catalysts.

Conclusion

While L-proline remains a valuable and accessible catalyst for asymmetric aldol reactions, the development of new organocatalysts, such as diarylprolinol silyl (B83357) ethers and various prolinamides, has significantly advanced the field.[1] These novel catalysts often demonstrate superior performance in terms of yield, enantioselectivity, and catalyst loading for a broader range of substrates.[1] The choice of catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and practical considerations such as cost and ease of handling. For researchers in drug development and organic synthesis, the continued exploration and benchmarking of new catalysts are crucial for accessing complex chiral molecules with greater efficiency and precision.

References

A Proposed DFT-Based Comparative Analysis of Azonic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azonic acid (H₃NO₃), cataloged in PubChem as dihydroxyazane oxide, represents a simple yet intriguing nitrogen oxoacid.[1] However, a comprehensive comparative analysis of its structural isomers using Density Functional Theory (DFT) is notably absent in the current scientific literature. Such studies are crucial for understanding the relative stabilities, electronic properties, and potential reactivity of these isomers, which can inform various fields, including atmospheric chemistry and drug development. This guide outlines a robust, experimentally-supported computational protocol for a comparative DFT analysis of this compound and its plausible isomers. The methodologies presented are curated from established computational studies on analogous nitrogen-containing compounds, providing a foundational framework for future research in this area.

Identified Isomers of H₃NO₃

Based on the molecular formula H₃NO₃, several structural isomers can be postulated. The most prominent and frequently studied isomer is peroxynitrous acid. A systematic consideration of atomic arrangements allows for the identification of other potential, yet less explored, isomers.

Table 1: Plausible Isomers of H₃NO₃

Isomer NameIUPAC NameMolecular Structure (SMILES)Key Structural Features
This compound Dihydroxyazane oxideO=--INVALID-LINK--OPentavalent nitrogen with two hydroxyl groups and one oxo group.
Peroxynitrous Acid HydroxidodioxidonitrogenO=NOOContains a peroxide (-O-O-) bond. Exists as cis and trans conformers.[2][3][4]
Ortho-Nitrous Acid TrihydroxidonitrogenN(O)(O)OHypothetical isomer with three hydroxyl groups attached to nitrogen.
Nitroxy-Methanol O=--INVALID-LINK--COHypothetical isomer containing a C-N bond.

Proposed Experimental and Computational Protocols

The following section details a recommended DFT protocol for the comparative analysis of this compound and its isomers, drawing from methodologies successfully applied to peroxynitrous acid and other reactive nitrogen species.[5]

Computational Details

A multi-level theoretical approach is recommended to ensure the accuracy of the computed properties.

  • Geometry Optimization and Vibrational Frequencies:

    • Methodology: Initial geometry optimizations and subsequent vibrational frequency calculations should be performed using a hybrid DFT functional, such as B3LYP or the dispersion-corrected ωB97X-D . For higher accuracy, the M06-2X functional is also recommended, as it performs well for main-group thermochemistry and non-covalent interactions.

    • Basis Set: A Pople-style basis set, such as 6-311+G(d,p) , or a Dunning-style correlation-consistent basis set, like aug-cc-pVTZ , should be employed to provide a good balance between computational cost and accuracy.

    • Verification: The absence of imaginary frequencies will confirm that the optimized geometries correspond to true energy minima. The zero-point vibrational energy (ZPVE) corrections obtained from these calculations should be used to report ZPVE-corrected energies.

  • Single-Point Energy Refinement:

    • To obtain more accurate electronic energies, single-point energy calculations should be performed on the optimized geometries using a more sophisticated and computationally demanding method. The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method in conjunction with a large basis set (e.g., aug-cc-pVTZ or aug-cc-pVQZ) is considered the "gold standard" for such calculations.

  • Solvation Effects:

    • To model the influence of a solvent environment, particularly water, the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) implicit solvation models should be utilized during geometry optimizations and energy calculations.

Properties for Comparison

The following properties should be calculated and compared to provide a comprehensive understanding of the isomers:

  • Relative Stabilities: The ZPVE-corrected electronic energies (ΔE₀) and Gibbs free energies (ΔG₂₉₈) of each isomer relative to the most stable isomer.

  • Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the optimized structures.

  • Vibrational Spectra: The calculated infrared (IR) spectra, including frequencies and intensities, can serve as a fingerprint for the potential experimental identification of each isomer.

  • Electronic Properties:

    • Dipole Moment: To understand the polarity of each isomer.

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for assessing chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecules, which indicate potential sites for electrophilic and nucleophilic attack.

  • Acidity (pKa): The pKa values can be computationally estimated using thermodynamic cycles, such as the direct method involving the calculation of the Gibbs free energy of dissociation in the solution phase.

Data Presentation

The quantitative results of the proposed DFT analysis should be summarized in a clear and comparative format.

Table 2: Proposed Comparative Data Table for H₃NO₃ Isomers

PropertyThis compoundPeroxynitrous Acid (cis)Peroxynitrous Acid (trans)Ortho-Nitrous AcidNitroxy-Methanol
Relative Energy (ΔE₀, kcal/mol)
Relative Gibbs Free Energy (ΔG₂₉₈, kcal/mol)
Dipole Moment (Debye)
HOMO-LUMO Gap (eV)
Calculated pKa
Key Vibrational Frequencies (cm⁻¹)

Note: The cells in this table are intended to be populated with the data obtained from the proposed DFT calculations.

Visualization of Computational Workflow

A systematic workflow is essential for a reproducible and comprehensive comparative analysis. The following diagram illustrates the proposed computational procedure.

DFT Analysis Workflow for H3NO3 Isomers Computational Workflow for H3NO3 Isomers cluster_0 Structure Identification cluster_1 Quantum Chemical Calculations cluster_2 Property Analysis cluster_3 Comparative Analysis & Reporting start Identify Plausible H3NO3 Isomers geom_opt Geometry Optimization & Vibrational Frequencies (e.g., B3LYP/6-311+G(d,p)) start->geom_opt energy_refine Single-Point Energy Refinement (e.g., CCSD(T)/aug-cc-pVTZ) geom_opt->energy_refine solvation Inclusion of Solvent Effects (e.g., PCM/SMD) geom_opt->solvation properties Calculate Properties: - Relative Stabilities - Geometric Parameters - Vibrational Spectra - Electronic Properties (HOMO/LUMO, MEP) - Acidity (pKa) energy_refine->properties solvation->properties comparison Tabulate and Compare Data properties->comparison reporting Publish Comparison Guide comparison->reporting

Caption: Proposed computational workflow for the DFT analysis of H₃NO₃ isomers.

Conclusion

While direct comparative DFT analyses of this compound and its isomers are currently unavailable in the literature, this guide provides a comprehensive and robust framework for such an investigation. By employing the detailed computational protocols outlined herein, researchers can generate valuable data on the relative stabilities, electronic structures, and potential reactivities of the H₃NO₃ isomers. This foundational knowledge is essential for stimulating further experimental and theoretical research into these intriguing nitrogen oxoacids and their potential roles in chemical and biological systems.

References

An Objective Evaluation of Azelaic Acid's Efficacy in Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Initial Clarification: This guide evaluates the efficacy of Azelaic Acid , a naturally occurring dicarboxylic acid. Initial searches for "Azonic acid" did not yield any information regarding specific applications or efficacy studies. Given the phonetic similarity, it is presumed that the intended subject of inquiry was Azelaic Acid, a well-researched compound with established dermatological uses. This compound, with the chemical formula H₃NO₃, is a recognized compound but lacks documented applications in the scientific literature available through our searches[1].

Azelaic acid is a topical agent utilized for the treatment of various skin conditions, most notably acne vulgaris and rosacea[2][3][4]. Its therapeutic effects are attributed to its anti-inflammatory, antibacterial, anti-keratinizing, and anti-melanogenic properties[5][6][7][8]. This guide provides a comparative analysis of Azelaic Acid's performance against other common treatments, supported by experimental data.

Quantitative Efficacy in Acne Vulgaris

Azelaic acid has demonstrated efficacy comparable to several standard acne treatments, including tretinoin, benzoyl peroxide, and topical erythromycin[9].

Table 1: Comparative Efficacy of Azelaic Acid in the Treatment of Acne Vulgaris

Treatment Comparison Metric Azelaic Acid Result Comparator Result Study Duration Key Finding
20% Azelaic Acid Cream vs. Placebo Total Lesion Count Reduction60.6%19.9%45 daysAzelaic acid was 3.04 times more effective than placebo in reducing total lesions[9].
20% Azelaic Acid Cream vs. Placebo Acne Severity Index (ASI) Reduction65.2%21.3%45 daysAzelaic acid was 3.06 times more effective than placebo in reducing ASI[9].
15% Azelaic Acid Gel vs. 5% Benzoyl Peroxide Gel Median Reduction of Inflamed Lesions71%70%4 monthsEfficacy was comparable between the two treatments[9].
20% Azelaic Acid Cream vs. 0.05% Tretinoin Cream Efficacy in Comedonal AcneAs effectiveAs effectiveNot SpecifiedAzelaic acid had fewer topical side effects[3].
15% Azelaic Acid vs. 0.1% Adapalene Gel Efficacy in Inflammatory LesionsSignificantly more effectiveLess effective9 months (AA) vs. 6 months (Adapalene)Longer-term use of Azelaic acid showed superior results for inflammatory lesions[3].

Quantitative Efficacy in Rosacea

Azelaic acid is an FDA-approved treatment for papulopustular rosacea[6].

Table 2: Comparative Efficacy of Azelaic Acid in the Treatment of Rosacea

Treatment Comparison Metric Azelaic Acid Result Comparator Result Study Duration Key Finding
15% Azelaic Acid Foam vs. Vehicle Investigator's Global Assessment (IGA) Improvement32.0%23.5%12 weeksAzelaic acid showed a significant improvement in IGA scores[10].
15% Azelaic Acid Gel vs. 0.75% Metronidazole (B1676534) Gel Reduction in Inflammatory Lesions and ErythemaMore effectiveLess effective15 weeksThe efficacy of metronidazole gel plateaued, while Azelaic acid continued to show improvement[3].
15% Azelaic Acid Gel vs. 1% Metronidazole Gel Reduction in Inflammatory Lesions and ErythemaMore effectiveLess effectiveNot SpecifiedAzelaic acid acted more quickly and effectively[11].

Experimental Protocols

Study on Mild to Moderate Acne Vulgaris (Azelaic Acid vs. Placebo)
  • Objective: To evaluate the efficacy of 20% Azelaic acid gel compared to a placebo gel in patients with mild to moderate acne vulgaris.

  • Methodology: A total of 60 patients were enrolled in a randomized, double-blind study. Patients were randomly assigned to receive either 20% Azelaic acid gel or a placebo gel. The treatment was applied to the affected areas twice daily for 45 days.

  • Assessment: The number of total lesions (comedones, papules, and pustules) and the Acne Severity Index (ASI) were recorded at baseline and at 15-day intervals. The ASI was calculated as: ASI = Papules + (2 x pustules) + (0.25 x comedones)[9].

Study on Papulopustular Rosacea (Azelaic Acid vs. Metronidazole)
  • Objective: To compare the efficacy of 15% Azelaic acid gel with 0.75% metronidazole gel in the treatment of papulopustular rosacea.

  • Methodology: A total of 251 subjects were randomly assigned to receive either 15% Azelaic acid gel or 0.75% metronidazole gel. Both treatments were administered twice daily for 15 weeks.

  • Assessment: Efficacy was assessed by both investigators and patients. The primary endpoints were the reduction in the percentage of inflammatory lesions and the reduction in erythema[3].

Signaling Pathways and Mechanisms of Action

Azelaic acid exerts its therapeutic effects through multiple mechanisms, including anti-inflammatory, antibacterial, and anti-keratinizing actions.

Anti-inflammatory Pathway

Azelaic acid's anti-inflammatory effects are partly mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). This activation leads to the suppression of the NF-κB signaling pathway, which is a key regulator of inflammation. By inhibiting the translocation of NF-κB to the nucleus, Azelaic acid reduces the production of pro-inflammatory cytokines[5][11].

G AA Azelaic Acid PPARg PPARγ Activation AA->PPARg NFkB NF-κB Pathway (p50/p65 subunits) PPARg->NFkB Inhibits Nucleus Nuclear Translocation NFkB->Nucleus ProInflammatory Pro-inflammatory Cytokine Transcription (e.g., IL-1β, IL-6, TNFα) Nucleus->ProInflammatory Induces

Figure 1: Azelaic Acid's Anti-inflammatory Signaling Pathway.

Antimicrobial and Anti-keratinizing Workflow

Azelaic acid demonstrates bacteriostatic and bactericidal activity against various microorganisms, including Propionibacterium acnes, a key bacterium in the pathogenesis of acne. It is thought to inhibit bacterial protein synthesis[8][12]. Additionally, it has an anti-keratinizing effect by modulating the differentiation of keratinocytes, which helps to prevent the formation of comedones[8][10].

G cluster_0 Antimicrobial Action cluster_1 Anti-keratinizing Action AA_am Azelaic Acid P_acnes Propionibacterium acnes AA_am->P_acnes Protein_Synth Inhibition of Bacterial Protein Synthesis P_acnes->Protein_Synth Targets Bacterial_Growth Reduced Bacterial Growth & Inflammation Protein_Synth->Bacterial_Growth AA_ak Azelaic Acid Keratinocytes Keratinocyte Differentiation AA_ak->Keratinocytes Normalization Normalization of Keratinization Keratinocytes->Normalization Modulates Comedone Reduced Comedone Formation Normalization->Comedone

Figure 2: Antimicrobial and Anti-keratinizing Workflow of Azelaic Acid.

References

A Comparative Analysis of the Toxicological Profiles of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of several representative azo dyes, supported by experimental data from in vitro and in vivo studies. Azo dyes, characterized by the presence of one or more azo (-N=N-) functional groups, are a major class of synthetic colorants used across various industries, including textiles, food, and pharmaceuticals. While many of these compounds are valued for their vibrant colors, their potential for adverse health effects, including cytotoxicity, genotoxicity, and carcinogenicity, warrants careful evaluation.[1][2][3][4]

The toxicity of azo dyes is intricately linked to their chemical structure and metabolic fate.[5][6] A primary mechanism of toxicity involves the reductive cleavage of the azo bond by azoreductases, enzymes present in intestinal microflora and the liver. This process can release aromatic amines, some of which are known mutagens and carcinogens.[5][7] These aromatic amines can undergo further metabolic activation to form reactive electrophiles that can bind to DNA and other macromolecules, leading to cellular damage.[8]

Quantitative Toxicity Data

The following tables summarize the in vitro cytotoxicity (IC50) and in vivo acute toxicity (LD50) data for a selection of azo dyes. The IC50 value represents the concentration of a substance that inhibits a biological process, such as cell growth, by 50%, with lower values indicating higher cytotoxicity. The LD50 value is the lethal dose for 50% of a test population.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Azo Dyes on Cancer Cell Lines

Azo DyeCell LineExposure TimeIC50 (µM)Reference
Methyl OrangeGlioblastoma3 days26.47[9][10]
7 days13.88[9][10]
Sudan IGlioblastoma7 days12.48[9][10]
Compound 4d (Uracil-based)MCF-7 (Breast Cancer)72 hours3.30 (µg/mL)[11]
Compound 4j (Uracil-based)A549 (Lung Cancer)72 hours4.40 (µg/mL)[11]
Thiazolyl Azo LigandA549 (Lung Cancer)Not Specified68.51 (µg/mL)[12]
Cu(II)-complex of Thiazolyl Azo LigandA549 (Lung Cancer)Not Specified64.20 (µg/mL)[12]

Table 2: Acute Oral Toxicity (LD50) of Azo Dyes in Rodents

Azo Dye ClassificationLD50 (mg/kg body weight)Reference
Majority of commercial azo dyes250 - 2,000[13][14]
Dyes with LD50 < 250 mg/kgA minority of commercial azo dyes[13]
Reactive Black 5 (Remazol Black B)> 14,000[13]

Structure-Toxicity Relationships

The chemical structure of an azo dye significantly influences its toxic potential. Key structural features that affect toxicity include:

  • Presence of specific aromatic amines: Dyes that can be metabolized to known carcinogenic amines, such as benzidine (B372746) and p-phenylenediamine, are of high concern.[5]

  • Substituent groups: The type and position of substituent groups on the aromatic rings can alter the toxicological profile. For instance, sulfonation generally decreases mutagenicity and enhances excretion, while methylation, methoxylation, or the presence of a nitro group can increase carcinogenic potential.[5][13]

  • Hydroxyl group position: Azo dyes with a hydroxyl group in the ortho position relative to the azo linkage tend to be more toxic than those with a hydroxyl group in the para position.[6]

AzoDye Azo Dye Metabolism Metabolic Cleavage (Azoreductases in liver/gut) AzoDye->Metabolism AromaticAmines Aromatic Amines Metabolism->AromaticAmines MetabolicActivation Metabolic Activation (e.g., N-hydroxylation) AromaticAmines->MetabolicActivation ReactiveMetabolites Reactive Electrophilic Metabolites MetabolicActivation->ReactiveMetabolites DNA DNA ReactiveMetabolites->DNA Covalent Binding DNAAdducts DNA Adducts DNA->DNAAdducts Mutation Mutation DNAAdducts->Mutation Cancer Cancer Mutation->Cancer

Metabolic activation pathway of azo dyes leading to carcinogenicity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity and genotoxicity of azo dyes.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.[15][16] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[17]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[18]

  • Compound Exposure: Treat the cells with various concentrations of the azo dye and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[15][17]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[15]

cluster_0 Day 1 cluster_1 Day 2 cluster_2 End of Exposure Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Azo Dye Incubate2 Incubate for Exposure Period Treat->Incubate2 AddMTT Add MTT Reagent Incubate3 Incubate 3-4 hours AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer Read Read Absorbance (570 nm) AddSolubilizer->Read

Workflow of the MTT cytotoxicity assay.

The NRU assay is another cell viability test that relies on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[19][20][21]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound for a defined period.[22]

  • Neutral Red Incubation: The treatment medium is removed, and cells are incubated for approximately 2-3 hours with a medium containing neutral red.[19][20]

  • Washing: The dye-containing medium is removed, and the cells are washed to remove any unincorporated neutral red.[19]

  • Dye Extraction: A destain solution (e.g., 50% ethanol, 1% acetic acid) is added to each well to extract the neutral red from the lysosomes of viable cells.[19]

  • Absorbance Measurement: The absorbance of the extracted dye is measured at approximately 540 nm. The amount of dye retained is proportional to the number of viable cells.[21]

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The test measures the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.[23]

  • Metabolic Activation: The test compound is mixed with a bacterial strain and, optionally, a liver extract (S9 fraction) for metabolic activation. For azo dyes, the addition of flavin mononucleotide (FMN) to the S9 mix is often necessary to facilitate the reductive cleavage of the azo bond.[24][25]

  • Pre-incubation: The mixture is often pre-incubated to allow for metabolic conversion of the dye.[24][25]

  • Plating: The mixture is then plated on a minimal glucose agar (B569324) plate lacking histidine.[23]

  • Incubation: The plates are incubated for 48-72 hours.[23]

  • Colony Counting: The number of revertant colonies is counted. A significant increase in the number of colonies on the treated plates compared to the control plates indicates that the substance is mutagenic.[23]

References

Unraveling the Reaction Mechanism of Angeli's Salt Decomposition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of nitrogen oxoacids is critical in various fields, including pharmacology and materials science. Validating the reaction mechanisms of these compounds is paramount for predicting their behavior and designing new applications. While the term "Azonic acid" (H₃NO₃) is recognized, its reaction chemistry is not well-documented in scientific literature.[1][2] Therefore, this guide focuses on a well-characterized reaction of a related and extensively studied nitrogen oxoacid: the decomposition of Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃). This reaction is a cornerstone in the production of nitroxyl (B88944) (HNO), a reactive nitrogen species with significant therapeutic potential.[3][4] This guide will objectively compare the proposed mechanisms of Angeli's salt decomposition, supported by experimental data, to provide a clear understanding of the validated reaction pathway.

Decomposition of Angeli's Salt: An Overview

Angeli's salt decomposes in aqueous solutions to produce nitroxyl (HNO) and nitrite (B80452) (NO₂⁻).[4][5] The reaction is sensitive to pH and the presence of oxygen, which can lead to different reaction pathways and final products.[4][5] Understanding these pathways is crucial for controlling the generation of HNO for research and therapeutic applications.

Comparative Analysis of Proposed Reaction Mechanisms

Two primary mechanisms for the decomposition of Angeli's salt have been proposed and investigated: an anaerobic (oxygen-independent) pathway and an aerobic (oxygen-dependent) pathway.

Table 1: Comparison of Proposed Mechanisms for Angeli's Salt Decomposition

FeatureAnaerobic Decomposition MechanismAerobic Decomposition Mechanism
Key Reactants Angeli's salt (N₂O₃²⁻), H⁺Angeli's salt (N₂O₃²⁻), H⁺, O₂
Primary Products Nitroxyl (HNO), Nitrite (NO₂⁻)Peroxynitrite (ONOO⁻), Nitrite (NO₂⁻)
Key Intermediates Monoprotonated trioxodinitrate (HN₂O₃⁻)HNO, Superoxide (O₂⁻)
Reaction Conditions Deoxygenated aqueous solutionAerated aqueous solution, physiological pH
Experimental Evidence Isotopic labeling, kinetic studies at various pHProduct analysis using boronate probes, kinetic simulations, competition kinetics

Experimental Validation of Reaction Mechanisms

The validation of these mechanisms relies on a variety of experimental techniques that probe the reaction kinetics and identify transient intermediates and final products.

1. Anaerobic Decomposition:

Early studies using isotopic labeling confirmed that under anaerobic conditions, the decomposition of the monoprotonated form of Angeli's salt (HN₂O₃⁻) leads to the heterolytic cleavage of the N-N bond, directly forming HNO and nitrite.[5] Kinetic studies have shown that at pH values above 4, the rate-determining step is the breakdown of [HN₂O₃]⁻.[6]

2. Aerobic Decomposition:

Under aerobic conditions, particularly at physiological pH, the reaction is more complex. The initially formed HNO can react with molecular oxygen. Recent studies have utilized boronate-based fluorescent probes to detect and quantify the formation of peroxynitrite (ONOO⁻) as a major intermediate.[7] Competition kinetics with known HNO scavengers have been employed to determine the rate constant for the reaction of HNO with oxygen.[7]

Table 2: Experimental Data Supporting the Aerobic Decomposition Mechanism

Experimental TechniqueObservationConclusionReference
Boronate Probes (coumarin-7-boronic acid) Detection of specific phenolic productsConfirms the formation of peroxynitrite (ONOO⁻)[7]
Competition Kinetics Rate of HNO scavenging by various thiols and oxygenDetermination of the second-order rate constant for the HNO + O₂ reaction (k ≈ 1.8 x 10⁴ M⁻¹s⁻¹)[7]
Kinetic Simulations Agreement between simulated and experimental reaction profilesSupports the proposed reaction pathway involving HNO and O₂[7]

Experimental Protocols

Protocol 1: Determination of Peroxynitrite Formation using Boronate Probes

  • Preparation of Reagents: Prepare a stock solution of Angeli's salt in 10 mM NaOH. Prepare a stock solution of coumarin-7-boronic acid in DMSO. Prepare a phosphate (B84403) buffer at the desired pH (e.g., 7.4).

  • Reaction Setup: In a cuvette, add the phosphate buffer and the boronate probe to the desired final concentration.

  • Initiation of Reaction: Initiate the reaction by adding the Angeli's salt stock solution to the cuvette.

  • Data Acquisition: Immediately monitor the change in fluorescence intensity at the appropriate excitation and emission wavelengths for the phenolic product of the boronate probe's reaction with peroxynitrite.

  • Quantification: Calibrate the fluorescence signal using known concentrations of authentic peroxynitrite to quantify its formation.

Protocol 2: Competition Kinetics for Rate Constant Determination

  • Preparation of Reagents: Prepare stock solutions of Angeli's salt, a known HNO scavenger (e.g., glutathione), and the competing reactant (O₂ in a saturated buffer).

  • Reaction Setup: Prepare a series of reaction mixtures with a fixed concentration of Angeli's salt and varying concentrations of the HNO scavenger.

  • Product Analysis: After the reaction is complete, quantify the product of the reaction between HNO and the scavenger using a suitable analytical method (e.g., HPLC, spectrophotometry).

  • Data Analysis: Plot the reciprocal of the product concentration against the concentration of the scavenger. The slope of this plot can be used to determine the ratio of the rate constants for the reaction of HNO with the scavenger and with oxygen.

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed mechanisms for the decomposition of Angeli's salt.

Anaerobic_Decomposition N2O3_2_ N₂O₃²⁻ (Angeli's Salt) HN2O3_ HN₂O₃⁻ N2O3_2_->HN2O3_ + H⁺ HNO HNO (Nitroxyl) HN2O3_->HNO N-N Cleavage NO2_ NO₂⁻ (Nitrite) HN2O3_->NO2_ Aerobic_Decomposition cluster_initial Initial Decomposition cluster_aerobic Aerobic Pathway N2O3_2_ N₂O₃²⁻ (Angeli's Salt) HN2O3_ HN₂O₃⁻ N2O3_2_->HN2O3_ + H⁺ HNO HNO (Nitroxyl) HN2O3_->HNO N-N Cleavage NO2_ NO₂⁻ (Nitrite) HN2O3_->NO2_ N-N Cleavage HNO_O2 HNO->HNO_O2 O2 O₂ (Oxygen) O2->HNO_O2 ONOO_ ONOO⁻ (Peroxynitrite) HNO_O2->ONOO_ Reaction

References

Unveiling a Chemical Misnomer: The Case of Azonic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of chemical literature and databases reveals a significant discrepancy in the synthetic utility of hydrazoic acid versus the purported "azonic acid." While hydrazoic acid stands as a well-established and versatile reagent in organic synthesis, particularly in the realm of drug development, "this compound" appears to be a misnomer for a synthetically relevant compound, rendering a direct comparative guide unfeasible.

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic routes. This guide sought to provide a detailed comparison of this compound and hydrazoic acid. However, extensive investigation indicates that "this compound," as a specific, isolable reagent for the synthetic applications , is not described in scientific literature. Chemical databases, such as PubChem, list a compound with the molecular formula H₃NO₃ under the name "this compound" (also known as dihydroxyazane oxide), but provide only computed theoretical data.[1] There is a conspicuous absence of experimental data, established synthetic protocols, or any cited use of this compound in practical chemical synthesis.

In contrast, hydrazoic acid (HN₃) is a well-documented and widely utilized, albeit hazardous, chemical reagent.[2][3][4] It is a colorless, volatile, and highly explosive liquid with a pungent odor.[2][5][6] Despite its instability, it plays a crucial role in several important organic transformations.

Hydrazoic Acid: A Profile

Hydrazoic acid is a weak acid that is soluble in water and organic solvents.[5][6] Its primary utility in synthetic chemistry, particularly in drug development, stems from its role in the introduction of the azide (B81097) functional group and in rearrangement reactions.

Key Synthetic Applications of Hydrazoic Acid:
  • Schmidt Reaction: Hydrazoic acid reacts with carbonyl compounds (aldehydes, ketones, and carboxylic acids) in the presence of a strong acid to yield amines or amides, with the expulsion of nitrogen gas.[6] This reaction is a powerful tool for the synthesis of a wide variety of nitrogen-containing compounds.

  • Synthesis of Tetrazoles: It participates in [3+2] cycloaddition reactions with nitriles to form 5-substituted-1H-tetrazoles.[5] Tetrazole moieties are important pharmacophores found in numerous marketed drugs.

  • Precursor to Azides: Hydrazoic acid is the parent compound of azide salts, which are themselves important synthetic intermediates.[2][3]

Safety and Handling:

A critical aspect of working with hydrazoic acid is its extreme toxicity and explosive nature.[2][5][7] It is sensitive to shock, heat, and concentration.[5][7] Due to these hazards, it is often generated in situ from the acidification of an azide salt, such as sodium azide, and used in dilute solutions.[2][4][8] Modern approaches often utilize continuous-flow reactors to enhance safety when working with this hazardous reagent.[5]

The "this compound" Enigma

The term "this compound" does not correspond to a known reagent used in specific synthetic routes in a manner comparable to hydrazoic acid. The name is also used in the context of "azo chemistry," which involves compounds with the R-N=N-R' functional group.[9] This is a distinct area of chemistry and does not refer to a specific acid reagent for the types of transformations that hydrazoic acid is used for. The term may also be confused with other chemical names such as "azone," a transdermal penetration enhancer.

Conclusion

Based on the available scientific evidence, a direct comparison of "this compound" and hydrazoic acid in specific synthetic routes is not possible because "this compound" (H₃NO₃) is not an established synthetic reagent. Researchers and drug development professionals should be aware of this distinction. Hydrazoic acid remains a relevant, though hazardous, tool in the synthetic chemist's arsenal, with well-documented applications and protocols. The focus for synthetic applications requiring the functionalities provided by hydrazoic acid should remain on its established chemistry and safe handling procedures.

Physicochemical and Safety Data for Hydrazoic Acid

For clarity and to provide a useful resource, the following table summarizes the key properties and hazards of hydrazoic acid.

PropertyData
Chemical Formula HN₃
Molar Mass 43.03 g/mol
Appearance Colorless, volatile liquid[2][5][6]
Melting Point -80 °C[5][9]
Boiling Point 37 °C[5][6][9]
Density 1.09 g/cm³[1][5]
pKa 4.72 - 4.75[5][8][9]
Solubility Highly soluble in water, alcohol, and ether[6][8]
Key Hazards Highly toxic, dangerously explosive, sensitive to shock and heat[2][5][7]
Primary Synthetic Use Schmidt reaction, synthesis of tetrazoles, precursor to azide compounds[1][5][6]

Experimental Protocol: In Situ Generation of Hydrazoic Acid for a Schmidt Reaction (Illustrative Example)

Disclaimer: This protocol is for illustrative purposes only and should not be attempted without a thorough risk assessment and adherence to all institutional safety guidelines. Hydrazoic acid is extremely hazardous.

Objective: To generate a dilute solution of hydrazoic acid in situ for the conversion of a ketone to an amide via the Schmidt reaction.

Materials:

  • Ketone (substrate)

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Suitable solvent (e.g., chloroform, benzene)

  • Ice bath

  • Reaction flask with a stirrer, dropping funnel, and nitrogen inlet/outlet

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction In Situ Generation and Reaction cluster_workup Work-up and Purification setup_flask Dissolve ketone in solvent in reaction flask setup_icebath Cool flask in an ice bath setup_flask->setup_icebath setup_n2 Establish inert nitrogen atmosphere setup_icebath->setup_n2 add_nan3 Add sodium azide to the cooled solution setup_n2->add_nan3 add_h2so4 Slowly add concentrated sulfuric acid via dropping funnel add_nan3->add_h2so4 stir Stir vigorously at 0-5 °C add_h2so4->stir monitor Monitor reaction progress (e.g., by TLC) stir->monitor quench Carefully quench reaction with ice water monitor->quench neutralize Neutralize with a base (e.g., NaHCO₃ solution) quench->neutralize extract Extract product with an organic solvent neutralize->extract purify Purify the amide product (e.g., by chromatography) extract->purify

Figure 1. General workflow for an in situ Schmidt reaction.

Procedure:

  • The ketone is dissolved in the chosen solvent in the reaction flask under a nitrogen atmosphere.

  • The flask is cooled to 0-5 °C using an ice bath.

  • Sodium azide is added to the stirred solution.

  • Concentrated sulfuric acid is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition of acid protonates the azide to form hydrazoic acid in situ, which then reacts with the protonated ketone.

  • The reaction is stirred at a low temperature until completion, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction is carefully quenched by pouring it over crushed ice.

  • The aqueous layer is cautiously neutralized with a suitable base (e.g., sodium bicarbonate solution) to destroy any unreacted hydrazoic acid.

  • The product is extracted into an organic solvent, and the organic layers are combined, dried, and concentrated.

  • The crude product is then purified using standard techniques such as column chromatography or recrystallization.

References

Safety Operating Guide

Prudent Disposal of Azonic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Safety Precautions

Given that azonic acid is a nitrogen oxoacid, it must be handled with caution, assuming it may possess oxidizing and potentially unstable properties. The primary hazards associated with related nitrogen compounds, such as nitric acid or organic azides, should be considered.

Personal Protective Equipment (PPE): Before handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat to protect against splashes and potential reactions.

  • Respiratory Protection: All handling should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or decomposition products.

Spill and Emergency Procedures

In the event of a spill, immediate and cautious action is required.

Spill Response:

  • Evacuate: Immediately clear the affected area of all personnel.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Containment:

    • For liquid spills, absorb with an inert material such as sand or vermiculite. Do not use combustible materials like paper towels.

    • Carefully place the containment material into a designated, compatible hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office immediately.

Proper Disposal Protocol

Due to the lack of specific data, this compound and any materials contaminated with it must be disposed of as hazardous waste through your institution's certified hazardous waste program. Do not attempt to neutralize or dispose of this compound down the drain.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all this compound waste, including reaction residues and contaminated materials (e.g., pipette tips, absorbent pads), in a designated hazardous waste container.

    • The container must be made of a compatible material, such as glass or high-density polyethylene (B3416737) (HDPE). Avoid metal containers, as nitrogen-containing acids can be corrosive or form reactive compounds with metals[1].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazard characteristics (e.g., "Potential Oxidizer," "Unknown Reactivity").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Segregate the container from incompatible materials, particularly reducing agents, organic materials, and strong bases[2].

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with all available information about the waste stream.

Data Summary for Disposal Considerations

The following table summarizes the inferred hazards and essential disposal information for this compound, based on general principles for related chemical classes.

ParameterInformation / Precaution
Chemical Name This compound
Molecular Formula H₃NO₃
Inferred Hazards Oxidizer: May initiate or promote combustion in other materials.[3] Corrosive: May cause severe skin and eye damage. Unstable: Potential for energetic decomposition, especially with heat, shock, or contaminants. Toxic: Assumed to be toxic if inhaled, ingested, or in contact with skin.
Incompatible Materials Reducing agents, organic compounds, bases, metals, and chlorinated solvents[1][2].
Primary Disposal Route Collection for disposal by a certified hazardous waste program (EHS)[3][4].
Forbidden Actions DO NOT dispose down the drain. DO NOT attempt to neutralize without EHS guidance. DO NOT mix with other waste streams unless compatibility is confirmed.
Container Type Glass or HDPE. Must be compatible with oxidizing and potentially corrosive materials. Keep container closed except when adding waste[3][5].

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the safe disposal of an uncharacterized chemical such as this compound.

start Start: this compound Waste Generated is_sds_available Is a specific SDS or disposal protocol available? start->is_sds_available follow_sds Follow established protocol in SDS. is_sds_available->follow_sds Yes treat_as_unknown Treat as Unknown Hazardous Waste with Inferred Hazards (Oxidizer, Corrosive, Unstable) is_sds_available->treat_as_unknown No contact_ehs Contact EHS for Hazardous Waste Pickup follow_sds->contact_ehs select_container Select Compatible Waste Container (Glass or HDPE) treat_as_unknown->select_container label_waste Label Container: 'Hazardous Waste' 'this compound' List Inferred Hazards select_container->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste segregate_waste Segregate from Incompatible Materials (Organics, Bases, Reducing Agents) store_waste->segregate_waste segregate_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal workflow for uncharacterized this compound.

References

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